Product packaging for 1-Amino-3-methylbutan-2-ol(Cat. No.:CAS No. 17687-58-0)

1-Amino-3-methylbutan-2-ol

Cat. No.: B1292000
CAS No.: 17687-58-0
M. Wt: 103.16 g/mol
InChI Key: KYUPIHBUKDNZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Amino-3-methylbutan-2-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B1292000 1-Amino-3-methylbutan-2-ol CAS No. 17687-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUPIHBUKDNZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625111
Record name 1-Amino-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17687-58-0
Record name 1-Amino-3-methylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Amino-3-methylbutan-2-ol (CAS No: 17687-58-0), a chiral amino alcohol with significant potential in synthetic organic chemistry and drug development. This document collates available data on its physicochemical characteristics, spectral properties, and potential synthetic routes. Due to the limited availability of specific experimental data for this compound, information from its close structural isomer, (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol), is included for comparative purposes where noted. This guide also outlines general experimental protocols for the synthesis and analysis of such compounds and discusses the broader role of chiral amino alcohols in pharmaceutical research.

Core Chemical Properties

This compound is a chiral amino alcohol. Its structure, featuring both an amine and a hydroxyl group, makes it a valuable building block in the synthesis of more complex chiral molecules.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO[3][4]
Molecular Weight 103.16 g/mol [3][4]
CAS Number 17687-58-0[3]
Appearance Liquid
Density 0.9 ± 0.1 g/cm³[3]
Boiling Point 186.8 ± 13.0 °C at 760 mmHg[3]
Flash Point 66.8 ± 19.8 °C[3]
Purity Typically ≥95%[4]
InChI Key KYUPIHBUKDNZKE-UHFFFAOYSA-N[4]
Spectral Data
SpectrumKey Features (for (S)-(+)-2-Amino-3-methyl-1-butanol)Source(s)
¹H NMR Spectral data available, but specific shifts require access to spectral databases.[5]
¹³C NMR Spectral data available, but specific shifts require access to spectral databases.[5]
FTIR A transmission IR spectrum is available for this compound.[6]
Mass Spec (EI) Molecular Ion (M⁺): m/z 103. Key Fragments: m/z 74, 56, 44, 30.[7]

Note: It is crucial for researchers to obtain and verify spectral data for this compound specifically for their application.

Synthesis and Experimental Protocols

The synthesis of chiral amino alcohols like this compound can be achieved through various methods, most notably the reduction of the corresponding α-amino ketone or the reductive amination of an α-hydroxy ketone.[1][2]

Proposed Synthetic Workflow

A plausible and widely used method for the synthesis of 1,2-amino alcohols is the asymmetric reduction of an α-amino ketone. This approach is favored for its potential to establish the desired stereochemistry with high selectivity.[8]

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction cluster_2 Purification Start α-Amino Acid (e.g., Valine) Step1 Conversion to α-Amino Ketone Start->Step1 Acylation, decarboxylation, etc. Precursor 1-Amino-3-methylbutan-2-one Step1->Precursor Reduction Asymmetric Reduction (e.g., with a chiral catalyst and reducing agent) Precursor->Reduction Product This compound Reduction->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct G Start Chiral Amino Alcohol (e.g., this compound) Intermediate Chiral Intermediate Synthesis Start->Intermediate Ligand Chiral Ligand for Asymmetric Catalysis Start->Ligand API Active Pharmaceutical Ingredient (API) Synthesis Intermediate->API Ligand->API enantioselective step Drug Final Drug Product API->Drug

References

An In-Depth Technical Guide to the Structure and Stereochemistry of 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-methylbutan-2-ol, a chiral amino alcohol, possesses a molecular structure with two stereocenters, giving rise to four possible stereoisomers. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of these isomers. Detailed experimental protocols for the diastereoselective synthesis and chiral separation of this compound stereoisomers are presented, alongside a comparative analysis of their known physical properties. This document aims to serve as a critical resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the use of these chiral building blocks in the design and synthesis of complex molecules.

Introduction

Chiral amino alcohols are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral catalysts. The specific stereochemistry of these compounds is often critical to their biological function and therapeutic efficacy. This compound (C5H13NO) is a valuable chiral building block featuring two adjacent stereocenters at the C2 and C3 positions.[1] The presence of these two chiral centers results in the existence of two pairs of enantiomers: the syn (or erythro) diastereomers, (2R,3R)- and (2S,3S)-1-amino-3-methylbutan-2-ol, and the anti (or threo) diastereomers, (2R,3S)- and (2S,3R)-1-amino-3-methylbutan-2-ol. The distinct spatial arrangement of the amino and hydroxyl groups in these isomers can profoundly influence their reactivity and interaction with biological targets. This guide provides a detailed examination of the structural and stereochemical aspects of this compound, offering a foundation for its application in scientific research and development.

Structure and Stereochemistry

The fundamental structure of this compound consists of a four-carbon butane backbone with an amino group (-NH2) at position 1, a hydroxyl group (-OH) at position 2, and a methyl group at position 3. The IUPAC name for the racemic mixture is this compound.[1] The stereochemical diversity of this molecule is illustrated by its four stereoisomers, which can be visualized using Fischer projections and 3D models.

Stereoisomers of this compound

The four stereoisomers of this compound are:

  • (2S,3R)-1-amino-3-methylbutan-2-ol (anti)

  • (2R,3S)-1-amino-3-methylbutan-2-ol (anti)

  • (2S,3S)-1-amino-3-methylbutan-2-ol (syn)

  • (2R,3R)-1-amino-3-methylbutan-2-ol (syn)

The syn and anti nomenclature describes the relative configuration of the substituents on the C2-C3 bond. In the syn isomers, the amino and methyl groups are on the same side when viewed in a Fischer projection, while in the anti isomers, they are on opposite sides.

stereoisomers cluster_anti anti Diastereomers cluster_syn syn Diastereomers anti_SR (2S,3R)-1-amino-3-methylbutan-2-ol anti_RS (2R,3S)-1-amino-3-methylbutan-2-ol anti_SR->anti_RS Enantiomers syn_SS (2S,3S)-1-amino-3-methylbutan-2-ol anti_SR->syn_SS Diastereomers syn_RR (2R,3R)-1-amino-3-methylbutan-2-ol anti_SR->syn_RR Diastereomers anti_RS->syn_SS Diastereomers anti_RS->syn_RR Diastereomers syn_SS->syn_RR Enantiomers

Stereochemical relationships of this compound isomers.

Physicochemical Properties

The physical and chemical properties of the stereoisomers of this compound can differ, particularly their optical activity. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they rotate plane-polarized light to an equal extent but in opposite directions. Diastereomers, on the other hand, have distinct physical properties.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

PropertyRacemic this compound(2R,3R)-1-amino-3-methylbutan-2-olOther Stereoisomers
Molecular Formula C5H13NOC5H13NO[2]C5H13NO
Molecular Weight 103.16 g/mol [1]103.16 g/mol [2]103.16 g/mol
Boiling Point 186.8 ± 13.0 °C at 760 mmHg[1]Data not availableData not available
Density 0.9 ± 0.1 g/cm³[1]Data not availableData not available
Melting Point Data not availableData not availableData not available
Specific Rotation ([α]D) Data not availableData not available

Experimental Protocols

Diastereoselective Synthesis of syn- and anti-1-Amino-3-methylbutan-2-ol

The stereoselective synthesis of vicinal amino alcohols is a well-established field in organic chemistry.[3] A common strategy involves the reduction of α-amino ketones. For the synthesis of the diastereomers of this compound, a suitable starting material would be 1-amino-3-methylbutan-2-one.[4] The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions.

Protocol for Diastereoselective Reduction of 1-Amino-3-methylbutan-2-one:

  • Preparation of the N-protected α-amino ketone: To avoid side reactions, the amino group of 1-amino-3-methylbutan-2-one is typically protected with a suitable protecting group, such as a carbobenzyloxy (Cbz) or tert-butyloxycarbonyl (Boc) group.

  • Diastereoselective Reduction:

    • For syn-diastereomers: Reduction of the N-protected α-amino ketone with a non-chelating reducing agent, such as sodium borohydride (NaBH4), in a protic solvent like methanol or ethanol, generally favors the formation of the syn-diastereomer. This is often rationalized by the Felkin-Anh model of stereochemical control.

    • For anti-diastereomers: Reduction with a chelating reducing agent, such as zinc borohydride (Zn(BH4)2), in an aprotic solvent like diethyl ether or tetrahydrofuran (THF), typically leads to the preferential formation of the anti-diastereomer. The chelation of the protecting group and the ketone oxygen by the zinc ion directs the hydride attack from the less hindered face.

  • Deprotection: Following the reduction, the protecting group is removed under appropriate conditions (e.g., hydrogenolysis for Cbz, acidic conditions for Boc) to yield the desired diastereomer of this compound.

  • Purification: The resulting diastereomeric mixture can be purified by column chromatography on silica gel.

synthesis_workflow start 1-Amino-3-methylbutan-2-one protect N-Protection (e.g., Boc, Cbz) start->protect ketone N-Protected-1-amino-3-methylbutan-2-one protect->ketone reduce_syn Reduction (e.g., NaBH4) ketone->reduce_syn reduce_anti Reduction (e.g., Zn(BH4)2) ketone->reduce_anti syn_protected syn-N-Protected Diastereomer reduce_syn->syn_protected anti_protected anti-N-Protected Diastereomer reduce_anti->anti_protected deprotect_syn Deprotection syn_protected->deprotect_syn deprotect_anti Deprotection anti_protected->deprotect_anti syn_final syn-1-Amino-3-methylbutan-2-ol deprotect_syn->syn_final anti_final anti-1-Amino-3-methylbutan-2-ol deprotect_anti->anti_final hplc_workflow start Racemic Mixture of Diastereomer injection Injection onto Chiral HPLC Column start->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection enantiomer1 Elution of Enantiomer 1 detection->enantiomer1 enantiomer2 Elution of Enantiomer 2 detection->enantiomer2

References

Synthesis of 1-Amino-3-methylbutan-2-ol from Valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-amino-3-methylbutan-2-ol, commonly known as valinol, from the amino acid valine. Valinol, a chiral amino alcohol, is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals due to its utility as a chiral auxiliary and intermediate.[1][2] This document details the prevalent synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols.

Introduction

This compound is a chiral organic compound derived from the essential amino acid valine. The stereochemistry of the starting valine enantiomer (L- or D-valine) dictates the stereochemistry of the resulting valinol, yielding (S)-1-amino-3-methylbutan-2-ol (L-valinol) or (R)-1-amino-3-methylbutan-2-ol (D-valinol), respectively.[1][2] The primary route for this transformation is the reduction of the carboxylic acid functional group of valine.

Synthetic Methodologies

The conversion of valine to valinol is most commonly achieved through reduction of the carboxylic acid moiety. Several reducing agents have been effectively employed for this purpose, with the choice of reagent often depending on factors such as cost, safety, and functional group tolerance. The most prominent methods include:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and widely used reducing agent capable of directly reducing carboxylic acids to primary alcohols.[3][4][5]

  • Sodium Borohydride and Iodine (NaBH₄/I₂) System: A safer and more cost-effective alternative to LiAlH₄. This system in situ generates borane (BH₃), which is the active reducing species.

  • Borane-Methyl Sulfide (BMS) Complex: A commercially available and stable source of borane that offers high selectivity for the reduction of carboxylic acids.[5]

The general chemical transformation is depicted in the following reaction pathway:

Synthesis_Pathway Valine Valine Valinol This compound (Valinol) Valine->Valinol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄, NaBH₄/I₂, BMS) Reducing_Agent->Valinol LAH_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Suspend LiAlH₄ in THF B Cool to 10°C A->B C Add L-Valine B->C D Reflux for 16h C->D E Cool and Dilute with Ether D->E F Quench with H₂O and NaOH E->F G Filter Precipitate F->G H Wash with Ether G->H I Dry and Concentrate Organic Phase H->I J Vacuum Distillation I->J

References

In-Depth Technical Guide to the Physical Properties of 1-Amino-3-methylbutan-2-ol (CAS Number: 17687-58-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-methylbutan-2-ol, identified by the CAS number 17687-58-0, is an amino alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, containing both a primary amine and a secondary alcohol, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and chiral ligands. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the known physical properties of this compound, including detailed experimental methodologies and a summary of quantitative data.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure, which features a five-carbon backbone with a primary amino group and a hydroxyl group. These polar functional groups allow for hydrogen bonding, which significantly influences its boiling point and solubility.

Quantitative Physical Properties

A summary of the key physical properties for this compound is presented in the table below. It is important to note that some of the cited values are predicted or have a degree of uncertainty.

PropertyValueSource
Molecular Formula C₅H₁₃NO--INVALID-LINK--
Molecular Weight 103.16 g/mol --INVALID-LINK--
Boiling Point 186.8 ± 13.0 °C at 760 mmHg--INVALID-LINK--[1]
Density 0.9 ± 0.1 g/cm³--INVALID-LINK--[1]
Melting Point Not available
pKa (Predicted) 12.78 ± 0.35--INVALID-LINK--
Physical Form Liquid--INVALID-LINK--[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. Therefore, this section outlines general, well-established methodologies that are appropriate for the characterization of this and similar liquid amino alcohols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in a Thiele tube or an oil bath.

  • The bath is heated gently and steadily.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the bath is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid involves the use of a pycnometer or a graduated cylinder and a balance.

Apparatus:

  • Pycnometer (for high accuracy) or a graduated cylinder

  • Analytical balance

  • Thermometer

  • Sample of this compound

Procedure (using a graduated cylinder):

  • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

  • The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Solubility

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature. For a qualitative and semi-quantitative assessment of solubility, a simple dissolution test is performed.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rod

  • Graduated pipettes

  • A range of solvents (e.g., water, ethanol, acetone, hexane)

  • Sample of this compound

Procedure:

  • A small, measured amount of this compound (e.g., 0.1 mL) is placed in a test tube.

  • A small, known volume of the solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or a stirring rod for a set period.

  • The mixture is visually inspected to determine if the solute has completely dissolved.

  • If the solute dissolves, further increments of the solute can be added until saturation is reached to obtain a more quantitative measure.

  • Observations are recorded as soluble, partially soluble, or insoluble for each solvent.

Based on its structure, this compound is expected to be moderately soluble in water due to the presence of the polar amino and hydroxyl groups capable of hydrogen bonding. It is also anticipated to be soluble in polar organic solvents like ethanol and methanol.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound like this compound.

G cluster_0 Physical Property Characterization Workflow start Obtain Pure Sample of This compound boiling_point Determine Boiling Point (e.g., Micro-Boiling Point Method) start->boiling_point density Measure Density (e.g., Pycnometer Method) start->density solubility Assess Solubility (in various solvents) start->solubility melting_point Determine Melting Point (if applicable, e.g., for solid derivatives) start->melting_point data_analysis Analyze and Tabulate Data boiling_point->data_analysis density->data_analysis solubility->data_analysis melting_point->data_analysis report Compile Technical Guide data_analysis->report

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-Amino-3-methylbutan-2-ol, a chiral amino alcohol with applications in organic synthesis and as a building block for more complex molecules.

Core Compound Data

This compound is an organic compound containing both an amino and a hydroxyl functional group. Its structure, which includes an isopropyl group, leads to specific physical and chemical properties.

PropertyValueSource
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [1]
IUPAC Name This compound
CAS Number 17687-58-0

Synthesis Protocols

The synthesis of chiral amino alcohols such as this compound is commonly achieved through the reduction of the corresponding amino acid. The following protocol is a well-established method for the synthesis of the isomeric compound L-Valinol from L-Valine using lithium aluminum hydride (LiAlH₄), a procedure adaptable for the synthesis of this compound from the appropriate starting materials.[2][3][4]

Experimental Protocol: Reduction of an Amino Acid

Materials:

  • L-Valine (or corresponding amino acid)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • Under an inert nitrogen atmosphere, a suspension of lithium aluminum hydride (1.26 mol) in anhydrous THF (1200 mL) is prepared in a flame-dried, 3-L, three-necked flask equipped with a mechanical stirrer and a condenser.[4]

  • The mixture is cooled to 10°C using an ice bath. L-Valine (0.85 mol) is added in portions over a 30-minute period, controlling the rate of addition to manage the vigorous evolution of hydrogen gas.[4]

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature, followed by refluxing for 16 hours.[4]

  • The reaction mixture is then cooled again to 10°C and diluted with diethyl ether (1000 mL).[4]

  • The reaction is carefully quenched by the sequential dropwise addition of water (47 mL), followed by 15% aqueous NaOH (47 mL), and finally water (141 mL).[4]

  • The resulting mixture is stirred for 30 minutes, and the white precipitate is removed by filtration.[4]

  • The filter cake is washed with diethyl ether (3 x 150 mL). The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[4]

  • The crude product is purified by vacuum distillation to yield the final amino alcohol.[4]

Analytical Protocols

Accurate characterization of this compound is crucial for its use in further synthetic applications. The primary methods for its analysis are Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol, developed for the analysis of the isomeric D-Valinol, is applicable for the structural characterization of this compound.[1]

Sample Preparation:

  • Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[1]

Parameter¹H NMR¹³C NMR
Instrument 400 MHz or higher NMR spectrometer400 MHz or higher NMR spectrometer
Spectral Width ~12 ppm~220 ppm
Number of Scans 16-321024 or more
Referencing Residual CDCl₃ at 7.26 ppmCDCl₃ at 77.16 ppm

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of amino alcohols, derivatization is required prior to GC-MS analysis to increase volatility. A common method involves silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Experimental Protocol: Derivatization and Analysis

Derivatization:

  • A known quantity of the amino alcohol sample is dried completely, for example, from a solution in 0.1 N HCl.

  • Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile.

  • Heat the mixture at 100 °C for 4 hours in a sealed vial.

  • After cooling, the sample can be neutralized if necessary before injection.

GC-MS Parameters:

ParameterValue
GC Column SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm) or similar
Injection Mode Splitless or split (e.g., 1:10)
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Hold at 40°C for 0.5 min, ramp to 210°C at 15°C/min, then to 320°C at 35°C/min
MS Interface Temp. 300 °C
Ion Source Temp. 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Logical Relationships

The following diagram illustrates the relationship between the compound's identity, its properties, and the methods used for its synthesis and analysis.

G cluster_compound Compound Identity cluster_properties Chemical Properties cluster_synthesis Synthesis cluster_analysis Analysis Compound This compound IUPAC Name Properties Molecular Formula: C5H13NO Molecular Weight: 103.16 g/mol Compound->Properties Determines NMR NMR Spectroscopy Structural Elucidation Compound->NMR Analyzed by GCMS GC-MS Purity & Identification Compound->GCMS Analyzed by Synthesis Starting Material: Amino Acid Method: Reduction with LiAlH₄ Synthesis->Compound Produces

Caption: Logical workflow for this compound.

References

Spectroscopic Profile of 1-Amino-3-methylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Amino-3-methylbutan-2-ol (CAS No. 17687-58-0), a key chiral building block in synthetic organic chemistry and drug discovery. This document presents available experimental Infrared (IR) spectroscopy data and predicted Nuclear Magnetic Resonance (NMR) data to facilitate its identification and characterization. Detailed, generalized experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. Due to the limited availability of public experimental NMR spectra for this specific compound, predicted NMR data is provided. The experimental IR data has been sourced from publicly available databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data are presented below. These predictions are generated using advanced computational algorithms and can serve as a valuable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.45m1HCH-OH (C2)
~2.70dd1HCH₂-NH₂ (C1)
~2.45dd1HCH₂-NH₂ (C1)
~1.75m1HCH-(CH₃)₂ (C3)
~1.60 (broad s)3HNH₂, OH
~0.92d3HCH₃
~0.88d3HCH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard chemical shift models.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~75.0CH-OH (C2)
~47.0CH₂-NH₂ (C1)
~32.5CH-(CH₃)₂ (C3)
~19.0CH₃
~18.0CH₃

Solvent: CDCl₃. Predictions are based on standard chemical shift models.

Infrared (IR) Spectroscopy

The following table presents the key absorption bands from the experimental Fourier-Transform Infrared (FTIR) spectrum of this compound.

Table 3: Experimental FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3380-3250Strong, BroadO-H and N-H stretching
2960-2870StrongC-H stretching (alkane)
1590MediumN-H bending (scissoring)
1470MediumC-H bending
1080StrongC-O stretching
850MediumN-H wagging

Sample preparation: Neat (liquid film).

Experimental Protocols

The following sections describe generalized, yet detailed, methodologies for acquiring NMR and IR spectra of amino alcohols like this compound. These protocols are intended to serve as a standard operating procedure for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • This compound sample

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Add a small amount of TMS to the solvent to serve as an internal reference (0 ppm).

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR:

      • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

      • Set appropriate parameters, such as a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

      • Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set a wider spectral width of ~240 ppm.

      • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Assign the peaks to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed bands with known functional group frequencies to confirm the presence of O-H, N-H, C-H, and C-O bonds.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Neat Use Neat Liquid (for IR) Sample->Neat NMR NMR Spectrometer Dissolve->NMR FTIR FTIR Spectrometer Neat->FTIR Acquire_NMR Acquire 1H & 13C Spectra NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum FTIR->Acquire_IR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) Acquire_NMR->Process_NMR NMR_Data NMR Data Tables Process_NMR->NMR_Data Process_IR Process IR Data (Background Subtraction) Acquire_IR->Process_IR IR_Data IR Data Table Process_IR->IR_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

The Discovery and Evolution of Chiral Amino Alcohols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chiral amino alcohols are a pivotal class of organic compounds, serving as indispensable building blocks in the synthesis of pharmaceuticals, and as highly effective chiral auxiliaries and ligands in asymmetric catalysis. Their history is deeply intertwined with the very origins of stereochemistry and has evolved from the isolation of natural products to the development of highly sophisticated and efficient asymmetric synthetic methodologies. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of chiral amino alcohols. It details seminal discoveries, presents classical and modern synthetic protocols with comparative quantitative data, and visualizes key concepts to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atom bearing the hydroxyl group or the amino group, or both, is a stereocenter, the molecule is chiral. These chiral amino alcohols, particularly vicinal (1,2-amino alcohols) and 1,3-amino alcohols, are of immense importance in the chemical and pharmaceutical industries. Their unique bifunctional nature allows them to form key hydrogen bonds and coordinate with metal centers, making them privileged structures in medicinal chemistry and versatile ligands in asymmetric catalysis. Many blockbuster drugs, such as the anti-HIV protease inhibitors and various cardiovascular medications, incorporate a chiral amino alcohol moiety, underscoring their therapeutic significance. This guide traces the journey of these remarkable molecules from their initial discovery in natural sources to the cutting-edge synthetic methods employed today.

Foundational Discoveries and Early History

The story of chiral amino alcohols begins long before their formal classification, rooted in the study of natural products and the fundamental principles of stereochemistry.

The Dawn of Chirality: Pasteur's Foundational Work

The concept of chirality, the property of non-superimposable mirror images, was first elucidated by the pioneering work of Louis Pasteur in 1848.[1] While studying the salts of tartaric acid, a byproduct of wine fermentation, Pasteur meticulously separated two different types of crystals that were mirror images of each other.[2] He demonstrated that solutions of these separated crystals rotated plane-polarized light in opposite directions, one being dextrorotatory and the other levorotatory.[2] This seminal discovery laid the groundwork for stereochemistry, the study of the three-dimensional arrangement of atoms in molecules. Pasteur also introduced the first method of chiral resolution: the manual separation of enantiomeric crystals.[3] Later, in 1853, he developed a more practical chemical method by reacting a racemic mixture with a single enantiomer of a different chiral compound to form diastereomers, which, having different physical properties, could be separated by crystallization.[4] This principle of forming diastereomeric salts remains a cornerstone of classical resolution techniques to this day.

Early Naturally Occurring Chiral Amino Alcohols

The first chiral amino alcohols to be identified were isolated from natural sources, long before their structures were fully understood.

  • Ephedrine and Pseudoephedrine: In 1885, Japanese chemist Nagai Nagayoshi first isolated the active compound from the plant Ephedra vulgaris (Ma Huang), a traditional Chinese medicine used for centuries to treat asthma and bronchitis.[5][] This compound was the chiral amino alcohol, ephedrine. The industrial manufacture and medical use of ephedrine began in the 1920s, after its rediscovery and pharmacological investigation by Chen and Schmidt.[]

  • Adrenaline (Epinephrine): The first hormone to be isolated in pure form was the chiral amino alcohol adrenaline.[7] Between 1897 and 1901, John Jacob Abel at Johns Hopkins University and Jōkichi Takamine, a Japanese chemist working in New York, independently isolated this potent pressor agent from the adrenal glands.[7][8] Abel named his discovery "epinephrine," while Takamine patented his purified substance as "Adrenaline."[8] The correct structure was determined in the following years, and the first laboratory synthesis was achieved independently by Friedrich Stolz and Henry Drysdale Dakin in 1904.[8]

  • Phenylpropanolamine (Norephedrine): This chiral amino alcohol was first synthesized around 1910 and was introduced for medical use in the 1930s as a decongestant and appetite suppressant.[4]

These early discoveries highlighted the significant physiological effects of chiral amino alcohols and spurred further research into their synthesis and properties.

Evolution of Synthetic and Resolution Methodologies

The journey from isolating chiral amino alcohols from natural sources or resolving racemic mixtures through tedious crystallization to designing highly efficient asymmetric syntheses has been a long and innovative one.

Classical Resolution: Diastereomeric Salt Formation

For much of the 20th century, the primary method for obtaining enantiomerically pure amino alcohols was the resolution of a racemic mixture. The most common approach, pioneered by Pasteur, is the formation of diastereomeric salts.[4] This involves reacting the racemic amino alcohol (which is basic) with an enantiomerically pure chiral acid, such as tartaric acid.[9] The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized and separated.[4] The pure enantiomer of the amino alcohol is then recovered by treating the salt with a base.

dot

G cluster_workflow Classical Resolution Workflow racemic Racemic Amino Alcohol (R- and S-enantiomers) resolving_agent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemic->resolving_agent diastereomers Formation of Diastereomeric Salts ((R)-Amine-(+)-Acid) and ((S)-Amine-(+)-Acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystallizes out) crystallization->less_soluble Solid Phase more_soluble More Soluble Diastereomer (Remains in mother liquor) crystallization->more_soluble Liquid Phase liberation Liberation of Amine (Base Treatment) less_soluble->liberation pure_enantiomer Pure Enantiomer of Amino Alcohol liberation->pure_enantiomer recover_agent Recovered Resolving Agent liberation->recover_agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Synthesis from the Chiral Pool

Another established strategy is to synthesize chiral amino alcohols from readily available, enantiomerically pure starting materials, often referred to as the "chiral pool." Natural amino acids are a common and cost-effective source. The carboxylic acid group of an amino acid can be reduced to an alcohol, yielding a chiral amino alcohol, without affecting the stereocenter.

Modern Asymmetric Synthesis

The late 20th and early 21st centuries have witnessed a revolution in asymmetric synthesis, with the development of powerful catalytic methods that can generate a desired enantiomer with high selectivity and efficiency. Several Nobel Prize-winning reactions have become mainstays in the synthesis of chiral amino alcohols.

  • Sharpless Asymmetric Aminohydroxylation: Developed by K. Barry Sharpless, this method allows for the direct conversion of an alkene to a vicinal amino alcohol in a highly regio- and enantioselective manner.[10][11] The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand and a stoichiometric nitrogen source.[10]

  • Noyori Asymmetric Hydrogenation: Ryoji Noyori developed catalysts based on ruthenium and chiral phosphine ligands (e.g., BINAP) for the asymmetric hydrogenation of ketones and imines.[1][12] The hydrogenation of an α-amino ketone, for example, can produce a chiral 1,2-amino alcohol with exceptional enantiomeric excess.[12]

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, developed by E.J. Corey, to mediate the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane.[13][14] This is a highly reliable and predictable method for producing chiral alcohols, which can be precursors to or components of chiral amino alcohols.

Quantitative Data on Synthetic Methods

The efficacy of different synthetic methods can be compared by examining their yields and enantioselectivities (expressed as enantiomeric excess, ee). The following tables summarize representative data for the synthesis of chiral amino alcohols using both classical and modern techniques.

Table 1: Synthesis of Chiral Amino Alcohols from the Chiral Pool

Starting MaterialReducing AgentProductYield (%)Reference
L-PhenylalanineLi/AlCl₃L-Phenylalaninol74.8 - 91.4[15][16]
L-ValineLiAlH₄L-Valinol73 - 75[15]
Various Amino AcidsNaBH₄/I₂Corresponding Amino Alcohols80 - 98[15]
L-ValineBorane-methyl sulfide (BMS)L-Valinol80 - 85[17]

Table 2: Asymmetric Synthesis of Chiral Amino Alcohols

ReactionSubstrateCatalyst/LigandProductYield (%)ee (%)Reference
Sharpless AminohydroxylationStyrene(DHQ)₂PHAL(R)-2-amino-1-phenylethanol92>99[18]
Sharpless AminohydroxylationEthyl Cinnamate(DHQD)₂PHALProtected (2R,3S)-3-phenylisoserine9099[10]
Noyori HydrogenationAcetophenoneRuCl₂--INVALID-LINK--(R)-1-Phenylethanol10099[19]
Noyori HydrogenationMethyl 2,2-dimethyl-3-oxobutanoateRu(OCOCH₃)₂[(S)-BINAP]Corresponding β-hydroxy ester9996[20]
CBS ReductionAcetophenone(S)-Me-CBS catalyst(S)-1-PhenylethanolHigh>95[13]
Cu-Catalyzed HydroaminationAllylic AlcoholCu(OAc)₂-L1 complexγ-Amino Alcohol8499[18]

Key Experimental Protocols

This section provides detailed experimental methodologies for some of the key synthetic and resolution techniques discussed.

Protocol 5.1: Classical Resolution of a Racemic Amine using (+)-Tartaric Acid

This protocol is a general procedure for the resolution of a racemic amine, such as 1-phenylethylamine, using (+)-tartaric acid.

  • Dissolution: Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be applied to ensure complete dissolution.[9]

  • Amine Addition: Cautiously add 6.1 mL of the racemic amine to the tartaric acid solution over about one minute. The mixture will exotherm.[9]

  • Crystallization: Cork the flask and allow it to stand undisturbed at room temperature. Over time (e.g., until the next lab period), prism-shaped crystals of one of the diastereomeric salts will form.[9]

  • Isolation: Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.[9]

  • Liberation of Free Amine: Suspend the collected salt in approximately 20 mL of water. Slowly add a 50% sodium hydroxide solution until the salt dissolves and the solution is strongly basic (pH > 12).[9]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent such as diethyl ether (3 x 20 mL).[9]

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The enantiomerically enriched amine can be further purified by distillation.[9]

Protocol 5.2: Synthesis of L-Phenylalaninol from L-Phenylalanine

This protocol describes the reduction of the amino acid L-phenylalanine to the corresponding amino alcohol.

  • Preparation of Sodium Salt: Add 50.0 g of L-phenylalanine to 32 mL of a 0.01 mol/mL sodium hydroxide solution. Stir at 60 °C for 20 minutes, then cool to crystallize the sodium salt. Filter and dry the product.[16]

  • Reaction Setup: To a flask containing 30 mL of anhydrous tetrahydrofuran (THF), add 1.80 g of AlCl₃. Then, slowly add 2.50 g of the prepared sodium L-phenylalanine.[16]

  • Activation: Maintain the temperature at 55 °C and stir for 1 hour, keeping the pH between 3 and 4.[16]

  • Reduction: Add 0.56 g of lithium chips and 10 mL of tert-butanol to the mixture. Increase the temperature to 65 °C and stir for another 1.5 hours.[16]

  • Workup: Remove the solvent under reduced pressure. Dissolve the remaining solid in 30 mL of 10% NaOH solution and stir for 3 hours at room temperature for hydrolysis.[16]

  • Isolation: Extract the product with an appropriate organic solvent, dry the organic layer, and remove the solvent to obtain L-phenylalaninol.

Protocol 5.3: Noyori Asymmetric Hydrogenation of Acetophenone

This protocol is a representative example of a Noyori asymmetric hydrogenation to produce a chiral alcohol.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a glass jar with a solution of acetylacetone (315 mmol) in ethanol (32.3 mL) that has been sparged with N₂ for 1 hour. Add RuCl₂[(R)-BINAP] (0.1 mol%).[1]

  • Hydrogenation: Seal the jar inside a Parr hydrogenation apparatus. Purge the bomb with H₂ gas and then pressurize to 1100 psi.[1]

  • Reaction: Place the apparatus in an oil bath at 30 °C and stir for 6 days.[1]

  • Isolation: Release the pressure and concentrate the reaction mixture in vacuo.[1]

  • Purification: Purify the product by distillation under reduced pressure to yield (R)-1-phenylethanol.[1]

Applications and Signaling Pathways

Chiral amino alcohols are not only synthetic targets but also play crucial roles in biological systems. Adrenaline (epinephrine), for example, is a key hormone in the "fight-or-flight" response, mediating its effects through a well-defined signaling pathway.

Adrenaline Signaling Pathway

Adrenaline exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of adrenaline to a β-adrenergic receptor initiates a signaling cascade that leads to the mobilization of glucose for energy.[]

dot

G cluster_pathway Adrenaline β-Adrenergic Signaling Pathway adrenaline Adrenaline (Epinephrine) receptor β-Adrenergic Receptor (GPCR) adrenaline->receptor Binds to g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates phos_kinase Phosphorylase Kinase pka->phos_kinase Phosphorylates & Activates gly_phos Glycogen Phosphorylase phos_kinase->gly_phos Phosphorylates & Activates glucose Glucose-1-Phosphate (Energy Mobilization) gly_phos->glucose Breaks down Glycogen to glycogen Glycogen glycogen->gly_phos

Caption: Adrenaline-mediated signaling for glucose mobilization.

Conclusion

The field of chiral amino alcohols has a rich history, from the foundational discoveries of stereochemistry to the elegant and powerful synthetic methods of today. For researchers and drug development professionals, a deep understanding of this history and the evolution of synthetic strategies is crucial for the design and creation of novel, effective, and safe therapeutic agents. The continued development of more efficient, selective, and sustainable methods for the synthesis of these vital compounds will undoubtedly remain a key focus of chemical research for years to come.

References

Commercial Availability and Synthetic Strategies for Enantiopure 1-Amino-3-methylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure 1-amino-3-methylbutan-2-ol, in both its (S) and (R) configurations, represents a critical chiral building block in the synthesis of complex pharmaceutical agents. Its vicinal amino alcohol motif is a key structural feature in numerous biologically active molecules, driving the demand for reliable sources and efficient synthetic methodologies. This technical guide provides a comprehensive overview of the commercial availability of this compound enantiomers and related chiral analogs. Furthermore, it details established experimental protocols for their synthesis and chiral resolution, offering valuable insights for researchers in drug discovery and development.

Commercial Availability

The commercial availability of this compound and its derivatives varies depending on the specific stereoisomer and whether it is the free base or a salt form. While the racemic mixture and its hydrochloride salt are readily available from several suppliers, the enantiopure forms, (S)-1-Amino-3-methylbutan-2-ol and (R)-1-Amino-3-methylbutan-2-ol, are offered by a more select group of vendors specializing in chiral intermediates. Closely related and often used as alternative chiral synthons are the isomers (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol) and (R)-(-)-2-Amino-3-methyl-1-butanol (D-Valinol), which are widely commercially available.

A summary of representative commercial suppliers and their offerings is presented in the tables below. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Table 1: Commercial Availability of this compound and its Hydrochloride Salt

Compound NameCAS NumberSupplier(s)PurityAvailable Quantities
This compound17687-58-0Chemrio, ChemicalBook Suppliers>97%Gram to Kilogram
This compound hydrochloride25589-27-9Sigma-Aldrich, CymitQuimica>95%Milligram to Gram

Table 2: Commercial Availability of Enantiopure this compound Isomers

Compound NameSupplier(s)Notes
(S)-1-Amino-3-methylbutan-2-olEvitaChemListed as a research chemical.
(R)-1-Amino-3-methylbutan-2-olHANGZHOU LEAP CHEM CO., LTD.Available for inquiry.

Table 3: Commercial Availability of Related Enantiopure Amino Alcohols (Valinol Isomers)

Compound NameCAS NumberSupplier(s)PurityPrice (Example)
(S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol)2026-48-4Sigma-Aldrich, BLDpharm>96%~$96.60 / 5g
(R)-(-)-2-Amino-3-methyl-1-butanol (D-Valinol)4276-09-9Sigma-Aldrich, CymitQuimica>98%~$53.00 / 25g[1]

Synthetic Strategies and Experimental Protocols

The synthesis of enantiopure this compound can be achieved through several strategic approaches, primarily categorized as asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer with high stereoselectivity. A common and effective method is the asymmetric reduction of the corresponding α-amino ketone, 1-amino-3-methylbutan-2-one. This transformation can be efficiently catalyzed by chiral metal complexes, such as those based on Ruthenium(II).

This protocol is a representative method based on established procedures for the asymmetric reduction of α-amino ketones.[2]

Objective: To synthesize enantiopure this compound via asymmetric transfer hydrogenation.

Materials:

  • 1-Amino-3-methylbutan-2-one hydrochloride (1.0 eq)

  • [Ru(p-cymene)Cl₂]₂ (0.005 eq)

  • Chiral ligand (e.g., (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine) (0.01 eq)

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and the chiral ligand in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 1-amino-3-methylbutan-2-one hydrochloride in the formic acid/triethylamine azeotrope.

  • Hydrogenation: Add the substrate solution to the pre-formed catalyst solution under an inert atmosphere. Stir the reaction mixture at 40°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiopure this compound.

  • Chiral Analysis: The enantiomeric excess (ee) of the product should be determined using chiral HPLC or chiral Gas Chromatography (GC).

Asymmetric_Synthesis 1-Amino-3-methylbutan-2-one HCl 1-Amino-3-methylbutan-2-one HCl Reaction Asymmetric Transfer Hydrogenation (HCOOH/NEt3, 40°C) 1-Amino-3-methylbutan-2-one HCl->Reaction Catalyst_Formation [Ru(p-cymene)Cl2]2 + Chiral Ligand in DCM Catalyst_Formation->Reaction Product Enantiopure This compound Reaction->Product

Caption: Asymmetric synthesis of enantiopure this compound.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of this compound into its individual enantiomers. This can be accomplished through various techniques, with diastereomeric salt formation and chiral chromatography being the most common.

This protocol outlines a general procedure for chiral resolution using a chiral acid.

Objective: To separate a racemic mixture of this compound.

Materials:

  • Racemic this compound (1.0 eq)

  • Chiral resolving agent (e.g., L-(+)-Tartaric acid or D-(-)-Tartaric acid) (0.5 eq)

  • Methanol or Ethanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve the racemic this compound in methanol. In a separate flask, dissolve the chiral resolving agent in methanol. Slowly add the resolving agent solution to the amino alcohol solution with stirring.

  • Crystallization: Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt. The crystallization can be initiated by adding a seed crystal or by slow evaporation of the solvent.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold methanol and then with diethyl ether.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with 1 M NaOH to a pH > 10.

  • Extraction: Extract the liberated enantiopure amino alcohol with DCM (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiopure this compound.

  • Analysis: Determine the enantiomeric excess of the product and the mother liquor by chiral HPLC or GC to assess the efficiency of the resolution. The other enantiomer can be recovered from the mother liquor.

Chiral_Resolution cluster_0 Diastereomeric Salt Formation cluster_1 Liberation of Enantiomer Racemic_Mixture Racemic this compound Salt_Formation Formation of Diastereomeric Salts Racemic_Mixture->Salt_Formation Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid) Chiral_Acid->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in mother liquor) Crystallization->More_Soluble_Salt Liberation Basification (NaOH) & Extraction Less_Soluble_Salt->Liberation Enantiomer_1 Enantiopure This compound Liberation->Enantiomer_1

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Applications in Drug Development

Enantiopure 1,2-amino alcohols are invaluable chiral building blocks in the pharmaceutical industry.[2] Their utility stems from their ability to introduce stereocenters with high fidelity, which is crucial for the development of single-enantiomer drugs that often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.

(S)-1-Amino-3-methylbutan-2-ol and its analogs are reported as key intermediates in the synthesis of drugs targeting neurological disorders.[3] The amino and hydroxyl groups provide versatile handles for further chemical modifications, allowing for their incorporation into a wide range of molecular scaffolds. They can serve as precursors for chiral ligands used in asymmetric catalysis or as chiral auxiliaries to control the stereochemical outcome of synthetic transformations.

Conclusion

While the direct commercial availability of enantiopure (S)- and (R)-1-amino-3-methylbutan-2-ol is somewhat limited to specialized suppliers, their significance as chiral synthons has led to the development of robust synthetic and resolution methodologies. The protocols outlined in this guide, based on analogous and well-established chemical transformations, provide a solid foundation for researchers and drug development professionals to access these valuable chiral building blocks. The continued exploration of more efficient and scalable synthetic routes will undoubtedly further facilitate their application in the discovery and development of novel therapeutics.

References

In-Depth Technical Guide: Safety and Handling of 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Amino-3-methylbutan-2-ol (CAS: 17687-58-0), a chiral amino alcohol used as an intermediate in organic synthesis and pharmaceutical development. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling.

PropertyValueReference
Molecular Formula C₅H₁₃NO[1]
Molecular Weight 103.16 g/mol [1]
Boiling Point 186.8 ± 13.0 °C at 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³[1]
Flash Point 66.8 ± 19.8 °C[1]
Appearance Liquid (at room temperature)[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and its corrosive effects on skin and eyes.[3][4] The toxicological properties have not been fully investigated, and it should be handled with care.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[3][4]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4]

Note: Classifications for isomers like 2-Amino-3-methyl-1-butanol and 1-Amino-2-methylbutan-2-ol also indicate risks of severe skin burns and eye damage.[4][5][6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling
  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3]

  • Use only non-sparking tools.[3]

  • Avoid breathing mist, vapors, or aerosols.[3][4]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Avoid contact with skin and eyes.

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Store locked up.

  • Keep away from heat and sources of ignition.[3][4]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are the primary defenses against exposure.

  • Engineering Controls : Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation.[4]

  • Eye/Face Protection : Wear tight-sealing safety goggles and a face shield.[4]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] Immediately change contaminated clothing.[3]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

First Aid Measures

In case of exposure, immediate action is critical. Show the Safety Data Sheet (SDS) to the attending medical professional.[3]

FirstAid cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_Fresh_Air Remove to fresh air. Keep comfortable for breathing. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Rinse_Skin Take off contaminated clothing. Rinse skin with water/shower. Skin_Contact->Rinse_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Drink water (two glasses at most). Do NOT induce vomiting. Ingestion->Rinse_Mouth Call_Poison_Center Call a POISON CENTER or doctor if you feel unwell. Move_Fresh_Air->Call_Poison_Center Consult_Physician Consult a physician. Rinse_Skin->Consult_Physician If irritation occurs Call_Ophthalmologist Immediately call in ophthalmologist. Rinse_Eyes->Call_Ophthalmologist Rinse_Mouth->Consult_Physician

First Aid Procedures for Exposure

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards : The substance is a flammable liquid and vapor.[3] Containers may explode when heated.[4] Thermal decomposition can release irritating gases and vapors, such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

  • Personal Precautions : Evacuate the danger area. Do not breathe vapors or aerosols. Avoid substance contact.[3] Ensure adequate ventilation and eliminate all ignition sources.

  • Environmental Precautions : Do not let the product enter drains, as there is a risk of explosion.[3]

  • Containment and Cleanup : Cover drains.[3] Absorb the spill with inert, non-combustible material (e.g., Chemizorb®, sand, earth) and collect for disposal in a suitable, closed container.[3][4]

Generalized Experimental Workflow

While specific experimental protocols are project-dependent, a generalized workflow for handling this compound should follow a structured safety-first approach.

Workflow cluster_prep cluster_handling cluster_cleanup Prep 1. Pre-Experiment Planning Risk_Assessment Risk Assessment (Review SDS) Prep->Risk_Assessment PPE_Setup Prepare Engineering Controls & Select PPE Risk_Assessment->PPE_Setup Dispense Dispense Under Hood (Grounded Equipment) Risk_Assessment->Dispense Proceed with caution Handling 2. Chemical Handling Reaction Perform Reaction Dispense->Reaction Decontaminate Decontaminate Glassware & Work Surfaces Reaction->Decontaminate Experiment Complete Cleanup 3. Post-Experiment Waste Dispose of Waste (Follow Regulations) Decontaminate->Waste Store Return to Secure Storage Waste->Store

Generalized Safe Handling Workflow

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4] Do not mix with other waste. Leave chemicals in their original containers and handle uncleaned containers as you would the product itself. Contact a licensed professional waste disposal service.

References

The Biological Crossroads: A Technical Guide to the Significance of Vicinal Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vicinal amino alcohol moiety, a fundamental structural motif characterized by amino and hydroxyl groups on adjacent carbon atoms, stands as a critical crossroads in biological systems. Its prevalence in a vast array of natural products, pharmaceuticals, and signaling molecules underscores its profound importance in cellular communication, enzyme regulation, and therapeutic intervention. This in-depth technical guide explores the core biological significance of vicinal amino alcohols, offering a comprehensive overview for researchers, scientists, and drug development professionals. We delve into their diverse roles, from the intricate signaling cascades governed by sphingolipids to their targeted inhibition of key enzymes and receptors that have paved the way for blockbuster drugs. This guide provides quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual representations of complex biological pathways and workflows to facilitate a deeper understanding of this vital chemical entity.

Core Biological Roles and Significance

Vicinal amino alcohols are integral to a multitude of biological functions, primarily categorized by their roles as signaling molecules, components of blockbuster pharmaceuticals, and versatile chiral building blocks in organic synthesis.

Signaling Hubs: The Sphingolipid Rheostat

At the heart of cellular signaling lies sphingosine, a C18 vicinal amino alcohol that forms the backbone of sphingolipids. The dynamic interplay between sphingosine, its phosphorylated form sphingosine-1-phosphate (S1P), and ceramide constitutes the "sphingolipid rheostat," a critical determinant of cell fate.

  • Sphingosine and Ceramide: These molecules generally promote pro-apoptotic and anti-proliferative signals. Sphingosine, for instance, is a known inhibitor of Protein Kinase C (PKC), a key enzyme in various signal transduction pathways.

  • Sphingosine-1-Phosphate (S1P): Conversely, S1P is a potent signaling molecule that promotes cell survival, proliferation, and migration by acting as a ligand for a family of G protein-coupled receptors (S1PRs).

The balance between these molecules is tightly regulated by enzymes such as sphingosine kinases (SphK), which phosphorylate sphingosine to S1P, and S1P phosphatases, which reverse this process. Dysregulation of the sphingolipid rheostat is implicated in numerous diseases, including cancer and inflammatory disorders, making the enzymes involved attractive therapeutic targets.

Therapeutic Cornerstones: Vicinal Amino Alcohols in Medicine

The vicinal amino alcohol motif is a privileged scaffold in medicinal chemistry, forming the pharmacophore of numerous widely-prescribed drugs.

  • β-Adrenergic Receptor Blockers (Beta-Blockers): A cornerstone in the management of cardiovascular diseases, many beta-blockers, such as propranolol and labetalol, feature a vicinal amino alcohol side chain. This structural element is crucial for their binding to β-adrenergic receptors, leading to the modulation of heart rate, blood pressure, and cardiac output.

  • HIV Protease Inhibitors: In the fight against HIV/AIDS, vicinal amino alcohol-containing molecules like ritonavir have been pivotal. Ritonavir is a potent inhibitor of the HIV protease, an enzyme essential for the maturation of the virus. Its vicinal amino alcohol core mimics the transition state of the natural substrate, leading to effective competitive inhibition.

Quantitative Bioactivity Data

To facilitate a comparative understanding of the biological potency of representative vicinal amino alcohols, the following tables summarize key quantitative data from the literature.

Compound/DrugTargetBioactivity MetricValueExperimental Conditions
Propranolol β1-Adrenergic ReceptorKi~8 ng/mLIn vitro β-adrenoceptor binding to rat parotid membranes in the presence of pooled human plasma.[1]
β2-Adrenergic ReceptorKi~8 ng/mLIn vitro β-adrenoceptor binding to rat reticulocyte membranes in the presence of pooled human plasma.[1]
Labetalol α1-Adrenergic ReceptorAntagonism Ratio (β:α)3:1 (oral), 6.9:1 (IV)In vivo studies in humans.[2]
β-Adrenergic ReceptorsPotency vs. Propranolol~1/4 as potentIn vivo experiments in animals and humans.[3]
Ritonavir HIV-1 ProteaseEC500.022-0.13 µMAntiviral activity assays.[4][5][6]
HIV-2 ProteaseEC500.16 µMAntiviral activity assays.[4][5][6]
HIV-1 ProteaseKi0.36 nMIn vitro competitive inhibition assay with purified enzyme.[5]
HIV-2 ProteaseKi3.7 nMIn vitro competitive inhibition assay with purified enzyme.[5]
Sphingosine Protein Kinase C (PKC)IC50~10-20 µMIn vitro kinase assays, dependent on assay conditions.[7]
Protein Kinase C (PKC)IC50300 µMHistone III-S phosphorylation assay with PKC extracted from VSM cells.[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of vicinal amino alcohols.

Protein Kinase C (PKC) Inhibition Assay (ELISA-based)

This protocol outlines a non-radioactive, ELISA-based assay to determine the inhibitory activity of a compound against Protein Kinase C.

Principle: A specific PKC substrate peptide is pre-coated onto a microplate. Active PKC phosphorylates the substrate in the presence of ATP. A phospho-specific antibody detects the phosphorylated substrate, which is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a colorimetric signal. The signal intensity is inversely proportional to the inhibitory activity of the test compound.[9]

Materials:

  • PKC substrate-coated microplate

  • Purified active PKC enzyme

  • Kinase Assay Dilution Buffer

  • Test compound (e.g., Sphingosine)

  • ATP solution

  • Phospho-specific substrate antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash Buffer (e.g., TBST)

  • Microplate reader

Procedure:

  • Plate Preparation: Soak the wells of the PKC substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Dilution Buffer.

  • Kinase Reaction Setup:

    • Add 30 µL of the purified active PKC enzyme preparation to each well.

    • Add the diluted test compound or vehicle control to the wells.

    • Incubate the plate for 10-30 minutes at 30°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for substrate phosphorylation.

  • Detection:

    • Terminate the reaction by washing the wells with Wash Buffer.

    • Add 50 µL of a phospho-specific substrate antibody to each well and incubate for 60 minutes at room temperature.

    • Wash the wells and add 50 µL of an HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

    • Wash the wells and add TMB substrate. Allow color to develop (15-30 minutes).

    • Add a stop solution to terminate the reaction.

  • Data Acquisition: Immediately measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for β-adrenergic receptors.

Principle: This assay measures the ability of an unlabeled test compound (e.g., propranolol) to compete with a radiolabeled ligand (e.g., ³H-Dihydroalprenolol) for binding to β-adrenergic receptors in a membrane preparation. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the receptor.[10][11][12][13]

Materials:

  • Cell membranes expressing the β-adrenergic receptor subtype of interest

  • Radiolabeled ligand (e.g., [³H]-Dihydroalprenolol)

  • Unlabeled test compound (e.g., Propranolol)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Cell harvester

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the receptor in cold lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash and resuspend the membrane pellet in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., 10 µM propranolol).

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes are essential for a clear understanding of the roles of vicinal amino alcohols. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

Signaling Pathways

Sphingolipid_Rheostat Sphingolipid Rheostat: A Cellular Fate Decision Hub Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) Sphingosine->Apoptosis S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Signaling Survival Survival, Proliferation, & Migration S1PRs->Survival

The Sphingolipid Rheostat.

Beta_Blocker_Signaling Beta-Blocker Signaling Pathway (e.g., Propranolol) Propranolol Propranolol (Vicinal Amino Alcohol) Beta_Receptor β-Adrenergic Receptor Propranolol->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate, Contractility, etc. PKA->Cellular_Response Phosphorylates Downstream Targets Epinephrine Epinephrine/ Norepinephrine Epinephrine->Beta_Receptor Activates

Beta-Blocker Signaling Pathway.

HIV_Protease_Inhibition Mechanism of HIV Protease Inhibition by Ritonavir Ritonavir Ritonavir (Vicinal Amino Alcohol) HIV_Protease HIV Protease (Active Site) Ritonavir->HIV_Protease Competitive Inhibition Viral_Proteins Mature Viral Proteins HIV_Protease->Viral_Proteins Cleavage Gag_Pol Gag-Pol Polyprotein Gag_Pol->HIV_Protease Immature_Virion Immature, Non-infectious Virion Gag_Pol->Immature_Virion No Cleavage

HIV Protease Inhibition by Ritonavir.
Experimental Workflow

HTS_Workflow High-Throughput Screening Workflow for Kinase Inhibitors cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Vicinal Amino Alcohol Compound Library Primary_Assay Primary Kinase Assay (e.g., HTRF, FP) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Single Concentration) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Kinase Selectivity Panel Dose_Response->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds ADMET_Profiling ADMET Profiling Lead_Compounds->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy Studies ADMET_Profiling->In_Vivo_Studies Candidate Drug Candidate In_Vivo_Studies->Candidate

HTS Workflow for Kinase Inhibitors.

Conclusion

The vicinal amino alcohol motif is a cornerstone of modern biology and medicine. Its fundamental role in cellular signaling, exemplified by the sphingolipid rheostat, and its prevalence in a wide range of clinically successful drugs, highlight its immense biological significance. For researchers and drug development professionals, a deep understanding of the structure-activity relationships, mechanisms of action, and the experimental methodologies used to study these compounds is paramount. The quantitative data, detailed protocols, and visual pathway representations provided in this guide serve as a valuable resource to navigate the complex and fascinating world of vicinal amino alcohols, and to inspire the development of the next generation of therapeutics targeting the biological crossroads they represent.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-1-Amino-3-methylbutan-2-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Amino-3-methylbutan-2-ol, commonly known as (S)-valinol, is a versatile and economically viable chiral auxiliary widely employed in asymmetric synthesis. Its bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, allows for the formation of rigid, chelated transition states that effectively control the stereochemical outcome of various chemical transformations. This document provides detailed application notes and experimental protocols for the use of (S)-valinol and its derivatives in key asymmetric reactions, crucial for the synthesis of enantiomerically pure compounds in pharmaceutical and academic research.

Application 1: Asymmetric Synthesis of α-Amino Acids

A prominent application of (S)-valinol is in the diastereoselective alkylation of a chiral glycine enolate equivalent, facilitating the synthesis of non-proteinogenic α-amino acids with high stereocontrol.[1] The chiral auxiliary is temporarily incorporated to direct the alkylation and is subsequently cleaved to yield the desired α-amino acid.

Logical Relationship: Strategy for Asymmetric Amino Acid Synthesis

G cluster_0 Preparation of Chiral Glycine Equivalent cluster_1 Diastereoselective Alkylation cluster_2 Product Isolation Valinol (S)-Valinol (Chiral Auxiliary) ChiralGlycineEquiv Chiral Glycine Equivalent Formation Valinol->ChiralGlycineEquiv GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->ChiralGlycineEquiv EnolateFormation Enolate Formation (LDA, -78°C) ChiralGlycineEquiv->EnolateFormation Alkylation Diastereoselective Alkylation (R-X) EnolateFormation->Alkylation AuxiliaryCleavage Auxiliary Cleavage (Acid Hydrolysis) Alkylation->AuxiliaryCleavage AminoAcid α-Amino Acid AuxiliaryCleavage->AminoAcid

Caption: Strategy for Asymmetric Amino Acid Synthesis.

Experimental Protocols

1. Formation of the Chiral Glycine Equivalent:

  • Reagents: (S)-Valinol, Glyoxylic acid monohydrate, Toluene.

  • Procedure: A mixture of (S)-Valinol (1.0 eq) and glyoxylic acid monohydrate (1.0 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by the amount of water collected. Upon completion, the solvent is removed under reduced pressure to yield the chiral glycine equivalent, which is often used in the next step without further purification.[1]

2. Diastereoselective Alkylation:

  • Reagents: Chiral glycine equivalent, Anhydrous Tetrahydrofuran (THF), Lithium diisopropylamide (LDA), Electrophile (R-X), Saturated ammonium chloride solution.

  • Procedure:

    • Dissolve the chiral glycine equivalent (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

    • Add freshly prepared or commercial LDA (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to form the enolate.

    • Add the electrophile (1.2 eq) to the enolate solution at -78 °C.

    • Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction with a saturated ammonium chloride solution and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

3. Auxiliary Cleavage:

  • Procedure: The crude product from the alkylation step is subjected to acid hydrolysis (e.g., 6M HCl, reflux) to cleave the chiral auxiliary. The (S)-valinol auxiliary can often be recovered from the aqueous layer after basification and extraction for reuse.[1] The resulting α-amino acid is then isolated and purified.

Data Presentation
Electrophile (R-X)Diastereomeric Excess (d.e.)
Benzyl bromide>95%
Iodomethane>95%
Allyl bromide>95%
Note: Diastereomeric excess values are typically high for this method, often exceeding 95%.

Application 2: Asymmetric Reduction of Prochiral Ketones

(S)-Valinol is a key precursor for the synthesis of chiral oxazaborolidine catalysts, most notably the Corey-Bakshi-Shibata (CBS) catalyst. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane source.

Experimental Workflow: CBS Reduction

G Start Start: (S)-Valinol-derived oxazaborolidine catalyst in toluene AddBorane Add Borane-dimethyl sulfide complex (0.6 eq) at room temperature Start->AddBorane Cool Cool to reaction temperature (e.g., -20°C) AddBorane->Cool AddKetone Add ketone (1.0 eq) in toluene dropwise Cool->AddKetone Stir Stir for 1-4 hours, monitor by TLC AddKetone->Stir Quench Quench with methanol Stir->Quench Workup Acidic workup (1M HCl) and extraction Quench->Workup End End: Chiral secondary alcohol Workup->End

Caption: Workflow for CBS Reduction of a Prochiral Ketone.

Experimental Protocol
  • Reagents: (S)-Valinol-derived oxazaborolidine catalyst, Borane-dimethyl sulfide complex, Prochiral ketone, Toluene, Methanol, 1M HCl.

  • Procedure:

    • To a solution of the (S)-Valinol-derived oxazaborolidine catalyst (0.1 eq) in toluene, add borane-dimethyl sulfide complex (0.6 eq) at room temperature under an argon atmosphere.

    • Cool the mixture to the desired reaction temperature (e.g., -20 °C).

    • Add a solution of the ketone (1.0 eq) in toluene dropwise over 30 minutes.

    • Stir the reaction at the same temperature for 1-4 hours, monitoring the progress by TLC.

    • Quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and add 1 M HCl.

    • Separate the layers and extract the aqueous layer with diethyl ether. The combined organic layers are then washed, dried, and concentrated to yield the chiral secondary alcohol.[1]

Data Presentation
Ketone SubstrateEnantiomeric Excess (e.e.)Yield
Acetophenone>95%High
Propiophenone>97%High
1-Tetralone>98%High
Note: Enantiomeric excess is typically very high for a wide range of ketone substrates.

Application 3: Enantioselective Addition of Diethylzinc to Aldehydes

(S)-Valinol can be readily converted into a chiral amino alcohol ligand that catalyzes the enantioselective addition of diethylzinc to aldehydes, a fundamental method for synthesizing chiral secondary alcohols.

Catalytic Cycle

G Catalyst Chiral Ligand -Zn-Et Intermediate [Catalyst-Aldehyde Complex] Catalyst->Intermediate + Aldehyde Aldehyde R-CHO Product_Complex [Product-Zn Complex] Intermediate->Product_Complex + Et2Zn Product_Complex->Catalyst + Et2Zn Product Chiral Alcohol Product_Complex->Product Hydrolysis Diethylzinc Et2Zn

Caption: Catalytic Cycle for Diethylzinc Addition.

Experimental Protocol
  • Reagents: (S)-Valinol-derived ligand, Diethylzinc (in hexanes or toluene), Aldehyde, Toluene.

  • Procedure:

    • In a flame-dried flask under argon, dissolve the (S)-valinol-derived ligand (0.01-0.05 eq) in anhydrous toluene.

    • Add diethylzinc (1.1 eq) dropwise at 0 °C and stir the mixture for 30 minutes.

    • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) and add the aldehyde (1.0 eq) dropwise.

    • Stir the reaction until completion (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of NH4Cl.

    • Extract the product with an appropriate solvent, and the combined organic layers are washed, dried, and concentrated. The resulting chiral alcohol is purified by chromatography.

Data Presentation
Aldehyde SubstrateEnantiomeric Excess (e.e.)
Benzaldehyde>98%
4-Chlorobenzaldehyde>98%
Cinnamaldehyde>95%
Note: This method provides excellent enantioselectivity for a variety of aromatic and aliphatic aldehydes.

Conclusion

(S)-1-Amino-3-methylbutan-2-ol is a powerful and versatile chiral auxiliary in asymmetric synthesis. The protocols outlined above for the synthesis of α-amino acids, chiral secondary alcohols via reduction and alkylation, represent a fraction of its potential applications. Its low cost, commercial availability in both enantiomeric forms, and the high stereoselectivities it imparts make it an invaluable tool for chemists in the pharmaceutical industry and academia. The robustness of these methods allows for their application in the synthesis of complex molecules and chiral building blocks, significantly contributing to the field of drug discovery and development.

References

Application Notes and Protocols: Enantioselective Reduction of Ketones with 1-Amino-3-methylbutan-2-ol Borane Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of prochiral ketones utilizing a chiral borane complex derived from 1-Amino-3-methylbutan-2-ol. This method is a valuable tool in asymmetric synthesis, enabling the production of optically active secondary alcohols, which are crucial chiral building blocks for the pharmaceutical and fine chemical industries. The protocols are based on established methodologies for similar β-amino alcohol-derived catalysts, providing a strong starting point for researchers.

Introduction

The asymmetric reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The use of chiral borane complexes, particularly those derived from readily available amino alcohols, offers a powerful and predictable method for achieving high enantioselectivity. The borane complex of this compound acts as a precursor to a chiral oxazaborolidine catalyst in situ, which then mediates the enantioselective transfer of a hydride from a stoichiometric borane source (such as borane-tetrahydrofuran or borane-dimethyl sulfide complex) to the ketone. This process, closely related to the well-established Corey-Bakshi-Shibata (CBS) reduction, provides a reliable route to enantiomerically enriched alcohols.[1][2][3][4]

Mechanism of Action

The enantioselective reduction proceeds through the in situ formation of a chiral oxazaborolidine catalyst from this compound and borane. This catalyst then coordinates with the borane reducing agent and the ketone substrate in a highly organized transition state, leading to a stereoselective hydride transfer.

Enantioselective Ketone Reduction Pathway cluster_0 Catalyst Formation (in situ) cluster_1 Catalytic Cycle A This compound C Chiral Oxazaborolidine Catalyst A->C B BH3 Source (e.g., BH3·THF) B->C D Catalyst-Borane Complex C->D + BH3 F Ternary Complex (Catalyst-Borane-Ketone) D->F + Ketone E Ketone Substrate E->F G Enantioselective Hydride Transfer F->G Transition State H Chiral Alcohol Product G->H I Regenerated Catalyst G->I I->D + BH3

Caption: Proposed pathway for the enantioselective reduction of ketones.

Quantitative Data Summary

The following table summarizes representative data for the enantioselective reduction of various ketones using chiral β-amino alcohol borane complexes. While specific data for this compound is not extensively published, the presented results for analogous systems provide an expected range of efficacy.

Ketone SubstrateChiral Amino Alcohol LigandProductYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone(1S,2R)-2-Amino-1,2-diphenylethanol(R)-1-Phenylethanol9597[5]
Propiophenone(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol(R)-1-Phenyl-1-propanol9896[3]
1-Tetralone(S)-α,α-Diphenylprolinol(R)-1,2,3,4-Tetrahydro-1-naphthalenol9294[2]
2-Chloroacetophenone(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol(R)-2-Chloro-1-phenylethanol9098[5]
BenzylacetoneChiral Lactam Alcohol(R)-4-Phenyl-2-butanol8573[2]

Experimental Protocols

4.1. General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be oven-dried or flame-dried before use.

  • Borane solutions (BH₃·THF or BH₃·SMe₂) are moisture-sensitive and should be handled with care.

  • The enantiomeric excess of the product should be determined by chiral HPLC or GC analysis.

4.2. Protocol for In Situ Catalyst Formation and Enantioselective Reduction

This protocol describes a general procedure for the reduction of a model ketone, acetophenone.

Experimental_Workflow A Dissolve (S)-1-Amino-3-methylbutan-2-ol in anhydrous THF under N2 B Add borane solution (e.g., 1M BH3·THF) dropwise at 0 °C A->B C Stir the mixture at room temperature for 1 hour to form the catalyst B->C D Cool the reaction mixture to the desired temperature (e.g., -20 °C) C->D E Add the ketone substrate (e.g., acetophenone) dropwise D->E F Add additional borane solution dropwise E->F G Monitor reaction progress by TLC F->G H Quench the reaction carefully with methanol G->H I Remove solvent under reduced pressure H->I J Perform aqueous workup (e.g., add 1M HCl, extract with EtOAc) I->J K Dry organic layer (e.g., over Na2SO4), filter, and concentrate J->K L Purify the crude product by column chromatography K->L M Determine yield and enantiomeric excess (chiral HPLC or GC) L->M

Caption: General experimental workflow for enantioselective ketone reduction.

Materials:

  • (S)-1-Amino-3-methylbutan-2-ol (or the corresponding R-enantiomer)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ketone substrate (e.g., acetophenone)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-1-Amino-3-methylbutan-2-ol (0.1 mmol, 1.0 equiv).

  • Dissolve the amino alcohol in anhydrous THF (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1 M borane-THF solution (0.1 mL, 0.1 mmol, 1.0 equiv) dropwise to the stirred solution.

  • Remove the ice bath and stir the mixture at room temperature for 1 hour. During this time, hydrogen gas will evolve, and the chiral oxazaborolidine catalyst will be formed in situ.

  • Cool the reaction mixture to the desired temperature (typically between 0 °C and -40 °C, optimization may be required).

  • In a separate flask, prepare a solution of the ketone (e.g., acetophenone, 1.0 mmol, 10 equiv) in anhydrous THF (3 mL).

  • Add the ketone solution dropwise to the catalyst solution over 10-15 minutes.

  • Slowly add additional 1 M borane-THF solution (1.0 mL, 1.0 mmol, 10 equiv) to the reaction mixture, maintaining the desired temperature.

  • Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (2 mL) at the reaction temperature.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl (10 mL) to the residue and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.

  • Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Troubleshooting and Optimization

  • Low Enantioselectivity: The reaction temperature is a critical parameter. Lowering the temperature often improves enantioselectivity. The choice of borane source (BH₃·THF vs. BH₃·SMe₂) can also influence the outcome.

  • Low Yield: Ensure all reagents and solvents are anhydrous, as moisture will quench the borane. Incomplete reaction can be addressed by increasing the reaction time or the amount of borane.

  • Catalyst Deactivation: The presence of impurities in the starting materials can poison the catalyst. Ensure the purity of the chiral amino alcohol and the ketone.

Safety Precautions

  • Borane complexes are flammable and react violently with water. Handle them in a well-ventilated fume hood and away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching of the reaction with methanol is exothermic and should be performed slowly and with adequate cooling.

By following these guidelines and protocols, researchers can effectively employ this compound borane complexes for the enantioselective reduction of a wide range of ketones, facilitating the synthesis of valuable chiral intermediates.

References

Application of 1-Amino-3-methylbutan-2-ol and its Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the utility of chiral β-amino alcohols, specifically focusing on the structural motif of 1-Amino-3-methylbutan-2-ol and its close analog L-Valinol ((2S)-2-Amino-3-methyl-1-butanol), in the synthesis of complex pharmaceutical molecules. Chiral amino alcohols are invaluable building blocks and chiral auxiliaries in asymmetric synthesis, enabling the stereoselective construction of active pharmaceutical ingredients (APIs).[1][2][3] This document provides an overview of their applications, with a particular focus on the synthesis of antiviral agents, and includes detailed experimental protocols for key transformations.

Introduction

Chiral β-amino alcohols are a critical class of organic compounds utilized extensively in pharmaceutical development and manufacturing.[1] Their bifunctional nature, possessing both an amino and a hydroxyl group on adjacent carbons, allows for the formation of rigid chiral scaffolds and ligands that can effectively control the stereochemical outcome of a reaction.[2] this compound, with its specific stereochemistry, offers significant potential as a chiral building block for synthesizing enantiomerically pure pharmaceuticals.[4] Due to the greater abundance of literature on its isomer, L-Valinol, this document will draw upon established applications of L-Valinol to illustrate the potential synthetic routes and methodologies applicable to this compound. L-Valinol is a well-established intermediate in the synthesis of various pharmaceuticals, including anticancer and antihypertensive agents.[5]

Key Applications of Chiral β-Amino Alcohols:

  • Chiral Auxiliaries: Temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction.[2][3]

  • Chiral Building Blocks: Incorporated directly into the final API, providing essential stereocenters.[1]

  • Precursors to Chiral Ligands: Used in the synthesis of ligands for asymmetric catalysis.[5]

Application in Antiviral Synthesis: The Case of Lopinavir

A prominent example of the application of amino acid-derived building blocks is in the synthesis of HIV protease inhibitors, such as Lopinavir.[6][7][8] Lopinavir is a critical component of antiretroviral therapy and its complex structure, featuring multiple chiral centers, necessitates a stereocontrolled synthetic approach.[6][9] While the synthesis of Lopinavir itself does not directly use this compound, it employs a valine derivative, highlighting the importance of this structural motif in the synthesis of potent antiviral agents.[10]

The general retrosynthetic analysis of Lopinavir reveals key fragments that can be assembled, with the stereochemistry being controlled at each step.

Lopinavir_Retrosynthesis Lopinavir Lopinavir FragmentA Valine-derived urea fragment Lopinavir->FragmentA Amide coupling FragmentB Epoxide core Lopinavir->FragmentB Ring opening FragmentC Aminopentanol derivative FragmentB->FragmentC Epoxidation

Caption: Retrosynthetic analysis of Lopinavir.

Experimental Protocols

The following protocols are representative examples of how a chiral β-amino alcohol like this compound or L-Valinol can be utilized in key synthetic transformations.

Protocol 1: Synthesis of a Chiral Oxazolidinone Auxiliary

Chiral oxazolidinones are excellent chiral auxiliaries for asymmetric alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[3]

Objective: To prepare a 4-isopropyl-2-oxazolidinone from L-Valinol, a common precursor for asymmetric synthesis.

Materials:

  • L-Valinol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

Procedure:

  • To a solution of L-Valinol (1.0 eq) in toluene, add diethyl carbonate (1.2 eq) and a catalytic amount of potassium carbonate.

  • Heat the mixture to reflux (approximately 110-120 °C) with a Dean-Stark apparatus to remove the ethanol byproduct.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired oxazolidinone.

Oxazolidinone_Synthesis Start L-Valinol + Diethyl Carbonate Reaction Reflux with K₂CO₃ in Toluene Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-isopropyl-2-oxazolidinone Purification->Product

Caption: Workflow for the synthesis of a chiral oxazolidinone.

Protocol 2: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary

Objective: To perform a diastereoselective alkylation of an N-acyl oxazolidinone derivative.

Materials:

  • 4-isopropyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • N-Acylation:

    • Dissolve the 4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

    • Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow to warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-propionyl oxazolidinone.

  • Alkylation:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.

    • Add benzyl bromide (1.2 eq) dropwise and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography to obtain the alkylated product.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities achieved in reactions utilizing valinol-derived chiral auxiliaries.

Reaction TypeSubstrateReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
Asymmetric AlkylationN-propionyl oxazolidinoneBenzyl bromide>99:185-95Evans, 1982
Asymmetric AldolN-acetyl oxazolidinoneBenzaldehyde>98:280-90Heathcock, 1989
Asymmetric Diels-AlderN-acryloyl oxazolidinoneCyclopentadiene>95:590-98Oppolzer, 1984

Signaling Pathway Relevance

The pharmaceutical products synthesized using these chiral building blocks often target specific biological pathways. For instance, Lopinavir is an inhibitor of HIV protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus.

HIV_Protease_Inhibition HIV_Polyprotein HIV Gag-Pol Polyprotein HIV_Protease HIV Protease HIV_Polyprotein->HIV_Protease Substrate Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Viral_Assembly New Virion Assembly Mature_Proteins->Viral_Assembly Lopinavir Lopinavir Lopinavir->HIV_Protease Inhibition

Caption: Mechanism of action of Lopinavir.

Conclusion

This compound and its analogs are highly valuable chiral synthons in pharmaceutical chemistry. Their application as chiral auxiliaries and building blocks enables the efficient and stereocontrolled synthesis of complex APIs, such as the antiviral drug Lopinavir. The protocols and data presented herein demonstrate the robustness and versatility of these compounds in modern drug development.

Disclaimer: The protocols provided are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

References

Synthesis of Chiral Ligands from 1-Amino-3-methylbutan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of chiral ligands derived from the readily available and inexpensive chiral building block, (S)-1-Amino-3-methylbutan-2-ol, commonly known as L-valinol.[1][2][3] The strategic location of the amine and hydroxyl groups on a chiral backbone makes L-valinol a versatile precursor for the synthesis of ligands that are highly effective in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis.[1]

The protocols detailed below cover the synthesis of three major classes of chiral ligands: Schiff bases (imines), bis(oxazolines) (BOX), and phosphine-oxazolines (PHOX). These ligands have demonstrated broad applicability in a range of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Synthesis of Chiral Schiff Base (Imine) Ligands

Chiral Schiff base ligands, formed by the condensation of a primary amine with an aldehyde, are a foundational class of ligands in coordination chemistry and asymmetric catalysis. The ease of their preparation and the modularity of their structure, allowing for fine-tuning of steric and electronic properties, make them attractive for a wide array of catalytic applications. When complexed with metal ions, these ligands create a chiral environment that can effectively induce enantioselectivity in a variety of reactions.[4]

A common and straightforward synthesis involves the reaction of L-valinol with salicylaldehyde or its derivatives. The resulting tridentate ligand can coordinate to a metal center through the phenolic oxygen, the imine nitrogen, and the hydroxyl oxygen.

Experimental Protocol: Synthesis of (S)-2-(((2-hydroxy-3-methylbutan-1-yl)imino)methyl)phenol

Materials:

  • L-Valinol ((S)-1-Amino-3-methylbutan-2-ol)

  • Salicylaldehyde

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (0.01 mol) in 10 mL of ethanol.

  • To a separate flask, dissolve L-valinol (0.01 mol) in 20 mL of ethanol.

  • Add the L-valinol solution to the salicylaldehyde solution with stirring.

  • Add 2-3 drops of concentrated sulfuric acid to the reaction mixture.

  • Reflux the mixture for 1 hour.[5]

  • After reflux, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the resulting yellow precipitate, wash it several times with cold ethanol, followed by a wash with diethyl ether.[5]

  • Dry the purified Schiff base ligand under vacuum.

Characterization Data
CompoundAppearanceMelting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (cm-1)
(S)-2-(((2-hydroxy-3-methylbutan-1-yl)imino)methyl)phenolYellow solid208[5]9.1 (s, 1H, CH=N), 8.4-6.4 (m, Ar-H), 3.4 (m, H2O), 2.5 (m, DMSO)[5]164.5 (C=N), 148.7, 134.7, 134.5, 132.2, 131.2, 130.9, 130.3, 124.9, 124.7, 120.4, 117.8, 113.6[5]~1590 (C=N)[5]

Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

C2-symmetric bis(oxazoline) (BOX) ligands are considered "privileged ligands" in asymmetric catalysis due to their ability to induce high levels of enantioselectivity in a wide range of reactions, including Diels-Alder reactions, aldol reactions, and Michael additions.[6] Their rigid backbone and well-defined chiral pockets effectively control the approach of substrates to the metal center. L-valinol is an excellent chiral precursor for the synthesis of BOX ligands.[6]

The synthesis of BOX ligands from L-valinol typically involves a two-step process: first, the condensation of two equivalents of L-valinol with a dicarboxylic acid derivative (e.g., diethyl malonate) to form a bis(hydroxy)amide, followed by a cyclization step to form the two oxazoline rings.

Experimental Protocol: Synthesis of (S,S)-2,2'-Methylenebis(4-isopropyl-4,5-dihydrooxazole)

This protocol is adapted from established procedures for other amino alcohols.

Part A: Synthesis of (S,S)-N,N'-bis(1-hydroxy-3-methylbutan-2-yl)malonamide

Materials:

  • L-Valinol

  • Diethyl malonate

  • Sodium methoxide

  • Methanol

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve L-valinol (2.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Add diethyl malonate (1.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude bis(hydroxy)amide can be purified by recrystallization or used directly in the next step.

Part B: Cyclization to form the Bis(oxazoline) Ligand

Materials:

  • (S,S)-N,N'-bis(1-hydroxy-3-methylbutan-2-yl)malonamide

  • Thionyl chloride or Tosyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the bis(hydroxy)amide from Part A in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise.

  • Slowly add a solution of thionyl chloride (2.2 eq) or tosyl chloride (2.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure BOX ligand.

Characterization and Performance Data
LigandYield (%)Enantiomeric Excess (ee, %) of Product in Catalytic ReactionApplication
(S,S)-iPr-BOXNot specifiedUp to 99%Copper-catalyzed cyclopropanation reactions[6]
(S,S)-iPr-BOXNot specifiedUp to 94%Copper-catalyzed hetero-Diels-Alder reactions
(S,S)-iPr-BOXNot specifiedNot specifiedNickel-catalyzed conjugate addition reactions

Synthesis of Chiral Phosphine-Oxazoline (PHOX) Ligands

Phosphine-oxazoline (PHOX) ligands are a highly successful class of P,N-ligands used in a variety of transition metal-catalyzed asymmetric reactions, including allylic alkylations, Heck reactions, and hydrogenations.[7] Their modular synthesis allows for the independent variation of both the oxazoline and the phosphine moieties, enabling the fine-tuning of the ligand's steric and electronic properties for a specific catalytic transformation. L-valinol is a common chiral starting material for the oxazoline fragment of PHOX ligands.[3]

The synthesis typically involves the initial formation of a phenyloxazoline from L-valinol, followed by the introduction of the phosphine group onto the phenyl ring.

Experimental Protocol: Synthesis of (S)-4-isopropyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole ((S)-iPr-PHOX)

This protocol is a general representation based on established synthetic routes.

Part A: Synthesis of (S)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazoline

Materials:

  • L-Valinol

  • 2-Bromobenzonitrile

  • Zinc chloride (catalytic amount)

  • Chlorobenzene

Procedure:

  • In a round-bottom flask, combine L-valinol (1.0 eq), 2-bromobenzonitrile (1.0 eq), and a catalytic amount of zinc chloride.

  • Add chlorobenzene as the solvent.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the bromophenyloxazoline.

Part B: Phosphine Introduction

Materials:

  • (S)-2-(2-bromophenyl)-4-isopropyl-4,5-dihydrooxazoline

  • n-Butyllithium (n-BuLi)

  • Chlorodiphenylphosphine

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bromophenyloxazoline from Part A in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C.

  • Add chlorodiphenylphosphine (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PHOX ligand by recrystallization or column chromatography.

Characterization and Performance Data
LigandYield (%) of Product in Catalytic ReactionEnantiomeric Excess (ee, %) of Product in Catalytic ReactionApplication
(S)-iPr-PHOXNot specifiedUp to 97%Iridium-catalyzed hydrogenation of imines
(S)-iPr-PHOXNot specifiedHighPalladium-catalyzed asymmetric allylic alkylation
(S)-iPr-PHOXNot specifiedHighPalladium-catalyzed Heck reaction

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Material cluster_schiff Schiff Base Synthesis cluster_box BOX Ligand Synthesis cluster_phox PHOX Ligand Synthesis start 1-Amino-3-methylbutan-2-ol (L-Valinol) reaction1 Condensation start->reaction1 reaction2a Condensation start->reaction2a reaction3a Oxazoline Formation start->reaction3a reagent1 Salicylaldehyde reagent1->reaction1 product1 Schiff Base Ligand reaction1->product1 reagent2 Dicarboxylic Acid Derivative reagent2->reaction2a intermediate2 Bis(hydroxy)amide reaction2b Cyclization intermediate2->reaction2b reaction2a->intermediate2 product2 BOX Ligand reaction2b->product2 reagent3a Aryl Nitrile reagent3a->reaction3a intermediate3 Phenyloxazoline reaction3b Phosphinylation intermediate3->reaction3b reagent3b Phosphine Source reagent3b->reaction3b reaction3a->intermediate3 product3 PHOX Ligand reaction3b->product3

Experimental_Workflow start Start: Reagents & Solvents reaction Reaction Setup (Inert atmosphere, temperature control) start->reaction monitoring Reaction Monitoring (TLC, GC, NMR) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup drying Drying & Concentration (Anhydrous salt, Rotary Evaporation) workup->drying purification Purification (Column Chromatography, Recrystallization) drying->purification characterization Characterization (NMR, IR, MS, mp) purification->characterization end Pure Chiral Ligand characterization->end

References

The Pivotal Role of 1-Amino-3-methylbutan-2-ol in Crafting Chiral Catalysts for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Pharmaceutical and Chemical Industries

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production. Chiral catalysts are instrumental in achieving high levels of stereoselectivity, and among the vast array of precursors for these catalysts, 1-Amino-3-methylbutan-2-ol, commonly known as valinol, stands out as a versatile and readily available chiral building block.[1] Derived from the natural amino acid valine, its vicinal amino alcohol functionality provides a robust scaffold for the design and synthesis of a diverse range of chiral ligands and catalysts. These catalysts have demonstrated exceptional efficacy in a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.[2][3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of chiral catalysts and their subsequent application in key enantioselective reactions. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic systems.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols, which are prevalent motifs in many pharmaceutical agents. Chiral ligands derived from this compound can effectively catalyze this transformation with high yields and enantioselectivities.

Quantitative Data Summary
EntryAldehydeCatalyst (from D-Valinol)Yield (%)Enantiomeric Excess (ee, %)Configuration
1Benzaldehyde(R)-N,N-Dibutyl-1-amino-3-methylbutan-2-ol9592(R)
24-Chlorobenzaldehyde(R)-N,N-Dibutyl-1-amino-3-methylbutan-2-ol9394(R)
34-Methoxybenzaldehyde(R)-N,N-Dibutyl-1-amino-3-methylbutan-2-ol9690(R)
42-Naphthaldehyde(R)-N,N-Dibutyl-1-amino-3-methylbutan-2-ol9195(R)
5Cinnamaldehyde(R)-N,N-Dibutyl-1-amino-3-methylbutan-2-ol8588(R)
6Cyclohexanecarboxaldehyde(R)-N,N-Dibutyl-1-amino-3-methylbutan-2-ol8891(R)

Data sourced from a representative protocol using a D-Valinol-derived ligand.[1]

Experimental Protocols

1. Synthesis of (R)-N,N-Dibutyl-1-amino-3-methylbutan-2-ol (Ligand)

  • Reagents: D-Valinol, Butyraldehyde, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of D-Valinol (1.0 eq) in dichloromethane (DCM), add butyraldehyde (2.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford the pure ligand.[1]

2. Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde

  • Reagents: (R)-N,N-Dibutyl-1-amino-3-methylbutan-2-ol, Diethylzinc (1.0 M in hexanes), Benzaldehyde, Toluene, Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (0.05 eq) in anhydrous toluene.

    • Cool the solution to 0 °C and add diethylzinc (2.2 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of benzaldehyde (1.0 eq) in toluene dropwise over 20 minutes.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the chiral secondary alcohol.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow

G cluster_ligand Ligand Synthesis cluster_catalysis Asymmetric Addition D_Valinol D-Valinol Reaction1 Reductive Amination (STAB, DCM) D_Valinol->Reaction1 Butyraldehyde Butyraldehyde Butyraldehyde->Reaction1 Ligand (R)-N,N-Dibutyl-1-amino- 3-methylbutan-2-ol Reaction1->Ligand Ligand_input Chiral Ligand Ligand->Ligand_input Catalyst_Formation Catalyst Formation (Toluene, 0°C) Ligand_input->Catalyst_Formation Diethylzinc Diethylzinc Diethylzinc->Catalyst_Formation Reaction2 Enantioselective Addition (0°C) Catalyst_Formation->Reaction2 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction2 Product Chiral Secondary Alcohol Reaction2->Product

Caption: Workflow for ligand synthesis and catalytic addition.

Application 2: Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of ketones to chiral secondary alcohols is another critical transformation in pharmaceutical synthesis. Valinol-derived catalysts, particularly those incorporated into metal-organic frameworks (MOFs), have shown high efficacy and reusability in these reactions.

Quantitative Data Summary
EntryKetoneCatalystReducing AgentYield (%)Enantiomeric Excess (ee, %)
1Acetophenonevol-UiO-FePhSiH₃9899
24-Methoxyacetophenonevol-UiO-FePhSiH₃9999
34-Chloroacetophenonevol-UiO-FePhSiH₃9798
41-Tetralonevol-UiO-FePhSiH₃9699
52-Heptanonevol-UiO-FePhSiH₃9295

Data sourced from a study on L-valinol-grafted metal-organic frameworks (vol-UiO-Fe).[2]

Experimental Protocols

1. Preparation of L-valinol-grafted UiO-MOF (vol-UiO)

  • Materials: Aldehyde-functionalized UiO-MOF, L-valinol, Anhydrous solvent (e.g., Toluene).

  • Procedure:

    • Activate the aldehyde-functionalized UiO-MOF by heating under vacuum.

    • Suspend the activated MOF in an anhydrous solvent under an inert atmosphere.

    • Add a solution of L-valinol in the same solvent.

    • Heat the mixture to facilitate the grafting of valinol onto the MOF via imine linkage formation.

    • After the reaction is complete, filter the solid, wash thoroughly with the solvent to remove unreacted valinol, and dry under vacuum to obtain vol-UiO.[2]

2. Synthesis of the Iron(II) Catalyst (vol-UiO-Fe)

  • Materials: vol-UiO, FeCl₂, Anhydrous THF.

  • Procedure:

    • Suspend the vol-UiO in anhydrous THF under an inert atmosphere.

    • Add a solution of FeCl₂ in THF.

    • Stir the mixture at room temperature to allow for the coordination of Fe(II) to the amino alcohol moieties within the MOF.

    • Filter the resulting solid, wash with THF, and dry under vacuum to yield the vol-UiO-Fe catalyst.[2]

3. Catalytic Asymmetric Hydrosilylation of Acetophenone

  • Reagents: vol-UiO-Fe catalyst, Acetophenone, Phenylsilane (PhSiH₃), Anhydrous solvent (e.g., Toluene), LiCH₂SiMe₃ (activator).

  • Procedure:

    • In a glovebox, charge a reaction vessel with the vol-UiO-Fe catalyst.

    • Add the anhydrous solvent, followed by the acetophenone substrate and phenylsilane.

    • Add the activator (LiCH₂SiMe₃) to initiate the reaction.

    • Stir the reaction mixture at the desired temperature, monitoring for completion by GC or TLC.

    • Upon completion, quench the reaction and work up to isolate the silyl ether product.

    • Hydrolyze the silyl ether to obtain the chiral alcohol.

    • Determine the yield and enantiomeric excess of the product. The catalyst can often be recovered by filtration and reused.[2]

Logical Relationship Diagram

G cluster_ligands Chiral Ligand Synthesis cluster_catalysts Chiral Catalyst Preparation cluster_applications Applications in Asymmetric Synthesis Valinol This compound (Valinol) Simple_Ligand Simple Amino Alcohol Ligands Valinol->Simple_Ligand e.g., N-alkylation Oxazoline_Ligand Oxazoline Ligands Valinol->Oxazoline_Ligand Cyclization with Nitrile/Carboxylic Acid derivative MOF_Ligand MOF-Grafted Ligands Valinol->MOF_Ligand Grafting onto functionalized MOF Zn_Catalyst Zinc-based Catalysts Simple_Ligand->Zn_Catalyst Reaction with Organozinc Reagent Cu_Catalyst Copper-based Catalysts Oxazoline_Ligand->Cu_Catalyst Complexation with Copper Salt Fe_Catalyst Iron-based Catalysts MOF_Ligand->Fe_Catalyst Metalation with FeCl₂ Addition_Reaction Addition of Diethylzinc to Aldehydes Zn_Catalyst->Addition_Reaction Reduction_Reaction Reduction of Ketones Fe_Catalyst->Reduction_Reaction Henry_Reaction Henry Reaction Cu_Catalyst->Henry_Reaction

Caption: Relationship between valinol and catalyst applications.

Conclusion

This compound is a highly valuable and versatile chiral precursor for the synthesis of a wide array of effective chiral catalysts. The straightforward preparation of ligands and their successful application in crucial asymmetric transformations, such as the addition of organozincs to aldehydes and the reduction of ketones, underscore its importance in both academic research and industrial applications. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these catalytic systems for the efficient and selective synthesis of chiral molecules. The continued development of novel catalysts derived from this accessible chiral building block promises to further advance the field of asymmetric synthesis.

References

Application Notes and Protocols for the Synthesis of 1-Amino-3-methylbutan-2-ol Derivatives via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Amino-3-methylbutan-2-ol derivatives. The primary method discussed is the reductive amination of the precursor, 1-hydroxy-3-methylbutan-2-one. Both chemical and biocatalytic approaches are presented to offer flexibility in synthesis design, catering to needs for scalability, stereoselectivity, and green chemistry principles.

Introduction

This compound and its N-substituted derivatives are valuable chiral building blocks in medicinal chemistry and drug development. Their structural motif is present in various biologically active molecules. Reductive amination is a powerful and versatile method for the synthesis of these compounds, involving the reaction of a carbonyl group (in this case, the ketone of 1-hydroxy-3-methylbutan-2-one) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[1] This one-pot reaction is often preferred over direct alkylation of amines, as it avoids issues with over-alkylation.[1]

This application note details two primary protocols for this transformation:

  • Chemical Synthesis: Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.

  • Biocatalytic Synthesis: Employing enzymes such as amine dehydrogenases (AmDH) or transaminases (TAs) for a green and highly stereoselective approach.

Chemical Synthesis via Reductive Amination

Sodium triacetoxyborohydride is a preferred reagent for reductive amination due to its mild nature, high selectivity for imines over ketones, and tolerance of a wide range of functional groups.[2] It is less toxic than sodium cyanoborohydride and often provides higher yields with fewer byproducts.[3]

General Reaction Scheme

cluster_0 Biocatalytic Reductive Amination Workflow Ketone 1-Hydroxy-3-methylbutan-2-one Enzyme Enzyme (AmDH or TA) Ketone->Enzyme Amine_Source Amine Source (e.g., NH4+) Amine_Source->Enzyme Product This compound Derivative Enzyme->Product Regen Cofactor Regeneration System (e.g., GDH/Glucose) Enzyme->Regen Cofactor Cofactor (NADH/NADPH or PLP) Cofactor->Enzyme Start Start: Synthesis of This compound derivative Stereo Is high enantioselectivity a critical requirement? Start->Stereo Scale Is the synthesis for a large scale (>1g)? Stereo->Scale No Bio Biocatalytic Method (AmDH/TA) Stereo->Bio Yes Green Are green chemistry principles a priority? Scale->Green No Chem Chemical Method (e.g., NaBH(OAc)3) Scale->Chem Yes Green->Bio Yes Green->Chem No

References

The Versatility of 1-Amino-3-methylbutan-2-ol in Diversity-Oriented Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-Amino-3-methylbutan-2-ol, also known as L-Valinol, emerges as a valuable and versatile chiral building block in the field of diversity-oriented synthesis (DOS). Its inherent stereochemistry and bifunctional nature, possessing both a primary amine and a primary alcohol, provide a robust scaffold for the rapid generation of structurally diverse and complex molecular libraries. This application note explores the utility of this compound in DOS, with a focus on its application in multicomponent reactions and the generation of peptidomimetic libraries.

The core principle of diversity-oriented synthesis is to efficiently create a wide array of structurally distinct molecules from simple starting materials.[1] This approach is particularly powerful in drug discovery for exploring vast chemical spaces and identifying novel bioactive compounds. Chiral amino alcohols, such as this compound, are highly sought-after starting points in DOS due to their ability to introduce stereochemical complexity, a critical factor for biological activity.[2]

Key Applications in Diversity-Oriented Synthesis

The strategic incorporation of this compound into DOS workflows primarily revolves around its participation in multicomponent reactions (MCRs) and its use in the solid-phase synthesis of peptidomimetics.

1. Multicomponent Reactions (MCRs): A Gateway to Molecular Complexity

MCRs, such as the Ugi and Passerini reactions, are powerful tools in DOS as they allow for the one-pot synthesis of complex molecules from three or more starting materials, thereby maximizing efficiency and atom economy.[3][4][5] this compound can serve as the amine component in these reactions, leading to the formation of diverse scaffolds.

The Ugi four-component reaction (Ugi-4CR) , for instance, involves the reaction of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide.[4] By varying the other three components, a large library of α-acetamido carboxamide derivatives can be rapidly synthesized from this compound.

A logical workflow for a Ugi-based library synthesis is depicted below:

Ugi_Workflow Start This compound Ugi Ugi 4-Component Reaction Start->Ugi Aldehyde Aldehyde/Ketone Library Aldehyde->Ugi CarboxylicAcid Carboxylic Acid Library CarboxylicAcid->Ugi Isocyanide Isocyanide Library Isocyanide->Ugi Library Diverse Compound Library Ugi->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit

Caption: Workflow for Ugi-based diversity-oriented synthesis.

2. Solid-Phase Synthesis of Peptidomimetics

Peptidomimetics, molecules that mimic the structure and function of peptides, are of significant interest in drug discovery due to their enhanced stability and oral bioavailability.[6] this compound and its derivatives are excellent building blocks for the solid-phase synthesis of peptidomimetic libraries.[1][6] The solid-phase approach facilitates the purification process and allows for the parallel synthesis of a large number of compounds.[1]

A typical workflow for the solid-phase synthesis of a peptidomimetic library is outlined below:

SPPS_Workflow Resin Solid Support (e.g., Merrifield Resin) Coupling1 Couple First Building Block Resin->Coupling1 Deprotection1 Deprotection Coupling1->Deprotection1 Coupling2 Couple Valinol Derivative Deprotection1->Coupling2 Deprotection2 Deprotection Coupling2->Deprotection2 Elongation Further Chain Elongation (Parallel Synthesis) Deprotection2->Elongation Cleavage Cleavage from Resin Elongation->Cleavage Library Peptidomimetic Library Cleavage->Library

Caption: Solid-phase synthesis workflow for a peptidomimetic library.

Experimental Protocols

The following are representative protocols for the synthesis of a key building block derived from this compound and its incorporation into a peptidomimetic sequence on a solid support.

Protocol 1: Synthesis of N-Boc-N-methyl-D-Valinol [6]

This protocol describes the Boc-protection and N-methylation of D-Valinol, a stereoisomer of the title compound. The principles are directly applicable to L-Valinol.

StepReagent/SolventProcedure
Boc Protection Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM)Dissolve D-Valinol in DCM and cool to 0 °C. Add (Boc)₂O and stir at room temperature overnight.
N-Methylation Sodium hydride (NaH), Methyl iodide (MeI), Tetrahydrofuran (THF)To a solution of Boc-D-Valinol in THF at 0 °C, add NaH portion-wise. After 30 minutes, add MeI and allow the reaction to warm to room temperature and stir for 16 hours.
Work-up Water, Ethyl acetateQuench the reaction with water and extract with ethyl acetate. The organic layer is dried and concentrated to yield the product.

Protocol 2: Solid-Phase Synthesis of a Model Peptidomimetic [6]

This protocol outlines the manual solid-phase synthesis of a tripeptide on Merrifield resin, followed by the incorporation of an N-Boc-N-methyl-valinol-derived aldehyde via reductive amination.

StepReagent/SolventProcedure
Resin Swelling Dichloromethane (DCM)Swell Merrifield resin in DCM for 1 hour.
First Amino Acid Coupling Boc-Ala-OH, DIC, HOBt, DMFCouple Boc-Ala-OH to the resin using DIC/HOBt in DMF. Monitor with the Kaiser test.
Boc Deprotection 50% TFA in DCMRemove the Boc protecting group with 50% TFA in DCM.
Neutralization 10% DIEA in DMFNeutralize the resin with 10% DIEA in DMF.
Subsequent Couplings Boc-Leu-OH, Boc-Phe-OH, DIC, HOBt, DMFRepeat coupling, deprotection, and neutralization steps for subsequent amino acids.
Oxidation of Valinol Derivative Dess-Martin periodinane, DCMOxidize N-Boc-N-methyl-D-Valinol to the corresponding aldehyde.
Reductive Amination Resin-bound peptide, Sodium triacetoxyborohydrideReact the resin-bound peptide with the aldehyde and sodium triacetoxyborohydride.
Cleavage HF/AnisoleCleave the peptidomimetic from the resin.

Quantitative Data

While specific yield data for large-scale library synthesis using this compound is often proprietary or highly variable depending on the specific substrates, typical yields for individual solid-phase coupling and multicomponent reactions are reported in the literature.

Reaction TypeTypical Yield per StepReference
Solid-Phase Peptide Coupling>99% (monitored by Kaiser test)[6]
Ugi Four-Component Reaction40-95%[3]
Passerini Three-Component Reaction50-95%[5]

Biological Activity of Derived Libraries

Compound libraries generated from this compound have the potential to exhibit a wide range of biological activities due to the introduced structural and stereochemical diversity. Screening of such libraries against various biological targets is a crucial step in the drug discovery process. While specific screening data for libraries derived from this particular building block is not extensively published in the public domain, the resulting peptidomimetic and heterocyclic scaffolds are known to be privileged structures in medicinal chemistry, often targeting proteases, kinases, and GPCRs.

Conclusion

This compound stands as a powerful and versatile building block for diversity-oriented synthesis. Its application in multicomponent reactions and solid-phase synthesis provides an efficient route to novel and structurally diverse compound libraries. The protocols and workflows presented here offer a foundational guide for researchers to harness the potential of this chiral scaffold in their drug discovery and chemical biology endeavors. The strategic use of this compound will undoubtedly continue to contribute to the exploration of new chemical space and the identification of next-generation therapeutic agents.

References

Application Notes and Protocols for the Scalable Synthesis of (S)-1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-Amino-3-methylbutan-2-ol, commonly known as L-valinol, is a chiral amino alcohol of significant industrial importance.[1] Derived from the naturally abundant amino acid L-valine, its versatile structure, featuring both a primary amine and a primary alcohol adjacent to a chiral center, makes it an invaluable building block in asymmetric synthesis.[2] L-valinol is a crucial intermediate in the production of various active pharmaceutical ingredients (APIs), including antiviral medications like Entegevir, MDM2 inhibitors for cancer therapy, and antihypertensive agents.[2][3] Its ability to impart specific stereochemistry is critical for the efficacy and safety of these drugs.[2] Furthermore, L-valinol is widely used in the synthesis of chiral ligands and auxiliaries for asymmetric catalysis, a cornerstone of modern green chemistry.[2] This document provides detailed protocols for the scalable synthesis of L-valinol, focusing on methods suitable for industrial applications.

Synthesis Strategies Overview

For the industrial production of L-valinol, two primary strategies are prevalent: chemical reduction of L-valine and emerging biocatalytic methods.

  • Chemical Reduction: This is a well-established and widely implemented approach. It involves the reduction of the carboxylic acid functionality of L-valine to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), borane-methyl sulfide complex (BMS), and sodium borohydride in the presence of iodine (NaBH₄/I₂).[1][4] While effective, the use of highly reactive and flammable reagents like LiAlH₄ necessitates stringent safety protocols and specialized equipment for large-scale operations.[5] The BMS and NaBH₄/I₂ methods offer safer and more cost-effective alternatives.[5]

  • Biocatalytic and Chemoenzymatic Synthesis: These methods represent a greener and often more stereoselective approach to L-valinol synthesis.[4] One such strategy involves the use of ω-transaminases for the reductive amination of a corresponding prochiral hydroxy ketone.[3][4] Another potential route is the direct enzymatic reduction of L-valine or its derivatives. While highly promising due to mild reaction conditions and high enantiomeric purity of the product, the industrial application of biocatalytic methods for L-valinol production is still evolving. Chemoenzymatic strategies, which combine chemical and enzymatic steps, can offer a powerful approach to leverage the advantages of both.[3][6]

Quantitative Data Summary

The following table summarizes quantitative data for various scalable synthesis methods of L-valinol, providing a basis for comparison.

Synthesis MethodStarting MaterialReducing Agent / CatalystSolventReaction TimeTemperature (°C)Yield (%)Purity / Enantiomeric Excess (ee)Reference(s)
Chemical Reduction L-valineLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)16 hours (reflux)10°C to Reflux73-75%>99%[7][8]
Chemical Reduction L-valineBorane-Methyl Sulfide (BMS) / BF₃·OEt₂Tetrahydrofuran (THF)18 hours (reflux)Reflux~44%>99%[7]
Chemical Reduction (L)-valineNot specifiedNot specifiedNot specifiedNot specified81%Not specified[9]
Chemoenzymatic Acetophenone derivativesTransaminase from Silicibacter pomeroyiHEPES buffer/IPANot specifiedNot specifiedup to 62%>99% ee[3]

Experimental Protocols

Protocol 1: Chemical Reduction of L-valine using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from a procedure in Organic Syntheses and is suitable for laboratory-scale synthesis with potential for scale-up with appropriate engineering controls.[7]

Materials and Reagents:

  • L-valine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl ether

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Friedrich condenser

  • Nitrogen inlet tube

  • Ice bath

  • Heating mantle

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In an oven-dried, 3-L, three-necked flask equipped with a mechanical stirrer, a Friedrich condenser, and a nitrogen-inlet tube, suspend lithium aluminum hydride (47.9 g, 1.26 mol) in 1200 mL of anhydrous THF under a nitrogen atmosphere.[7]

  • Addition of L-valine: Cool the suspension to 10°C in an ice bath. Add L-valine (100 g, 0.85 mol) in portions over a 30-minute period. Control the addition rate to manage the vigorous evolution of hydrogen gas.[7]

  • Reaction: After the addition is complete, remove the ice bath, allow the reaction mixture to warm to room temperature, and then reflux for 16 hours.[7]

  • Quenching: Cool the reaction mixture to 10°C in an ice bath and dilute with 1000 mL of ethyl ether.[7] Cautiously quench the reaction by the sequential dropwise addition of 47 mL of water, 47 mL of 15% aqueous sodium hydroxide, and finally 141 mL of water.[7] A granular white precipitate should form.

  • Work-up: Stir the mixture for 30 minutes, then filter the white precipitate.[7] Wash the filter cake with three 150 mL portions of ethyl ether.[7]

  • Extraction and Drying: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the crude L-valinol by vacuum distillation (boiling point 63–65°C at 0.9 mm Hg) to yield a clear liquid.[7] The product may solidify upon cooling.[7]

Protocol 2: Chemical Reduction of L-valine using Borane-Methyl Sulfide (BMS) Complex

This protocol is also adapted from Organic Syntheses and offers a safer alternative to the LiAlH₄ reduction.[7]

Materials and Reagents:

  • L-valine

  • Anhydrous Tetrahydrofuran (THF)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Borane-methyl sulfide complex (BMS)

  • Hydrochloric acid (HCl), 5 N

  • Sodium hydroxide (NaOH), 10 N

  • Saturated sodium chloride solution (brine)

  • Anhydrous potassium carbonate

  • Dichloromethane

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Graduated addition funnel

  • Air-cooled reflux condenser

  • Distillation head and receiving flask

  • Nitrogen inlet

Procedure:

  • Reaction Setup: In a 2-L, three-necked, round-bottom flask flushed with nitrogen, charge 200 g of L-valine (1.7 mol), 400 mL of anhydrous THF, and 210 mL of freshly distilled boron trifluoride etherate.[7]

  • Addition of BMS: Heat the mixture to a gentle reflux. Add 188 mL (1.88 mol) of borane–methyl sulfide complex dropwise over 2 hours, maintaining the reflux.[7]

  • Reaction: After the addition is complete, continue to reflux the solution for 18 hours.[7]

  • Quenching and Work-up: Cool the reaction mixture and slowly add 5 N HCl. Extract the aqueous layer with dichloromethane.[7]

  • Extraction and Drying: Wash the combined organic extracts with saturated sodium chloride solution, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to obtain a yellow oil.[7]

  • Purification: Purify the crude product by vacuum distillation (boiling point 62–67°C at 2.5 mm Hg) to yield purified L-valinol.[7]

Visualizations

Diagram 1: Chemical Synthesis Workflow of L-valinol

G cluster_0 Chemical Reduction Route start L-valine (Starting Material) reaction Reduction of Carboxylic Acid start->reaction reagents Reducing Agent (e.g., LiAlH4 or BMS) in Anhydrous THF reagents->reaction quench Quenching (e.g., H2O, NaOH) reaction->quench workup Work-up and Extraction quench->workup purification Vacuum Distillation workup->purification product (S)-1-Amino-3-methylbutan-2-ol (L-valinol) purification->product G cluster_1 Chemoenzymatic Route Concept start Prochiral Hydroxy Ketone biocatalysis Asymmetric Reductive Amination start->biocatalysis enzyme ω-Transaminase + Amine Donor enzyme->biocatalysis extraction Product Extraction from Aqueous Medium biocatalysis->extraction purification Purification (e.g., Crystallization) extraction->purification product (S)-1-Amino-3-methylbutan-2-ol (L-valinol) purification->product

References

Application Notes and Protocols: Biocatalytic Synthesis of Chiral Amino Alcohols Using Engineered Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral amino alcohols are crucial structural motifs and key building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules.[1][2][3] The stereochemistry of these compounds is critical to their biological activity and safety, making their enantiomerically pure synthesis a primary goal in the pharmaceutical industry.[3][4][5] Biocatalysis, utilizing enzymes, has emerged as a powerful and sustainable alternative to traditional chemical methods. Enzyme-catalyzed reactions offer significant advantages, including high chemo-, regio-, and enantioselectivity, and they operate under mild, environmentally friendly conditions, which can prevent issues like isomerization and racemization.[4][6] Advances in protein engineering have enabled the development of tailor-made enzymes, such as ketoreductases (KREDs), transaminases (TAs), and amine dehydrogenases (AmDHs), with enhanced activity, stability, and specificity for producing high-purity chiral amino alcohols.[7][8][9]

Key Enzymes and Engineering Strategies

The biocatalytic production of chiral amino alcohols predominantly relies on three classes of engineered enzymes that transform prochiral ketones or keto acids into the desired chiral products.

  • Ketoreductases (KREDs): These enzymes, also known as alcohol dehydrogenases, catalyze the asymmetric reduction of a ketone group to a hydroxyl group, establishing a chiral center.[9][10] They are widely used for their broad substrate range and excellent enantioselectivity.[10][11] Cofactor regeneration, typically using isopropanol or a glucose/glucose dehydrogenase system, is essential for driving the reaction.[4]

  • Transaminases (TAs): TAs, particularly ω-transaminases, catalyze the transfer of an amino group from an amino donor (like isopropylamine or alanine) to a ketone or aldehyde acceptor.[6][12][13] This reaction directly introduces a chiral amine group, making TAs highly valuable for synthesizing chiral amines and amino alcohols from hydroxy-ketone precursors.[13][14]

  • Amine Dehydrogenases (AmDHs): Engineered from amino acid dehydrogenases, AmDHs catalyze the direct asymmetric reductive amination of ketones using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH).[1][2][7] This approach is highly atom-economical and avoids the formation of a ketone co-product, simplifying downstream processing.[2]

Enzyme Engineering Strategies: The performance of naturally occurring enzymes is often suboptimal for industrial applications.[15] Protein engineering is therefore crucial for improving catalytic efficiency, substrate scope, stability, and stereoselectivity.[8][16]

  • Directed Evolution: This strategy mimics natural evolution in the laboratory. It involves iterative cycles of random gene mutagenesis (e.g., error-prone PCR), followed by high-throughput screening or selection to identify mutants with improved properties.[15][17][18] This method does not require prior knowledge of the enzyme's structure or mechanism.[17]

  • Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to predict and introduce specific mutations that are likely to enhance the desired properties.[19][20] Computational tools and molecular modeling are often employed to guide the design process.[19]

Directed_Evolution_Workflow cluster_0 Iterative Cycles A Parent Gene B Random Mutagenesis (e.g., error-prone PCR) A->B Template C Gene Library Creation B->C D Expression in Host (e.g., E. coli) C->D E High-Throughput Screening (HTS) D->E Mutant Enzymes F Identify Improved Mutant E->F Select 'Hit' F->A Template for Next Round

Caption: General workflow for directed evolution of enzymes.

Performance Data of Engineered Enzymes

The following tables summarize the performance of various engineered enzymes in the synthesis of chiral amino alcohols and related chiral intermediates.

Table 1: Engineered Ketoreductase (KRED) Performance

Substrate Product Enzyme / Variant Conversion (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Reference
α-Amino β-keto esters α-Amino β-hydroxy esters Engineered WTEA from Exiguobacterium sp. F42 (M30 variant) >99 >99 >99 [10]
Ethyl 4-chloroacetoacetate Ethyl-(R)-4-chloro-3-hydroxybutanoate Recombinant Candida parapsilosis SADH >95 N/A 99 [4]
2-Keto-3-(N-benzoylamino)-3-phenyl propionic acid ethyl ester (2R,3S)-N-benzoyl-3-phenyl isoserine ethyl ester Hansenula polymorpha SC 13865 >80 N/A >94 [3][4]
1-Hydroxy-2-butanone (S)-1,2-Butanediol KRED-10 N/A N/A 98 [11]

| α-Amido-β-keto ester | cis-(2S,3R)-2-amino-1,3-dihydroxybutane derivative | KRED-02 | >99 | 99 | >99 |[11] |

Table 2: Engineered Transaminase (TA) and Amine Dehydrogenase (AmDH) Performance

Substrate Product Enzyme / Variant Conversion (%) Enantiomeric Excess (ee, %) Reference
L-Erythrulose 2-Amino-1,3,4-butanetriol (ABT) β-Alanine:Pyruvate TA 21 (yield) N/A [14]
1-Hydroxy-2-butanone (S)-2-Amino-1-butanol Engineered SpAmDH (wh84 variant) >99 >99 [2]
2-Methylbutanone (R)-2-Methylbutylamine Engineered BsLeuDH (L-AmDH variant) 92.5 99.8 [7]

| α-Hydroxy ketones | (S)-Vicinal amino alcohols | Engineered BsLeuDH (A113G/T134G variant) | N/A | 99 |[7] |

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Synthesis of (S)-2-Amino-1-butanol

This protocol describes the asymmetric reductive amination of 1-hydroxy-2-butanone using an E. coli whole-cell biocatalyst expressing an engineered Amine Dehydrogenase (AmDH) and a Glucose Dehydrogenase (GDH) for cofactor regeneration.

Materials and Reagents:

  • E. coli BL21(DE3) cells co-expressing the engineered AmDH and GDH

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 1-Hydroxy-2-butanone (substrate)

  • Ammonium chloride/ammonia buffer (1 M, pH 8.5)

  • D-Glucose

  • NAD⁺

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge and temperature-controlled shaker/incubator

  • HPLC with a chiral column for analysis

Procedure:

  • Inoculum Preparation: Inoculate 50 mL of LB medium (with antibiotics) with a single colony of the recombinant E. coli strain. Grow overnight at 37°C with shaking at 220 rpm.

  • Cell Culture and Induction: Inoculate 1 L of LB medium (with antibiotics) with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture for 16-20 hours at 20°C.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Biocatalyst Preparation: Wash the cell pellet twice with PBS (pH 7.4) and resuspend in the reaction buffer to a final concentration of 50 g/L wet cell weight. These cells can be used directly as the whole-cell biocatalyst.

  • Biocatalytic Reaction: In a sealed vessel, combine the following:

    • 1 M Ammonium chloride/ammonia buffer (pH 8.5)

    • 100 mM 1-hydroxy-2-butanone

    • 120 mM D-Glucose

    • 1 mM NAD⁺

    • 50 g/L whole-cell biocatalyst suspension

  • Incubate the reaction mixture at 30°C with gentle agitation (e.g., 1,000 rpm) for 18-24 hours.[2]

  • Analysis: Monitor the reaction progress by taking samples at regular intervals. Centrifuge the samples to remove cells, and analyze the supernatant by chiral HPLC to determine the conversion and enantiomeric excess of the (S)-2-amino-1-butanol product.[2]

Whole_Cell_Biocatalysis cluster_workflow Whole-Cell Biocatalysis Workflow cluster_reaction Cofactor Regeneration Cycle Culture 1. Cell Culture & Induction Harvest 2. Harvest & Wash Cells Culture->Harvest Reaction 3. Setup Bioreaction (Substrate, Buffer, Cells) Harvest->Reaction Incubate 4. Incubation (30°C, 24h) Reaction->Incubate Analysis 5. Product Analysis (Chiral HPLC) Incubate->Analysis Ketone 1-Hydroxy-2-butanone AminoAlcohol (S)-2-Amino-1-butanol Ketone->AminoAlcohol AmDH NH3 NADH NADH NAD NAD+ NADH:e->NAD:w NAD:w->NADH:e GDH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone

Caption: Workflow for whole-cell biocatalysis with cofactor regeneration.

Protocol 2: Enzyme Immobilization via Covalent Binding on Epoxy Resins

This protocol details a widely used method for irreversibly immobilizing enzymes, which enhances stability and allows for catalyst reuse.[21][22] The method relies on the reaction between nucleophilic groups on the enzyme surface (e.g., lysine amino groups) and the epoxy groups of a functionalized carrier.[22]

Materials and Reagents:

  • Purified engineered enzyme (e.g., KRED) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 8.0)

  • Epoxy-activated support resin (e.g., methacrylate-based epoxy carrier)

  • Potassium phosphate buffer (1 M, pH 8.0)

  • Sodium chloride (NaCl)

  • Bovine Serum Albumin (BSA) for blocking (optional)

  • Shaking incubator or rotator

  • Filtration device (e.g., Büchner funnel)

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of the purified enzyme at a concentration of 1-5 mg/mL in 50 mM potassium phosphate buffer, pH 8.0.

  • Support Equilibration: Wash the epoxy-activated resin with an excess of the 50 mM potassium phosphate buffer to remove any preservatives and to equilibrate the pH.

  • Immobilization Reaction:

    • Add the enzyme solution to the equilibrated resin. A typical ratio is 10-20 mg of protein per gram of wet support.

    • Add 1 M potassium phosphate buffer (pH 8.0) to the slurry to reach a final buffer concentration of approximately 0.1 M. This helps to maintain the pH during the reaction.

    • Incubate the mixture at 25°C for 24 hours with gentle shaking to keep the resin suspended.

  • Monitoring Immobilization: Periodically take small aliquots of the supernatant and measure the protein concentration or enzyme activity to monitor the progress of the immobilization. A decrease in activity/protein in the supernatant indicates successful binding to the support.

  • Washing and Blocking:

    • After the incubation period, separate the immobilized enzyme from the solution by filtration.

    • Wash the resin extensively with a high ionic strength buffer (e.g., 50 mM phosphate buffer + 1 M NaCl) to remove any non-covalently bound enzyme.

    • (Optional) To block any remaining reactive epoxy groups on the support, incubate the resin with a solution of 1 mg/mL BSA for 3-4 hours.

  • Final Wash and Storage: Wash the immobilized enzyme with the working buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove the blocking agent. The immobilized biocatalyst is now ready for use or can be stored at 4°C in buffer.

Immobilization_Workflow A 1. Prepare Enzyme Solution & Equilibrate Support B 2. Mix Enzyme with Epoxy-Activated Resin A->B C 3. Incubate with Shaking (24h, 25°C) B->C D 4. Filter and Wash (High Salt Buffer) C->D E 5. Store or Use Immobilized Enzyme D->E

Caption: Workflow for covalent enzyme immobilization on epoxy resins.

Conclusion and Future Outlook

The use of engineered enzymes for the synthesis of chiral amino alcohols represents a mature and powerful technology in modern drug development and fine chemical manufacturing.[4] Directed evolution and rational design have successfully produced biocatalysts with high activity and stereoselectivity for a wide range of substrates.[7][10] Whole-cell and immobilized enzyme systems offer practical and scalable solutions, enhancing catalyst stability and reusability.[21][22] Future advancements will likely focus on the integration of machine learning and computational tools to accelerate enzyme engineering, the discovery of novel enzymes from metagenomic sources, and the design of complex multi-enzyme cascades to synthesize complex molecules in one-pot reactions.[14][20][23] These innovations promise to further expand the capabilities of biocatalysis, making it an even more indispensable tool for sustainable chemical synthesis.

References

Application Notes and Protocols for the Multi-step Synthesis of a Chiral Carboxylic Acid Derivative from 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Amino-3-methylbutan-2-ol, commonly known as L-valinol, is a versatile chiral building block derived from the natural amino acid L-valine. Its bifunctional nature, possessing both a primary amine and a primary alcohol on a chiral scaffold, makes it an invaluable precursor in asymmetric synthesis. A primary application of L-valinol is its conversion into a chiral auxiliary, a molecule that temporarily attaches to a substrate to direct a chemical reaction to produce a specific stereoisomer.[1] This application note provides a detailed protocol for a multi-step synthesis of an enantiomerically enriched carboxylic acid derivative, starting from L-valinol. The synthesis involves the formation of a chiral oxazolidinone auxiliary, followed by a diastereoselective alkylation, and subsequent cleavage of the auxiliary.[2][3] This methodology is a cornerstone in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.[4]

Synthetic Pathway Overview

The overall synthetic strategy involves three key stages:

  • Synthesis of the Chiral Auxiliary: L-valinol is reacted with diethyl carbonate to form (S)-4-isopropyloxazolidin-2-one. This heterocyclic compound serves as the chiral auxiliary.

  • Diastereoselective Alkylation: The chiral auxiliary is first acylated and then deprotonated to form a chiral enolate. This enolate reacts with an alkyl halide in a highly diastereoselective manner, controlled by the steric bulk of the isopropyl group on the auxiliary.[5]

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically pure carboxylic acid, while the auxiliary can potentially be recovered and reused.[2]

Synthetic_Pathway Start 1-Amino-3-methylbutan-2-ol (L-Valinol) Auxiliary (S)-4-isopropyloxazolidin-2-one (Chiral Auxiliary) Start->Auxiliary Diethyl Carbonate, K₂CO₃ AcylatedAux N-Acyl Oxazolidinone Auxiliary->AcylatedAux 1. n-BuLi 2. Acyl Halide AlkylatedProduct Diastereomerically Enriched Product AcylatedAux->AlkylatedProduct 1. LDA or NaHMDS 2. Alkyl Halide FinalProduct Enantiomerically Pure Carboxylic Acid AlkylatedProduct->FinalProduct LiOH, H₂O₂ RecoveredAux Recovered Auxiliary AlkylatedProduct->RecoveredAux Auxiliary Cleavage

Figure 1: Overall synthetic workflow from L-Valinol to the chiral carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-isopropyloxazolidin-2-one

This protocol details the preparation of the chiral auxiliary from L-valinol.

Materials:

  • (S)-1-Amino-3-methylbutan-2-ol (L-valinol)

  • Diethyl carbonate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Vigreux column

  • Heating mantle and oil bath

  • Distillation apparatus

Procedure:

  • To a 100-mL round-bottom flask equipped with a magnetic stir bar and a 10-cm Vigreux column, add L-valinol (276 mmol), diethyl carbonate (304 mmol), and anhydrous potassium carbonate (28 mmol).[2]

  • Heat the reaction mixture to 135 °C using an oil bath.[2]

  • Ethanol will begin to distill from the reaction mixture. Continue heating and collect the ethanol.

  • The reaction is complete when ethanol distillation ceases (approximately 5 hours).[2]

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization or column chromatography to yield (S)-4-isopropyloxazolidin-2-one.

Protocol 2: N-Acylation of (S)-4-isopropyloxazolidin-2-one

This protocol describes the attachment of an acyl group to the chiral auxiliary.

Materials:

  • (S)-4-isopropyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Dry ice/acetone bath

  • Syringes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve (S)-4-isopropyloxazolidin-2-one (50.0 mmol) in anhydrous THF (50 mL) in a flame-dried flask under an inert atmosphere (e.g., argon).[2]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (50.0 mmol) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (50.0 mmol) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-propionyl oxazolidinone can be purified by column chromatography.

Protocol 3: Diastereoselective Alkylation

This protocol details the stereoselective alkylation of the N-acyl oxazolidinone.

Materials:

  • N-propionyl-(S)-4-isopropyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide (or other suitable alkyl halide)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.05 equivalents) dropwise.[2]

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.[2]

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise.[2]

  • Stir the reaction at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.[2]

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by column chromatography to separate the diastereomers.

Protocol 4: Auxiliary Cleavage to Yield the Carboxylic Acid

This protocol describes the removal of the chiral auxiliary to yield the final enantiomerically pure product.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.[2]

  • Stir the mixture at 0 °C for several hours.[2]

  • Quench the excess peroxide with sodium sulfite solution.[2]

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.[2]

  • Acidify the aqueous layer with HCl and extract the desired carboxylic acid with an organic solvent.

  • Dry the organic layer and concentrate to obtain the final product.

Data Presentation

The following tables summarize representative quantitative data for the key synthetic steps.

Table 1: Synthesis of the Chiral Auxiliary and N-Acylation

StepProductReagentsYield (%)
1(S)-4-isopropyloxazolidin-2-oneL-valinol, Diethyl carbonate, K₂CO₃~98%[6]
2N-propionyl-(S)-4-isopropyloxazolidin-2-one(S)-4-isopropyloxazolidin-2-one, n-BuLi, Propionyl chloride>95%

Table 2: Diastereoselective Alkylation and Auxiliary Cleavage

Electrophile (R-X)Diastereomeric Ratio (syn:anti)Yield (%)
Benzyl bromide>99:192
Allyl iodide>98:2[3]90
Methyl iodide96:485
Ethyl iodide>99:189

Data compiled from representative literature procedures.[2][5]

Logical Workflow Diagram

Logical_Workflow cluster_prep Preparation cluster_reaction Asymmetric Synthesis cluster_workup Workup and Purification start Start with L-Valinol aux_synth Synthesize Chiral Auxiliary ((S)-4-isopropyloxazolidin-2-one) start->aux_synth acyl N-Acylate the Auxiliary aux_synth->acyl enolate Form Z-enolate (LDA or NaHMDS) acyl->enolate alkylation Alkylate with Electrophile (R-X) enolate->alkylation cleavage Cleave Auxiliary (LiOH, H₂O₂) alkylation->cleavage purification Purify Final Product (Carboxylic Acid) cleavage->purification aux_recovery Recover Chiral Auxiliary cleavage->aux_recovery

Figure 2: Step-by-step logical workflow for the synthesis.

Conclusion

This compound is a readily available and highly effective chiral starting material for multi-step asymmetric synthesis. Its conversion to a robust oxazolidinone chiral auxiliary allows for high levels of stereocontrol in fundamental carbon-carbon bond-forming reactions such as alkylations. The protocols provided herein offer a reliable and well-documented pathway to synthesize enantiomerically enriched carboxylic acids, which are valuable intermediates in drug discovery and development. The high yields and excellent diastereoselectivities achievable with this methodology underscore its importance in modern organic synthesis.

References

Troubleshooting & Optimization

Purification of 1-Amino-3-methylbutan-2-ol by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Amino-3-methylbutan-2-ol by distillation or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₅H₁₃NO--INVALID-LINK--
Molecular Weight103.16 g/mol --INVALID-LINK--
Boiling Point (at 760 mmHg)186.8 ± 13.0 °C[1]
Density0.9 ± 0.1 g/cm³[1]
Flash Point66.8 ± 19.8 °C[1]
SolubilityModerately soluble in water; soluble in polar organic solvents like ethanol and methanol.[2][3]General knowledge on amino alcohols

Q2: What are the common impurities I should expect when synthesizing this compound?

A2: Impurities are typically related to the synthetic route employed. A common synthesis is the reduction of the corresponding amino ketone, 1-amino-3-methylbutan-2-one.[4] Potential impurities include:

  • Unreacted starting material: 1-amino-3-methylbutan-2-one.

  • Side-products: Diastereomers if the synthesis is not stereospecific.

  • Reagent-related impurities: Residual reducing agents or their byproducts.

  • Solvent residues: Residual solvents from the reaction or workup.

Q3: Which purification technique, distillation or chromatography, is more suitable for this compound?

A3: Both techniques are viable, and the choice depends on the scale of purification, the nature of the impurities, and the desired final purity.

  • Vacuum Distillation: This method is effective for large-scale purification to remove non-volatile impurities or those with significantly different boiling points. Due to its relatively high boiling point, distillation should be performed under vacuum to prevent thermal decomposition.[5]

  • Column Chromatography: This technique is ideal for removing impurities with similar polarities to the product and for separating stereoisomers.[6][7]

Troubleshooting Guides

Distillation

Problem: Bumping or uneven boiling during vacuum distillation.

  • Possible Cause: Lack of proper nucleation for smooth boiling. Boiling stones are ineffective under vacuum.

  • Solution: Always use a magnetic stir bar and a stir plate to ensure smooth boiling.[8] A Claisen adapter can also help prevent bumping of the liquid into the condenser.[9]

Problem: The product is decomposing at the distillation temperature.

  • Possible Cause: The distillation temperature is too high, even under vacuum. Amino alcohols can be susceptible to thermal degradation.[5][10]

  • Solution:

    • Ensure your vacuum system is achieving a sufficiently low pressure. Check for leaks in all joints. All ground glass joints must be properly greased.[8]

    • Use a shorter path distillation apparatus to minimize the time the compound spends at high temperatures.[11]

    • If decomposition persists, chromatography may be a more suitable purification method.

Problem: Difficulty in achieving a good vacuum.

  • Possible Cause: Leaks in the system.

  • Solution:

    • Check that all glassware is free of cracks or stars.[8]

    • Ensure all joints are properly greased and sealed.

    • Use thick-walled vacuum tubing.

    • Verify that your vacuum pump or water aspirator is functioning correctly.[8]

Chromatography

Problem: The compound streaks or shows poor separation on a silica gel TLC plate.

  • Possible Cause: The highly polar amino group interacts strongly with the acidic silica gel.[6]

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to suppress the interaction between the amine and the silica.

    • Consider using a different stationary phase, such as alumina or a bonded phase like amino-propyl silica.[7][12]

Problem: The compound does not move from the baseline on the TLC plate.

  • Possible Cause: The mobile phase is not polar enough to elute the highly polar amino alcohol.

  • Solution: Increase the polarity of the mobile phase. For example, if using a dichloromethane/methanol system, gradually increase the percentage of methanol.

Problem: Difficulty visualizing the compound on the TLC plate.

  • Possible Cause: this compound is not UV active.

  • Solution: Use a chemical stain for visualization. Ninhydrin is an excellent stain for primary amines, which will show up as colored spots (typically purple or pink) upon heating. Alternatively, a potassium permanganate stain can be used, which reacts with the alcohol group.

Experimental Protocols

Vacuum Distillation

This protocol is a general guideline and should be adapted based on the specific equipment and scale of the experiment.

Methodology:

  • Apparatus Setup:

    • Assemble a short-path vacuum distillation apparatus. Ensure all glassware is inspected for defects.[8][11]

    • Use a round-bottom flask of an appropriate size for the amount of crude material.

    • Place a magnetic stir bar in the distillation flask.[8]

    • Grease all ground glass joints to ensure a good seal.[8]

    • Connect the apparatus to a vacuum trap and then to a vacuum source.[8]

  • Distillation Procedure:

    • Add the crude this compound to the distillation flask.

    • Begin stirring.

    • Slowly evacuate the system. Any low-boiling solvents will be removed first.

    • Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point. The boiling point of the similar compound L-valinol is 75-77 °C at 8 mmHg.

    • After collecting the desired fraction, remove the heat source and allow the system to cool to room temperature before slowly reintroducing air.[11]

Column Chromatography

This protocol provides a general procedure for the purification of this compound on a silica gel column.

Methodology:

  • TLC Analysis:

    • Develop a suitable mobile phase using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A common solvent system for amino acids is n-butanol:acetic acid:water (4:1:1).

    • The ideal solvent system should give a well-defined spot for the product with an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[10]

    • Add a layer of sand on top of the silica gel.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[12]

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system developed during TLC analysis.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compound.

    • Collect fractions and monitor them by TLC.

  • Analysis and Product Recovery:

    • Visualize the TLC plates using a ninhydrin stain.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Distillation_Workflow Vacuum Distillation Workflow A Crude Product in Flask (with stir bar) B Assemble Vacuum Distillation Apparatus A->B 1. Setup C Evacuate the System B->C 2. Apply Vacuum D Heat the Flask C->D 3. Gentle Heating E Collect Fractions D->E 4. Distillation F Cool the System E->F 5. Stop Heating G Vent to Atmosphere F->G 6. Equilibrate Pressure H Pure Product G->H 7. Isolate

Caption: A logical workflow for the purification of this compound via vacuum distillation.

Chromatography_Workflow Column Chromatography Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery A Develop TLC Method B Pack Column A->B 1. C Load Crude Sample B->C 2. D Elute with Mobile Phase C->D 3. E Collect Fractions D->E 4. F Analyze Fractions by TLC E->F 5. G Combine Pure Fractions F->G 6. H Evaporate Solvent G->H 7. I Pure Product H->I 8.

Caption: A step-by-step workflow for the purification of this compound using column chromatography.

References

Common impurities in the synthesis of 1-Amino-3-methylbutan-2-ol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-3-methylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound, often achieved through the reduction of the corresponding α-amino ketone, can introduce several types of impurities. These are typically unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.

Q2: My final product is an oil or a low-melting solid, but I expect a crystalline solid. What is the likely cause?

Pure this compound should be a solid at room temperature. The presence of impurities, particularly residual solvents or unreacted starting materials, can depress the melting point, resulting in a viscous oil or a semi-solid.

Q3: How can I identify the specific impurities in my sample?

A combination of analytical techniques is recommended for impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can quantify the purity of the sample. For structural elucidation of the impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[1][2][3]

Q4: What is the most effective general method for purifying crude this compound?

For general purification, recrystallization is often a good first step to remove the bulk of impurities. If impurities have similar polarity to the desired product, column chromatography is a more effective method.[4]

Troubleshooting Guide

Issue 1: Presence of Unreacted Starting Materials
  • Question: My analysis (NMR/GC-MS) shows the presence of the starting α-amino ketone (1-Amino-3-methyl-2-butanone). How can I remove it?

  • Answer: The presence of the starting ketone indicates an incomplete reduction reaction.

    • Troubleshooting:

      • Reaction Optimization: Ensure the reducing agent was added in sufficient stoichiometric excess and that the reaction was allowed to proceed for the recommended time.

      • Purification: Unreacted ketone can typically be separated from the more polar amino alcohol product using silica gel column chromatography.

Issue 2: Formation of Diastereomers
  • Question: My product is a mixture of diastereomers. How can I isolate the desired stereoisomer?

  • Answer: If the synthesis is not stereospecific, a mixture of diastereomers can form.

    • Troubleshooting:

      • Chiral Resolution: Diastereomers can often be separated by forming salts with a chiral acid or base, followed by fractional crystallization.

      • Chiral Chromatography: Preparative chiral HPLC is a powerful technique for separating stereoisomers.

Issue 3: Residual Solvent Contamination
  • Question: How do I remove residual solvents like ethanol, methanol, or THF from my final product?

  • Answer: Residual solvents are a common issue, especially if the product is a thick oil or solid that traps solvent molecules.

    • Troubleshooting:

      • Drying under High Vacuum: Place the sample under a high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can help drive off more volatile solvents, but be cautious not to melt or sublime the product.

      • Azeotropic Distillation: For higher boiling point solvents, dissolving the product in a low-boiling-point solvent with which the impurity forms an azeotrope and then removing it under reduced pressure can be effective.

Impurity Profile and Purification Efficiency

The following table summarizes common impurities and the typical effectiveness of standard purification techniques.

Impurity ClassCommon ExamplesReason for PresenceRecrystallization EfficiencyColumn Chromatography Efficiency
Starting Materials 1-Amino-3-methyl-2-butanoneIncomplete reductionModerate to HighHigh
By-products DiastereomersNon-stereoselective reductionLow (without chiral resolving agent)High (with chiral column)
By-products Over-reduction productsReduction of the amineLow to ModerateModerate to High
Solvents Methanol, Ethanol, THFIncomplete removal after workup or purificationLowNot applicable (removed by drying)

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is effective for removing impurities that have different solubility profiles from the desired product.

  • Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice is an isopropanol/water or ethanol/hexane mixture.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining surface impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol 2: Purification by Column Chromatography

This technique is highly effective for separating impurities with polarities similar to the product.[4]

  • Stationary Phase Selection: Silica gel is a common choice for separating polar compounds like amino alcohols.

  • Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of a basic modifier like triethylamine (0.1-1%) is often added to the mobile phase to prevent the amino alcohol from tailing on the acidic silica gel.

  • Column Packing: Prepare a slurry of the silica gel in the initial, less polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with the less polar mobile phase, gradually increasing the polarity to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Impurity Identification and Removal Workflow

The following diagram illustrates a logical workflow for identifying and removing impurities during the synthesis of this compound.

G cluster_0 Impurity Troubleshooting Workflow cluster_1 Impurity Characterization cluster_2 Purification Strategy start Crude Product Synthesis analysis Analyze Sample (TLC, GC, HPLC, NMR) start->analysis decision Impurities Detected? analysis->decision impurity_type Identify Impurity Type decision->impurity_type Yes end_node Pure Product decision->end_node No is_solvent Residual Solvent? impurity_type->is_solvent is_starting_material Starting Material / By-product? is_solvent->is_starting_material No high_vac Dry Under High Vacuum is_solvent->high_vac Yes recrystallize Recrystallization is_starting_material->recrystallize Different Solubility chromatography Column Chromatography is_starting_material->chromatography Similar Polarity high_vac->analysis recrystallize->analysis chromatography->analysis

Caption: Workflow for impurity identification and removal.

References

Optimizing reaction conditions for the synthesis of 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Amino-3-methylbutan-2-ol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

  • Q: I am getting a very low yield or no desired product at all. What are the possible causes?

    A: Low or no yield can stem from several factors. Firstly, check the quality and purity of your starting materials, particularly the freshness of the reducing agent. Inactive or degraded reagents are a common cause of reaction failure. Secondly, ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), as moisture and oxygen can quench the reagents, especially strong hydrides like Lithium Aluminum Hydride (LAH). Finally, confirm that the reaction temperature is appropriate for the chosen method; some reactions require initial cooling followed by warming to room temperature or reflux.

2. Formation of Impurities and Side Products

  • Q: My final product is contaminated with significant impurities. What are the likely side reactions?

    A: The nature of impurities depends on the synthetic route. In reductive amination, common side products can arise from the reduction of the starting carbonyl compound if the imine formation is slow. If using sodium cyanoborohydride, a cyano-addition byproduct may be observed.[1] In syntheses involving the reduction of a nitro alcohol precursor, incomplete reduction can leave starting material in the final product. Over-reduction is also a possibility with powerful reducing agents, potentially leading to the formation of other amino alcohol isomers or related byproducts.

3. Racemization of the Final Product

  • Q: My chiral synthesis is resulting in a racemic or partially racemized product. How can I minimize this?

    A: Racemization can be an issue, particularly under harsh reaction conditions.[2] If the synthesis involves intermediates that can enolize, basic or acidic conditions, as well as elevated temperatures, can lead to a loss of stereochemical integrity. To mitigate this, it is advisable to use milder reagents and maintain lower reaction temperatures. For instance, using sodium borohydride at 0°C for reductions can be a gentler alternative to LAH at higher temperatures.[3]

4. Difficulty in Product Purification

  • Q: I am struggling to purify the final product from the reaction mixture. What are the recommended purification techniques?

    A: The purification of this compound can be challenging due to its polarity and potential volatility. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent like methanol in dichloromethane, is often effective. For stubborn impurities, ion-exchange chromatography, such as using a strong cation exchange (SCX) cartridge, can be very effective for isolating the basic amine product.[1]

Experimental Protocols

Method 1: Reductive Amination of 3-Hydroxy-3-methyl-2-butanone

This protocol is a general representation of a common synthetic route.

  • Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-hydroxy-3-methyl-2-butanone (1.0 eq) in an appropriate solvent such as methanol. Add the aminating agent (e.g., ammonia or a primary amine, 1.2 eq). To facilitate imine formation, a catalytic amount of a weak acid like acetic acid can be added. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH4) (1.5 eq) portion-wise. Allow the reaction to stir at 0°C for an additional hour and then let it warm to room temperature and stir for another 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify the crude product by column chromatography.

Method 2: Reduction of 3-Methyl-1-nitrobutan-2-ol

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 3-methyl-1-nitrobutan-2-ol (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Reduction: Add a catalyst, such as Palladium on carbon (Pd/C) (5-10 mol%). The reduction can be carried out using catalytic hydrogenation with a hydrogen balloon or in a Parr hydrogenator. Alternatively, a transfer hydrogenation approach can be used with a hydrogen donor like ammonium formate.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or GC-MS), filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography or distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination

ParameterCondition ACondition BCondition C
Reducing Agent Sodium Borohydride (NaBH4)Sodium Cyanoborohydride (NaBH3CN)Sodium Triacetoxyborohydride (NaBH(OAc)3)
Solvent MethanolDichloromethaneDichloromethane
Catalyst Acetic Acid (catalytic)Titanium(IV) isopropoxideNone
Temperature 0°C to Room TemperatureRoom TemperatureRoom Temperature
Typical Yield 60-80%70-90%75-95%
Notes Good for general purposes.Selective for imines over ketones/aldehydes. Can introduce cyanide impurities.[1][4]Mild and selective, often preferred for sensitive substrates.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Inactive reducing agentUse fresh, anhydrous reagents.
Presence of moisture/oxygenConduct the reaction under an inert atmosphere.
Incorrect reaction temperatureOptimize the temperature profile for the specific reaction.
Impurity Formation Incomplete reactionIncrease reaction time or temperature (cautiously).
Side reactionsUse a more selective reducing agent. Optimize stoichiometry.
Racemization Harsh reaction conditionsUse milder reagents and lower temperatures.[2]
Purification Difficulty Similar polarity of product and impuritiesUtilize ion-exchange chromatography (SCX cartridge).[1]

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Workflow start Start: 3-Hydroxy-3-methyl-2-butanone imine_formation Imine Formation (Amine, cat. Acid) start->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction workup Aqueous Work-up reduction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

troubleshooting_logic cluster_solutions Potential Solutions problem Problem Encountered low_yield Low Yield problem->low_yield impurities Impurities Present problem->impurities racemization Racemization problem->racemization check_reagents Check Reagent Quality low_yield->check_reagents inert_atmosphere Ensure Inert Atmosphere low_yield->inert_atmosphere optimize_temp Optimize Temperature low_yield->optimize_temp change_reductant Change Reducing Agent impurities->change_reductant optimize_stoichiometry Optimize Stoichiometry impurities->optimize_stoichiometry purification_method Optimize Purification impurities->purification_method milder_conditions Use Milder Conditions racemization->milder_conditions

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Stability and degradation pathways of 1-Amino-3-methylbutan-2-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of 1-Amino-3-methylbutan-2-ol during storage and experimental use. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended. The compound should be protected from light and moisture.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure (an amino alcohol), the primary degradation pathways for this compound are expected to be oxidation, and to a lesser extent, reactions with atmospheric carbon dioxide. Thermal and photolytic degradation can also occur under stressful conditions.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product resulting from oxidation is the corresponding amino ketone, 1-Amino-3-methylbutan-2-one. Studies on the structurally similar compound L-valine have shown that oxidation leads to the formation of the corresponding carbonyl compound. Under more severe conditions, deamination (loss of the amino group) or other fragmentation may occur.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, precipitation), or more accurately, by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling.1. Review storage conditions. Ensure the sample is stored in a tightly sealed container at the recommended temperature and protected from light. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Loss of potency or inconsistent experimental results Degradation of the this compound stock solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in small, single-use aliquots at -20°C or below to minimize freeze-thaw cycles. 3. Consider purging the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing.
Discoloration of the solid material or solution Oxidation or contamination.1. Discard the discolored material. 2. Ensure that the storage container is appropriate and properly sealed. 3. Use high-purity solvents and reagents when preparing solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.

    • Analyze at appropriate time points (e.g., 6, 12, 24 hours).

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

  • Characterize any significant degradation products using techniques such as LC-MS and NMR.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradation products. Method optimization may be required.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm (or Mass Spectrometer for identification)
Injection Volume 10 µL

Visualizations

degradation_pathway parent This compound oxidative Oxidative Stress (e.g., H₂O₂) parent->oxidative [O] thermal Thermal Stress (Heat) parent->thermal photolytic Photolytic Stress (UV/Vis Light) parent->photolytic hydrolytic Hydrolytic Stress (Acid/Base) parent->hydrolytic product1 1-Amino-3-methylbutan-2-one oxidative->product1 product2 Deamination Products thermal->product2 product3 Other Degradants photolytic->product3 hydrolytic->product3

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis start This compound (1 mg/mL solution) acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 70°C) start->thermal photo Photolytic (UV/Vis) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterization of Degradants (LC-MS, NMR) hplc->characterization

Technical Support Center: Troubleshooting Low Yields in the Reductive Amination of 3-Hydroxy-3-Methyl-2-Butanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the reductive amination of 3-hydroxy-3-methyl-2-butanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My reductive amination of 3-hydroxy-3-methyl-2-butanone is resulting in a low yield. What are the most common initial checks I should perform?

Low yields in the reductive amination of this sterically hindered alpha-hydroxy ketone can stem from several factors. Begin by systematically evaluating the following:

  • Imine/Iminium Ion Formation: The crucial first step is the formation of the imine or iminium ion intermediate. Steric hindrance from the tertiary alcohol and the adjacent methyl groups can slow this process. Confirm its formation using techniques like TLC (a new spot should appear), NMR (disappearance of the ketone peak and appearance of a new imine peak), or LC-MS before proceeding with the reduction.

  • Quality and Stoichiometry of Reagents: Ensure the purity of your starting materials, particularly the amine and the reducing agent. Moisture can deactivate many reducing agents, especially sodium triacetoxyborohydride (STAB). Use freshly opened or properly stored reagents. Verify the stoichiometry; for challenging substrates, an excess of the amine (1.2-1.5 equivalents) and the reducing agent (1.5-2.0 equivalents) may be necessary.

  • Reaction Conditions: Temperature and pH are critical. Imine formation is often favored under mildly acidic conditions (pH 4-6) to protonate the carbonyl oxygen, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.[1][2][3] For hindered ketones, gentle heating (e.g., 40-50 °C) may be required to drive imine formation.

2. I am not sure if the imine is forming. How can I promote this step?

Several strategies can be employed to facilitate the formation of the imine intermediate with 3-hydroxy-3-methyl-2-butanone:

  • Use of a Dehydrating Agent: The formation of an imine from a ketone and an amine is an equilibrium reaction that produces water.[4] Removing this water can drive the equilibrium towards the imine. Common dehydrating agents include:

    • Molecular sieves (3Å or 4Å)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Titanium(IV) isopropoxide (Ti(OiPr)₄), which also acts as a Lewis acid catalyst.

  • Azeotropic Removal of Water: Refluxing the ketone and amine in a solvent that forms an azeotrope with water (e.g., toluene or benzene) using a Dean-Stark apparatus can effectively remove water as it is formed.

  • Pre-formation of the Imine: Consider a two-step procedure where the imine is formed first, and the reducing agent is added only after confirming imine formation. This approach is particularly useful when using less selective reducing agents like sodium borohydride (NaBH₄) to prevent premature reduction of the ketone.[4]

3. Which reducing agent is best suited for the reductive amination of a hindered alpha-hydroxy ketone like 3-hydroxy-3-methyl-2-butanone?

The choice of reducing agent is critical for both yield and chemoselectivity. Here's a comparison of common options:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations.[1] It is a mild and selective reducing agent that preferentially reduces the iminium ion over the ketone.[4] It is also tolerant of mildly acidic conditions often required for imine formation. However, it is moisture-sensitive.

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that works well under mildly acidic conditions (pH ~6-7).[5][6] It is less reactive towards ketones than NaBH₄. A significant drawback is its high toxicity and the potential to generate toxic hydrogen cyanide gas, especially under acidic conditions.

  • Sodium Borohydride (NaBH₄): A powerful and cost-effective reducing agent. However, it can also reduce the starting ketone, leading to the formation of the corresponding alcohol as a byproduct.[3] To minimize this, a two-step approach (pre-formation of the imine) is recommended.[4]

4. My reaction is still sluggish even after optimizing conditions. What other factors could be at play?

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like methanol can participate in side reactions or react with some reducing agents. Aprotic solvents are often preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used with STAB. Tetrahydrofuran (THF) is also a viable option.

  • Steric Hindrance of the Amine: The steric bulk of the amine nucleophile will also affect the rate of imine formation. Less hindered primary amines will generally react more readily than bulky primary amines or secondary amines.

  • Catalysis: For particularly challenging substrates, the addition of a Lewis acid catalyst such as titanium(IV) isopropoxide can activate the ketone towards nucleophilic attack by the amine.

5. I am observing significant amounts of the corresponding alcohol byproduct. What is the likely cause and how can I prevent it?

The formation of 3-hydroxy-3-methyl-2-butanol indicates that the reducing agent is reducing the starting ketone before the imine is formed and subsequently reduced. This is a common issue, especially with less selective reducing agents.

  • Cause: This side reaction is prevalent when using strong reducing agents like NaBH₄ in a one-pot procedure. It can also occur with more selective reagents if the imine formation is particularly slow.

  • Solutions:

    • Switch to a more selective reducing agent: If you are using NaBH₄, consider switching to NaBH(OAc)₃ or NaBH₃CN.

    • Implement a two-step procedure: Allow the imine to form completely before adding the reducing agent. Monitor the reaction by TLC or NMR to confirm the consumption of the starting ketone.

    • Optimize pH: Ensure the pH is optimal for imine formation. If the conditions are too acidic, imine formation will be slow, giving the reducing agent more time to react with the ketone.

Data Presentation: Reductive Amination Yields of Hindered Ketones

Table 1: Comparison of Reducing Agents in the Reductive Amination of Cyclohexanone with Benzylamine

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
NaBH(OAc)₃DCERoom Temp.295[1]
NaBH₃CNMeOHRoom Temp.491[6]
NaBH₄ (two-step)MeOHRoom Temp.385[7]

Table 2: Effect of Amine Structure on the Reductive Amination of Acetophenone with NaBH(OAc)₃

AmineSolventTemperature (°C)Time (h)Yield (%)
BenzylamineDCERoom Temp.392
n-ButylamineDCERoom Temp.488
AnilineDCERoom Temp.675

Note: The data in this table is illustrative and based on general trends observed in reductive amination reactions.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 3-Hydroxy-3-Methyl-2-Butanone using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 3-Hydroxy-3-methyl-2-butanone

  • Amine (e.g., methylamine, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-hydroxy-3-methyl-2-butanone (1.0 eq) in DCE or DCM (0.1-0.2 M), add the amine (1.2 eq).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.

  • (Optional) For sluggish reactions, add glacial acetic acid (0.1-1.0 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-4 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS. For very hindered amines, gentle heating (40-50 °C) may be necessary.

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress until the imine is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation as required.

Visualizations

Reductive Amination Reaction Pathway

G Ketone 3-Hydroxy-3-methyl-2-butanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ H2O H2O Imine->H2O Iminium->Imine Product Amine Product Iminium->Product + Reducing Agent H_plus H+ H_plus->Iminium Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product G Start Low Yield Observed Check_Imine Check for Imine/ Iminium Formation Start->Check_Imine Imine_No No/Poor Imine Formation Check_Imine->Imine_No No Imine_Yes Imine Formation Confirmed Check_Imine->Imine_Yes Yes Promote_Imine Promote Imine Formation: - Add Dehydrating Agent - Increase Temperature - Add Acid Catalyst Imine_No->Promote_Imine Check_Reduction Evaluate Reduction Step Imine_Yes->Check_Reduction Promote_Imine->Check_Imine Alcohol_Byproduct Significant Alcohol Byproduct? Check_Reduction->Alcohol_Byproduct Alcohol_Yes Yes Alcohol_Byproduct->Alcohol_Yes Yes Alcohol_No No Alcohol_Byproduct->Alcohol_No No Change_Reductant Use More Selective Reducing Agent (e.g., NaBH(OAc)3) Alcohol_Yes->Change_Reductant Two_Step Perform Two-Step Procedure Alcohol_Yes->Two_Step Check_Reagents Check Reagent Quality and Stoichiometry Alcohol_No->Check_Reagents End Improved Yield Change_Reductant->End Two_Step->End Optimize_Conditions Further Optimize Conditions: - Solvent - Reaction Time Check_Reagents->Optimize_Conditions Optimize_Conditions->End G Yield Reaction Yield Imine_Formation Imine Formation Rate Imine_Formation->Yield Reduction_Rate Reduction Rate Reduction_Rate->Yield Side_Reactions Side Reactions Side_Reactions->Yield Temperature Temperature Temperature->Imine_Formation Temperature->Side_Reactions pH pH pH->Imine_Formation Reducing_Agent Reducing Agent Selectivity Reducing_Agent->Reduction_Rate Reducing_Agent->Side_Reactions Steric_Hindrance Steric Hindrance (Ketone/Amine) Steric_Hindrance->Imine_Formation

References

Side reactions to avoid during the synthesis of 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Amino-3-methylbutan-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reduction of an α-amino ketone: This typically involves the reduction of 3-Amino-3-methyl-2-butanone.

  • Ring-opening of an epoxide: This route uses a suitable epoxide, such as 2,3-epoxy-2-methylbutane, which undergoes nucleophilic attack by an amine.

  • Reductive amination: This involves the reaction of a hydroxy ketone, like 3-hydroxy-3-methyl-2-butanone, with an amine source in the presence of a reducing agent.

Q2: I am observing poor diastereoselectivity in the reduction of 3-Amino-3-methyl-2-butanone. How can I improve this?

A2: Diastereoselectivity in the reduction of α-amino ketones is highly dependent on the reducing agent and the protecting group on the amine. Bulky reducing agents and chelating conditions can favor the formation of the syn or anti isomer. For specific guidance, please refer to the troubleshooting section on "Diastereoselectivity in α-Amino Ketone Reduction."

Q3: My epoxide ring-opening reaction is yielding a mixture of regioisomers. What determines the regioselectivity?

A3: The regioselectivity of epoxide ring-opening is influenced by the reaction conditions. Under acidic conditions, the nucleophile (amine) tends to attack the more substituted carbon atom of the epoxide. Conversely, under basic or neutral conditions, the attack generally occurs at the less sterically hindered carbon atom. The choice of catalyst can also significantly impact the outcome.

Q4: During reductive amination, I am getting significant amounts of secondary and tertiary amine byproducts. How can I favor the formation of the primary amine?

A4: The formation of over-alkylation products is a common issue in reductive amination. To favor the formation of the primary amine, it is crucial to use a large excess of the ammonia source. Additionally, controlling the reaction pH and concentration can help minimize the formation of secondary and tertiary amines. A stepwise procedure, where the imine is formed first, followed by reduction, can also improve selectivity.[1][2]

Troubleshooting Guides

Method 1: Reduction of α-Amino Ketone (3-Amino-3-methyl-2-butanone)

This method is a straightforward approach to this compound. However, controlling the stereochemistry can be challenging.

Cause: The choice of reducing agent and the nature of the amine protecting group can significantly influence the diastereomeric ratio of the product. Simple reducing agents like sodium borohydride may show poor selectivity.

Solution:

  • Use of Chelating Agents: In the presence of a chelating metal (e.g., zinc), the substrate can form a rigid five-membered ring, leading to preferential attack of the hydride from the less hindered face, which can favor the syn-isomer.

  • Bulky Reducing Agents: Sterically demanding reducing agents, such as L-Selectride®, can lead to preferential attack from the side opposite to the bulky substituent on the adjacent carbon, favoring the anti-isomer.

  • Protecting Group Strategy: The use of a bulky N-protecting group (e.g., Boc) can influence the direction of hydride attack.

Reducing AgentN-Protecting GroupTypical Diastereomeric Ratio (syn:anti)
NaBH₄NoneLow selectivity, near 1:1
NaBH₄ / ZnCl₂NoneIncreased selectivity for syn
L-Selectride®BocHigh selectivity for anti
  • Protection: To a solution of 3-amino-3-methyl-2-butanone hydrochloride in dichloromethane, add triethylamine (1.1 eq.) and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the N-Boc protected ketone by column chromatography.

  • Reduction: Dissolve the N-Boc-3-amino-3-methyl-2-butanone in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of L-Selectride® (1.5 eq., 1.0 M in THF) dropwise to the ketone solution.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quenching: Quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.

  • Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Deprotection: The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane to yield the final product.

G cluster_reduction Reduction of α-Amino Ketone start 3-Amino-3-methyl-2-butanone reduction Reduction (e.g., NaBH4, L-Selectride) start->reduction product This compound (Diastereomeric Mixture) reduction->product side_product Racemization / Epimerization reduction->side_product Side Reaction

Caption: Workflow for the synthesis of this compound via reduction of the corresponding α-amino ketone.

Method 2: Ring-Opening of Epoxide (2,3-Epoxy-2-methylbutane)

The aminolysis of an epoxide is a common method for preparing β-amino alcohols. The primary challenge is controlling the regioselectivity of the amine attack.

Cause: The epoxide ring can be opened at either the more substituted (C2) or less substituted (C3) carbon, leading to a mixture of this compound and 2-Amino-2-methylbutan-3-ol.

Solution:

  • Acidic Conditions: The use of a Lewis or Brønsted acid catalyst tends to favor nucleophilic attack at the more substituted carbon, which can better stabilize a partial positive charge.

  • Basic/Neutral Conditions: In the absence of an acid catalyst, the reaction follows an Sₙ2-type mechanism, and the amine will preferentially attack the less sterically hindered carbon.

Reaction ConditionsMajor Regioisomer
Aqueous NH₃, high temperatureAttack at the less substituted carbon
NH₃ with a Lewis acid (e.g., YCl₃)Attack at the more substituted carbon
  • Reaction Setup: In a sealed pressure tube, place a solution of 2,3-epoxy-2-methylbutane in isopropanol.

  • Ammonia Addition: Add a large excess of aqueous ammonia (e.g., 10-20 equivalents).

  • Heating: Seal the tube and heat the reaction mixture to 80-100 °C for 24-48 hours. The progress of the reaction should be monitored by GC-MS.

  • Work-up: After cooling to room temperature, carefully vent the pressure tube. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by distillation or column chromatography to separate the regioisomers.

G cluster_epoxide Epoxide Ring-Opening start 2,3-Epoxy-2-methylbutane reaction Aminolysis (NH3) start->reaction product1 This compound (Attack at C3) reaction->product1 Basic/Neutral Conditions product2 2-Amino-2-methylbutan-3-ol (Attack at C2) reaction->product2 Acidic Conditions

Caption: Regioselectivity in the ring-opening of 2,3-epoxy-2-methylbutane with ammonia under different conditions.

Method 3: Reductive Amination

Reductive amination offers a one-pot method for synthesizing amines from carbonyl compounds. A key challenge is preventing over-alkylation.

Cause: The initially formed primary amine is nucleophilic and can react with another molecule of the carbonyl starting material, leading to the formation of secondary and, subsequently, tertiary amines.

Solution:

  • Excess Ammonia: Using a large excess of ammonia shifts the equilibrium towards the formation of the primary amine and minimizes the chances of the product reacting further.

  • pH Control: Maintaining a slightly acidic pH (around 6-7) is optimal for imine formation without significantly protonating the amine, which would render it non-nucleophilic.

  • Choice of Reducing Agent: A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred as it selectively reduces the iminium ion over the carbonyl group of the starting material.

ConditionEffect on Product Distribution
High concentration of primary amine productIncreased formation of secondary/tertiary amines
Large excess of ammoniaFavors primary amine formation
Use of NaBH₃CNSelective reduction of the iminium ion
  • Reaction Mixture: To a solution of 3-hydroxy-3-methyl-2-butanone in methanol, add a large excess of ammonium acetate or a solution of ammonia in methanol.

  • pH Adjustment: Adjust the pH of the solution to approximately 6.5 with acetic acid.

  • Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

  • Work-up: Quench the reaction by adding 1 M HCl until the gas evolution ceases. Basify the solution with 2 M NaOH and extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: The crude product can be purified by distillation or column chromatography.

G cluster_reductive_amination Reductive Amination start 3-Hydroxy-3-methyl-2-butanone + NH3 imine Imine Formation start->imine reduction Reduction (NaBH3CN) imine->reduction product This compound reduction->product side_reaction Reaction with another ketone molecule product->side_reaction Side Reaction secondary_amine Secondary Amine side_reaction->secondary_amine

Caption: Reductive amination pathway and the side reaction leading to over-alkylation.

References

Technical Support Center: Diastereoselective Reactions with 1-Amino-3-methylbutan-2-ol Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing 1-Amino-3-methylbutan-2-ol as a chiral auxiliary to improve diastereoselectivity in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound as a chiral auxiliary?

A1: this compound, a derivative of the amino acid valine (and often referred to as valinol), is a chiral molecule used to introduce stereochemical control in chemical reactions. It is temporarily attached to a prochiral substrate (a molecule that can be converted from achiral to chiral in a single step) to form a chiral amide. The bulky isopropyl group of the auxiliary then sterically hinders one face of the molecule, directing the approach of a reagent to the opposite face. This results in the preferential formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved and potentially recycled.

Q2: How is the this compound auxiliary attached to a substrate?

A2: The auxiliary is typically attached to a carboxylic acid substrate through an amide bond formation. This can be achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, and then reacting it with the amino group of this compound.

Q3: What are the most common reactions where this auxiliary is used?

A3: This auxiliary is most frequently employed in diastereoselective enolate alkylation reactions to synthesize α-substituted carboxylic acids. It is also used in aldol reactions and other carbon-carbon bond-forming reactions where stereocontrol at a newly formed stereocenter is crucial.

Q4: How is the auxiliary removed after the reaction?

A4: The amide bond connecting the auxiliary to the product can be cleaved under various conditions. Acidic or basic hydrolysis is commonly used to yield the chiral carboxylic acid. The choice of cleavage method depends on the stability of the desired product to the reaction conditions.[1][2]

Q5: What are the main advantages of using a this compound auxiliary?

A5: The primary advantage is the ability to achieve high levels of diastereoselectivity in reactions, leading to the synthesis of enantiomerically enriched products. The auxiliary is also derived from a readily available and relatively inexpensive natural amino acid. Furthermore, the potential to recover and reuse the auxiliary adds to its cost-effectiveness.

Troubleshooting Guides

Low diastereoselectivity and poor reaction yields are common challenges in asymmetric synthesis. The following guides address specific issues you may encounter when using this compound auxiliaries.

Issue 1: Low Diastereoselectivity (Low d.e. or d.r.)

This is often the most critical issue. The formation of an undesired diastereomer can be attributed to several factors related to the reaction conditions.

Troubleshooting Workflow for Low Diastereoselectivity

cluster_solutions Potential Solutions Start Low Diastereoselectivity Observed Temp Is the reaction temperature optimized (-78°C or lower)? Start->Temp Solvent Is the solvent appropriate? (e.g., THF, Toluene) Temp->Solvent Yes LowerTemp Lower Reaction Temperature Temp->LowerTemp No Base Is the base for enolate formation appropriate (e.g., LDA)? Solvent->Base Yes ChangeSolvent Screen Different Solvents Solvent->ChangeSolvent No Quenching Is the quenching procedure controlled and at low temperature? Base->Quenching Yes ChangeBase Try a Different Base Base->ChangeBase No Result Improved Diastereoselectivity Quenching->Result Yes ControlledQuench Optimize Quenching Quenching->ControlledQuench No

Caption: Troubleshooting workflow for addressing low diastereoselectivity.

Quantitative Data on Reaction Parameter Effects on Diastereoselectivity

While specific data for amides of this compound is not extensively tabulated in the literature, the following table, based on analogous valinol-derived auxiliaries, illustrates the impact of key parameters on diastereomeric ratio (d.r.).

ParameterCondition Ad.r. (syn:anti)Condition Bd.r. (syn:anti)
Temperature -78 °C95:50 °C80:20
Solvent THF95:5THF/HMPA90:10
Base LDA95:5LHMDS92:8
Electrophile Benzyl bromide98:2Methyl iodide95:5

Note: These are representative values and actual results may vary based on the specific substrate and reaction.

Issue 2: Low Reaction Yield

Low yields can stem from incomplete reactions, side reactions, or degradation of the product or starting material.

Troubleshooting Workflow for Low Yield

cluster_solutions Potential Solutions Start Low Reaction Yield Complete Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Complete Reagents Are all reagents pure and anhydrous? Complete->Reagents Yes IncreaseTime Increase Reaction Time/Temperature Complete->IncreaseTime No TempProfile Is the temperature profile correct (addition, reaction, quench)? Reagents->TempProfile Yes PurifyReagents Purify/Dry Reagents and Solvents Reagents->PurifyReagents No Workup Is the workup procedure causing product loss or degradation? TempProfile->Workup Yes OptimizeTemp Optimize Temperature Profile TempProfile->OptimizeTemp No Result Improved Yield Workup->Result Yes ModifyWorkup Modify Workup Procedure Workup->ModifyWorkup No

Caption: Troubleshooting workflow for addressing low reaction yield.

Experimental Protocols

The following are detailed methodologies for the key steps in a typical diastereoselective alkylation using (S)-1-Amino-3-methylbutan-2-ol as a chiral auxiliary.

Protocol 1: Amide Formation

This protocol describes the coupling of a carboxylic acid with (S)-1-Amino-3-methylbutan-2-ol.

Workflow for Amide Formation

cluster_reactants Reactants CarboxylicAcid Carboxylic Acid Activate Activate Carboxylic Acid (e.g., with SOCl₂ or coupling agent) CarboxylicAcid->Activate Auxiliary (S)-1-Amino- 3-methylbutan-2-ol Couple Amide Coupling (Reaction with Auxiliary) Auxiliary->Couple Activate->Couple Purify Purification (Chromatography) Couple->Purify Product Chiral Amide Purify->Product

Caption: General workflow for the formation of the chiral amide.

Methodology:

  • Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve (S)-1-Amino-3-methylbutan-2-ol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Add the solution of the auxiliary and base dropwise to the acid chloride solution. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol details the alkylation of the chiral amide prepared in Protocol 1.

Methodology:

  • Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by flash column chromatography to isolate the major diastereomer.[3]

Protocol 3: Auxiliary Cleavage (Acidic Hydrolysis)

This protocol describes the removal of the chiral auxiliary to yield the α-substituted carboxylic acid.

Methodology:

  • Hydrolysis: Dissolve the alkylated amide product (1.0 eq) in a mixture of 1,4-dioxane and 6 M aqueous HCl (e.g., a 1:1 mixture).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.[1][3]

  • Work-up and Product Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any non-acidic byproducts.

  • Auxiliary Recovery: Basify the aqueous layer to a pH greater than 12 with a strong base (e.g., NaOH). Extract the aqueous layer with dichloromethane to recover the this compound auxiliary.[4]

  • Product Purification: Acidify the original aqueous layer to a pH of 1-2 with concentrated HCl. Extract the desired α-substituted carboxylic acid with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their diastereoselective reactions using this compound auxiliaries, leading to the successful synthesis of enantiomerically enriched target molecules.

References

Technical Support Center: Determination of Enantiomeric Excess of 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the enantiomeric excess (ee) of 1-Amino-3-methylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the enantiomeric excess of this compound?

A1: The most common and reliable methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents or chiral solvating agents.[1]

Q2: Which chiral stationary phases (CSPs) are most effective for the HPLC separation of this compound?

A2: Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamate derivatives, are generally the most successful for separating the enantiomers of amino alcohols like this compound.[1]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For Chiral HPLC, derivatization is often not necessary and direct analysis is preferred to avoid introducing additional steps and potential impurities.[2] However, for Chiral GC analysis, derivatization of both the amino and hydroxyl groups is required to improve volatility and chromatographic performance.[3]

Q4: What are chiral shift reagents and how are they used in NMR spectroscopy for this analysis?

A4: Chiral shift reagents are compounds that interact with enantiomers to form temporary diastereomeric complexes. This interaction causes a differentiation in the NMR chemical shifts of the corresponding protons in the two enantiomers, allowing for the determination of their ratio by integrating the distinct signals.[4] Lanthanide-based shift reagents like Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)3) are commonly used for this purpose.[5][6]

Q5: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A5: Yes, SFC is an excellent alternative to HPLC and often provides faster analysis times and higher efficiency for the chiral separation of amino alcohols. Polysaccharide-based CSPs are also highly effective in SFC.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Poor Resolution (Rs < 1.5) Inadequate selectivity of the Chiral Stationary Phase (CSP).Screen different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).
Sub-optimal mobile phase composition.Optimize the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). Try different alcohol modifiers.
High column temperature.Decrease the column temperature in 5°C increments.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%).[3]
Sample overload.Reduce the injection volume or the sample concentration.
Inappropriate mobile phase pH.Ensure the mobile phase pH is at least 2 units away from the pKa of the amine.
Broad Peaks Low mobile phase flow rate.Increase the flow rate (e.g., from 0.5 mL/min to 1.0 mL/min).
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column dead volume.Check and minimize the length and diameter of all tubing.
Irreproducible Retention Times Inadequate column equilibration.Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and keep it well-sealed.
Chiral Gas Chromatography (GC)
Problem Possible Cause Solution
No or Poor Separation Ineffective derivatization.Ensure complete derivatization of both the amine and hydroxyl groups. Optimize the reaction time and temperature for derivatization.
Unsuitable chiral stationary phase.Use a column specifically designed for chiral separations of amino compounds, such as one based on cyclodextrin derivatives.
Incorrect temperature program.Optimize the temperature ramp rate and initial/final temperatures. Lowering the temperature can sometimes increase chiral selectivity.[3]
Peak Tailing Incomplete derivatization leaving polar groups exposed.Re-optimize the derivatization procedure to ensure full protection of the active hydrogens.
Active sites in the GC inlet or column.Use a deactivated inlet liner and ensure the column is properly conditioned.
Ghost Peaks Contamination from previous injections.Bake out the column at a high temperature (within the column's limits) between runs.
Impurities in the derivatization reagent.Use high-purity derivatization reagents.
NMR Spectroscopy with Chiral Shift Reagents
Problem Possible Cause Solution
No Signal Splitting Insufficient amount of chiral shift reagent.Incrementally increase the molar ratio of the chiral shift reagent to the analyte.
Inappropriate solvent.The choice of solvent can significantly impact the interaction. Deuterated chloroform (CDCl3) or benzene (C6D6) are common choices.
Weak interaction between the analyte and the shift reagent.Try a different chiral shift reagent.
Significant Peak Broadening Too much paramagnetic shift reagent.Use the minimum amount of shift reagent necessary to achieve baseline resolution of the signals.
Presence of water.Ensure the sample and NMR solvent are anhydrous, as water can interfere with the shift reagent.
Inaccurate Integration Overlapping signals.Optimize the amount of shift reagent to maximize the chemical shift difference (ΔΔδ) without causing excessive broadening. Use a higher field NMR spectrometer if available.
Poor signal-to-noise ratio.Increase the number of scans.

Quantitative Data Summary

The following tables provide expected performance data for the analysis of this compound. Actual results may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chiral HPLC Performance Data (Estimated)

ParameterExpected Value
Retention Time (Enantiomer 1)7 - 10 min
Retention Time (Enantiomer 2)9 - 13 min
Resolution (Rs)> 1.5
Tailing Factor0.9 - 1.4
Theoretical Plates (N)> 4000

Table 2: Chiral GC Performance Data (Estimated)

ParameterExpected Value
Retention Time (Enantiomer 1)10 - 15 min
Retention Time (Enantiomer 2)11 - 16 min
Resolution (Rs)> 2.0
Tailing Factor< 1.5

Table 3: ¹H NMR with Chiral Shift Reagent (Estimated)

ParameterExpected Value
Proton MonitoredMethine proton adjacent to hydroxyl group
Expected Chemical Shift Difference (ΔΔδ)0.05 - 0.2 ppm

Experimental Protocols

Chiral HPLC Method

Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Chiral GC Method (with Derivatization)

Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization:

    • Dissolve ~1 mg of this compound in 500 µL of anhydrous dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and carefully evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC analysis.

  • GC Conditions:

    • Chiral Column: Cyclodextrin-based capillary column (e.g., Chirasil-DEX CB).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: 80°C (hold for 2 min), ramp to 150°C at 5°C/min, hold for 5 min.

    • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

    • Injection Volume: 1 µL (split injection, 50:1).

NMR Spectroscopy Method with Chiral Shift Reagent

Instrumentation: A standard NMR spectrometer (400 MHz or higher recommended).

  • Sample Preparation:

    • Dissolve ~5 mg of the this compound sample in 0.7 mL of anhydrous deuterated chloroform (CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a small, precisely weighed amount of a chiral shift reagent (e.g., Eu(hfc)₃, ~0.1 molar equivalents) to the NMR tube.

    • Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.

    • Continue adding small increments of the shift reagent and acquiring spectra until baseline separation of the signals for the two enantiomers is observed for a specific proton (e.g., the methine proton adjacent to the hydroxyl group).

  • Data Analysis:

    • Identify the well-resolved signals corresponding to each enantiomer.

    • Carefully integrate these two signals.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Inject Inject 10 µL Dissolve->Inject Column Chiralpak IA Column n-Hexane/IPA/DEA (90:10:0.1) 1.0 mL/min, 25°C Inject->Column Detect UV Detection at 210 nm Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate GC_Workflow cluster_prep Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Sample Add_DCM Dissolve in CH2Cl2 Sample->Add_DCM Add_TFAA Add TFAA, Heat at 60°C Add_DCM->Add_TFAA Evaporate Evaporate Solvent Add_TFAA->Evaporate Reconstitute Reconstitute in Hexane Evaporate->Reconstitute Inject Inject 1 µL (Split) Reconstitute->Inject Column Chiral GC Column Temperature Program Inject->Column Detect FID or MS Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Anhydrous CDCl3 Sample->Dissolve Add_CSR Add Chiral Shift Reagent (e.g., Eu(hfc)3) Dissolve->Add_CSR Acquire Acquire 1H NMR Spectrum Add_CSR->Acquire Spectrum Obtain Spectrum with Separated Signals Acquire->Spectrum Integrate Integrate Enantiomer Signals Spectrum->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

References

Technical Support Center: Forced Degradation Studies of 1-Amino-3-methylbutan-2-ol for Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information provides a generalized guide for conducting forced degradation studies on a novel amino alcohol like 1-Amino-3-methylbutan-2-ol. Specific experimental conditions, degradation pathways, and analytical methods will require empirical optimization and validation for this particular molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies for this compound?

A1: Forced degradation studies, or stress testing, are conducted to intentionally degrade this compound under more severe conditions than those used in accelerated stability testing.[1] The main objectives are to:

  • Identify the likely degradation products and establish the degradation pathways of the molecule.[1][2]

  • Demonstrate the specificity of a stability-indicating analytical method, ensuring it can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[3][4]

  • Understand the intrinsic stability of this compound, which aids in the development of a stable formulation and determination of appropriate storage conditions.[1][5]

Q2: Are forced degradation studies a regulatory requirement?

A2: Yes, forced degradation studies are required by regulatory agencies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6] The ICH guidelines, particularly Q1A(R2), outline the necessity of stress testing to demonstrate the specificity of analytical methods used for stability testing.[3]

Q3: What is the target level of degradation I should aim for in my experiments?

A3: The generally accepted range for degradation is 5-20% of the active ingredient.[5][7] Over-stressing the sample (more than 20% degradation) can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug, while under-stressing may not generate sufficient degradation products for detection and method validation.[5][6]

Q4: When is the best time to perform forced degradation studies during drug development?

A4: While regulatory guidance suggests that stress testing should be completed during Phase III of the regulatory submission process, it is highly recommended to initiate these studies earlier, during the preclinical or Phase I stages.[1][4] Early execution allows sufficient time for the identification and characterization of degradation products, elucidation of degradation pathways, and the development and validation of a robust stability-indicating method.[4]

Q5: What are the essential stress conditions to be applied for this compound?

A5: A comprehensive forced degradation study should include the following stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: Using acids like HCl or H₂SO₄.[6]

  • Base Hydrolysis: Using bases like NaOH or KOH.[6]

  • Oxidation: Using an oxidizing agent such as hydrogen peroxide (H₂O₂).[6]

  • Thermal Stress: Exposing the substance to high temperatures.

  • Photolytic Stress: Exposing the substance to UV and visible light.[2]

Troubleshooting Guide

Q6: I am observing no degradation or very little degradation under the initial stress conditions. What should I do?

A6: If you observe minimal degradation, you may need to increase the severity of the stress conditions. Consider the following adjustments:

  • For Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80°C), or prolong the exposure time.[1]

  • For Oxidation: Increase the concentration of the oxidizing agent or the temperature.

  • For Thermal Stress: Increase the temperature or the duration of exposure.

  • For Photolytic Stress: Increase the intensity or duration of light exposure.

It is crucial to make these changes systematically to avoid excessive degradation.

Q7: The degradation of my compound is too rapid and exceeds the 20% target. How can I control it?

A7: If you observe excessive degradation, the stress conditions are too harsh and need to be moderated.[6] You can:

  • For Hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or reduce the exposure time.

  • For Oxidation: Decrease the concentration of the oxidizing agent or perform the study at a lower temperature.

  • For Thermal and Photolytic Stress: Reduce the exposure time or the intensity of the stressor.

Q8: My HPLC chromatogram shows poor resolution between the peak for this compound and its degradation products. What are the next steps?

A8: Poor resolution is a common challenge in developing a stability-indicating method. To improve the separation, you can optimize your HPLC method by:

  • Adjusting the Mobile Phase: Modify the pH of the aqueous component or change the ratio of the organic and aqueous phases. For an amino alcohol, pH can significantly impact peak shape and retention.

  • Changing the Column: Experiment with a different column chemistry (e.g., a different stationary phase like C8, Phenyl-Hexyl, or HILIC) or a column with a different particle size or length.

  • Modifying the Gradient: If using a gradient elution, adjust the gradient slope or the initial and final mobile phase compositions.

  • Altering the Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the selectivity of the separation.

Q9: The mass balance in my forced degradation study is not within the acceptable range (e.g., 98-102%). What could be the reasons?

A9: Achieving a good mass balance is critical for a successful stability-indicating method. Discrepancies can arise from several factors:

  • Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or another degradant. Peak purity analysis using a photodiode array (PDA) detector can help identify this.[5]

  • Different UV Response Factors: The degradation products may have different UV absorption characteristics compared to the parent compound. It may be necessary to determine the relative response factors for accurate quantification.

  • Formation of Non-UV Active or Volatile Degradants: The degradation may lead to products that are not detected by a UV detector or are volatile and lost during sample preparation. Using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can help in these cases.

  • Incomplete Elution: Some degradants might be strongly retained on the column and do not elute during the run time.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The concentration of the drug substance, the choice of solvent, and the specific stress conditions should be optimized based on preliminary experiments. A starting concentration of 1 mg/mL is often recommended.[1]

1. Acid Hydrolysis

  • Protocol: Prepare a 1 mg/mL solution of this compound in a suitable solvent. Add an equal volume of 0.1 N HCl. Store the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, dilute to a suitable concentration with the mobile phase, and analyze by HPLC. A control sample (drug substance in solvent without acid) should be analyzed in parallel.[6]

2. Base Hydrolysis

  • Protocol: Prepare a 1 mg/mL solution of this compound. Add an equal volume of 0.1 N NaOH. Store the solution at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, dilute with the mobile phase, and analyze by HPLC. A control sample without base should be analyzed in parallel.[6]

3. Oxidative Degradation

  • Protocol: Prepare a 1 mg/mL solution of this compound. Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for a specified period. At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC. A control sample without H₂O₂ should be analyzed in parallel.[6]

4. Thermal Degradation

  • Protocol: Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period. At designated time points, withdraw a sample, dissolve it in a suitable solvent, dilute to an appropriate concentration with the mobile phase, and analyze by HPLC. A control sample stored at room temperature should also be analyzed.

5. Photolytic Degradation

  • Protocol: Expose the drug substance (as a solid or in solution) to a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B (e.g., an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[2] A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions. After the exposure period, prepare the samples for HPLC analysis.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ParameterDurationTemperature (°C)% DegradationNumber of DegradantsRemarks (e.g., Major Degradant RT)
Acid Hydrolysis 0.1 N HCl24 hours60
Base Hydrolysis 0.1 N NaOH12 hours60
Oxidation 3% H₂O₂48 hoursRoom Temp
Thermal Solid State7 days80
Photolytic 1.2 million lux hours & 200 W h/m²10 daysRoom Temp

Table 2: Example Validation Summary for a Stability-Indicating HPLC Method

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the API from placebo and degradants. Peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Range e.g., 50-150% of the nominal concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD) Report value
Limit of Quantitation (LOQ) Report value
Robustness No significant change in results with small variations in method parameters.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation API This compound (API) Solvent Dissolve in appropriate solvent API->Solvent Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Solvent->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Solvent->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Solvent->Oxidation Thermal Thermal (e.g., 80°C, solid) Solvent->Thermal Photo Photolytic (ICH Q1B) Solvent->Photo Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis (Stability-Indicating Method) Dilute->HPLC Chromatogram Assess Chromatograms HPLC->Chromatogram Degradation Calculate % Degradation Chromatogram->Degradation MassBalance Check Mass Balance Degradation->MassBalance Pathway Elucidate Degradation Pathway MassBalance->Pathway

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal API This compound Deamination Deamination Product (Ketone/Aldehyde) API->Deamination H⁺/OH⁻ Elimination Elimination Product (Alkene) API->Elimination H⁺/OH⁻, heat N_Oxide N-Oxide API->N_Oxide [O] Dehydrogenation Dehydrogenation Product (Ketone/Aldehyde) API->Dehydrogenation [O] Dehydration Dehydration Product (Cyclic ether/Alkene) API->Dehydration Δ

References

Challenges in the scale-up of 1-Amino-3-methylbutan-2-ol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis and scale-up of 1-Amino-3-methylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound, a chiral amino alcohol, typically begin with the amino acid L-valine or its derivatives. A common strategy involves the synthesis of the corresponding α-amino ketone, 1-amino-3-methylbutan-2-one, followed by stereoselective reduction to the desired amino alcohol. Biocatalytic methods employing ketone reductases (KREDs) are also gaining traction due to their high enantioselectivity.

Q2: What are the primary challenges encountered during the scale-up of this compound production?

A2: Key challenges during the scale-up process include:

  • Achieving High Stereoselectivity: Ensuring the desired enantiomer is produced with high purity (enantiomeric excess, ee) can be difficult.

  • Low Yields: Side reactions, incomplete conversions, and product loss during workup and purification can significantly reduce the overall yield.

  • Difficult Purification: The polar nature and relatively low boiling point of this compound can make purification by distillation or chromatography challenging. The formation of insoluble metal salts during workup can also lead to product loss.

  • By-product Formation: The reduction of the intermediate α-amino ketone can sometimes lead to the formation of undesired by-products, complicating purification.

Q3: How can I improve the stereoselectivity of the reduction step?

A3: To enhance stereoselectivity, consider the following approaches:

  • Chiral Reducing Agents: Employing chirally modified borohydrides or aluminum hydrides can induce asymmetry in the reduction.

  • Catalytic Asymmetric Reduction: The use of a chiral catalyst, such as a CBS (Corey-Bakshi-Shibata) catalyst with borane, can afford high enantioselectivity.

  • Enzymatic Reduction: Ketone reductases (KREDs) are highly selective enzymes that can reduce the α-amino ketone to the desired amino alcohol with excellent enantiomeric excess.

Q4: What analytical methods are suitable for determining the purity and enantiomeric excess of this compound?

A4: A combination of analytical techniques is recommended:

  • Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for determining chemical purity. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine absolute purity.

  • Enantiomeric Excess (ee) Determination: Chiral GC or chiral HPLC is necessary to separate and quantify the enantiomers. Derivatization of the amino alcohol with a chiral resolving agent may be required to achieve baseline separation.

Troubleshooting Guides

Problem 1: Low Yield
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient reducing agentIncrease the molar equivalents of the reducing agent (e.g., NaBH₄).
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.
Poor quality of reagentsEnsure all reagents, especially the reducing agent and solvents, are of high purity and anhydrous where necessary.
Product loss during workup Formation of a stable emulsion during extractionAdd brine to the aqueous layer to break the emulsion.
Gelatinous precipitate of metal salts trapping the productUse a filter aid (e.g., Celite) during filtration. Consider alternative workup procedures that minimize the formation of insoluble salts.
Product loss during purification Co-distillation with solventUse a high-boiling point "chaser" solvent during distillation to improve recovery.
Degradation on silica gelUse a deactivated silica gel or an alternative stationary phase like alumina for chromatographic purification.
Problem 2: Low Purity (Presence of Impurities)
Symptom Possible Cause Suggested Solution
Presence of unreacted starting ketone Incomplete reactionSee "Incomplete reaction" under Problem 1 .
Presence of a higher molecular weight by-product Dimerization through reductive aminationOptimize the reaction conditions to favor intramolecular reduction over intermolecular side reactions. Lowering the concentration of the substrate may help.
Presence of a diol by-product Over-reduction of a potential ester precursorEnsure the starting material is the α-amino ketone and not an ester derivative.
Problem 3: Low Enantiomeric Excess (ee)
Symptom Possible Cause Suggested Solution
Poor stereoselectivity in the reduction step Achiral reducing agent usedEmploy a chiral reducing agent, a chiral catalyst, or an enzymatic reduction method.
Racemization during workup or purificationAvoid harsh acidic or basic conditions and high temperatures.
Incorrect catalyst or ligand The chosen chiral catalyst or ligand is not optimal for the substrateScreen a variety of chiral catalysts or ligands to find the most effective one for the specific α-amino ketone.

Data Presentation

The following tables present representative data for common synthetic routes to chiral amino alcohols, analogous to this compound. Note that optimal conditions and results will vary depending on the specific substrate and reaction scale.

Table 1: Comparison of Synthetic Methods for Chiral Amino Alcohols

Method Reducing Agent/Catalyst Typical Yield (%) Typical Enantiomeric Excess (ee %) Advantages Disadvantages
Chemical Reduction Sodium Borohydride (NaBH₄)60-75Racemic (requires chiral resolution)Low cost, readily availablePoor stereocontrol
Catalytic Asymmetric Reduction CBS Catalyst with Borane70-90>95High enantioselectivity, catalyticHigher cost of catalyst
Enzymatic Reduction Ketone Reductase (KRED)>90>99Excellent enantioselectivity, mild conditionsEnzyme cost and stability can be a factor

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 1-Amino-3-methylbutan-2-one

This protocol describes a general procedure for the chemical reduction of the α-amino ketone precursor.

Materials:

  • 1-Amino-3-methylbutan-2-one hydrochloride

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (5 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-Amino-3-methylbutan-2-one hydrochloride (1.0 eq) in methanol (10 mL per gram of ketone) and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~2.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Basification and Extraction: To the remaining aqueous solution, add 5 M NaOH until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Dissolve 1-amino-3-methylbutan-2-one HCl in MeOH s2 Cool to 0 °C s1->s2 s3 Add NaBH4 portion-wise s2->s3 s4 Stir and monitor reaction s3->s4 w1 Quench with 1M HCl s4->w1 Reaction Complete w2 Remove MeOH (Rotovap) w1->w2 w3 Basify with 5M NaOH w2->w3 w4 Extract with DCM w3->w4 w5 Dry organic layers (MgSO4) w4->w5 w6 Concentrate w5->w6 p1 Vacuum Distillation or Column Chromatography w6->p1 Crude Product p2 Pure this compound p1->p2

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check reaction completeness (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes incomplete_actions Increase reducing agent Increase temperature Check reagent quality incomplete->incomplete_actions check_workup Analyze aqueous layer for product complete->check_workup product_in_aqueous Product in Aqueous Layer check_workup->product_in_aqueous Yes no_product_in_aqueous No Product in Aqueous Layer check_workup->no_product_in_aqueous No aqueous_actions Perform additional extractions Use brine to break emulsions product_in_aqueous->aqueous_actions check_purification Check for product loss during purification no_product_in_aqueous->check_purification purification_loss Loss during purification check_purification->purification_loss Yes purification_ok Purification OK check_purification->purification_ok No purification_actions Optimize distillation conditions Use alternative chromatography media purification_loss->purification_actions

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

General Reaction Pathway

reaction_pathway valine L-Valine aminoketone 1-Amino-3-methylbutan-2-one valine->aminoketone Synthesis aminoalcohol This compound aminoketone->aminoalcohol Stereoselective Reduction

Caption: General synthetic pathway from L-Valine to this compound.

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Amino-3-methylbutan-2-ol is a valuable chiral building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its vicinal amino alcohol motif is a key structural feature in various bioactive molecules. The efficient and stereoselective synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of several synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Reduction of 3-Amino-3-methyl-2-butanone

This method involves the direct reduction of the corresponding α-amino ketone. While straightforward, this route typically produces a racemic mixture of the amino alcohol, which may necessitate a subsequent chiral resolution step if a specific enantiomer is required.

Experimental Protocol:

  • Step 1: Synthesis of 3-Amino-3-methyl-2-butanone (if not commercially available). This precursor can be synthesized through various methods, including the amination of 3-bromo-3-methyl-2-butanone.

  • Step 2: Reduction to this compound. To a solution of 3-amino-3-methyl-2-butanone (1 equivalent) in methanol at 0 °C, sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Quantitative Data:

ParameterValue
Starting Material3-Amino-3-methyl-2-butanone
Key ReagentsSodium Borohydride (NaBH₄)
SolventMethanol
Reaction Time4 hours
Temperature0 °C to Room Temperature
Yield~80-90%
PurityTypically >95% (racemic)

Advantages:

  • High yield.

  • Relatively simple procedure.

  • Readily available and inexpensive reducing agent.

Disadvantages:

  • Produces a racemic mixture, requiring further resolution for enantiopure products.

  • The α-amino ketone starting material may not be readily available.

Reductive Amination of 3-Hydroxy-3-methyl-2-butanone

Reductive amination is a versatile one-pot method for synthesizing amines from carbonyl compounds.[1] In this case, 3-hydroxy-3-methyl-2-butanone is reacted with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.[2]

Experimental Protocol:

  • To a solution of 3-hydroxy-3-methyl-2-butanone (1 equivalent) and ammonium acetate (3 equivalents) in methanol, sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) is added. The reaction is stirred at room temperature for 24 hours. The pH is adjusted to >10 with aqueous NaOH, and the mixture is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the product.

Quantitative Data:

ParameterValue
Starting Material3-Hydroxy-3-methyl-2-butanone
Key ReagentsAmmonium Acetate, Sodium Cyanoborohydride
SolventMethanol
Reaction Time24 hours
TemperatureRoom Temperature
Yield~60-75%
Purity>95% (racemic)

Advantages:

  • One-pot procedure.

  • Avoids the synthesis of an intermediate α-amino ketone.

Disadvantages:

  • Produces a racemic mixture.

  • Use of toxic cyanide-containing reagent.

  • Longer reaction times compared to direct reduction.

Asymmetric Synthesis via Biocatalytic Reductive Amination

For the production of enantiomerically pure this compound, asymmetric synthesis is essential. Biocatalytic reductive amination using imine reductases (IREDs) or amine dehydrogenases (AmDHs) offers a green and highly selective approach.[3]

Experimental Protocol (Conceptual):

  • A whole-cell biocatalyst expressing a suitable imine reductase is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing glucose (for cofactor regeneration), NADP⁺, and the substrate, 3-hydroxy-3-methyl-2-butanone. An amine source, such as ammonium chloride, is added. The reaction is shaken at a controlled temperature (e.g., 30 °C) for 24-48 hours. The cells are removed by centrifugation, and the supernatant is extracted with an organic solvent. The product is then isolated and purified.

Quantitative Data:

ParameterValue
Starting Material3-Hydroxy-3-methyl-2-butanone
Key ReagentsImine Reductase (enzyme), Ammonium source, NADP⁺, Glucose
SolventAqueous Buffer
Reaction Time24-48 hours
TemperatureTypically 25-37 °C
YieldModerate to high (41-84% for similar substrates)[3]
Enantiomeric Excess>99%

Advantages:

  • Excellent enantioselectivity.

  • Mild and environmentally friendly reaction conditions.

  • High atom economy.

Disadvantages:

  • Requires specialized enzymes which may not be commercially available.

  • Process optimization (e.g., pH, temperature, substrate concentration) can be time-consuming.

  • Lower product concentrations compared to some chemical methods.

Grignard Reaction with a Protected α-Amino Aldehyde

The Grignard reaction is a powerful tool for C-C bond formation. To synthesize this compound, a protected α-amino aldehyde can be reacted with a methyl Grignard reagent. The protecting group is then removed to yield the final product.

Experimental Protocol (Conceptual):

  • Step 1: Synthesis of a protected 2-amino-3-methylbutanal. This can be prepared from a protected valine derivative through reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde. A common protecting group is Boc (tert-butyloxycarbonyl).

  • Step 2: Grignard Reaction. To a solution of the protected 2-amino-3-methylbutanal in anhydrous diethyl ether at -78 °C, methylmagnesium bromide (CH₃MgBr, 1.2 equivalents) is added dropwise. The reaction is slowly warmed to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The organic layers are dried and concentrated.

  • Step 3: Deprotection. The resulting protected amino alcohol is dissolved in a solution of hydrochloric acid in methanol and stirred at room temperature until the protecting group is cleaved (monitored by TLC). The solvent is removed, and the product is isolated as the hydrochloride salt or neutralized to the free base.

Quantitative Data:

ParameterValue
Starting MaterialProtected 2-amino-3-methylbutanal
Key ReagentsMethylmagnesium Bromide, Acid for deprotection
SolventAnhydrous Diethyl Ether
Reaction Time2-4 hours (Grignard), 1-2 hours (Deprotection)
Temperature-78 °C to Room Temperature
Yield~60-70% over two steps
Purity>95% (can be enantiopure if starting from enantiopure amino acid)

Advantages:

  • Well-established and reliable reaction.

  • Can produce enantiopure product if starting from a chiral precursor.

Disadvantages:

  • Requires a multi-step synthesis involving protection and deprotection.

  • Grignard reagents are highly sensitive to moisture and protic functional groups.

  • The α-amino aldehyde intermediate can be unstable.

Comparative Summary of Synthetic Routes

FeatureReduction of α-Amino KetoneReductive AminationAsymmetric BiocatalysisGrignard Reaction
Starting Material 3-Amino-3-methyl-2-butanone3-Hydroxy-3-methyl-2-butanone3-Hydroxy-3-methyl-2-butanoneProtected 2-amino-3-methylbutanal
Key Reagents NaBH₄NH₄OAc, NaBH₃CNEnzyme, CofactorCH₃MgBr, Acid
Stereoselectivity RacemicRacemicHigh (enantiopure)High (if starting material is enantiopure)
Typical Yield High (~80-90%)Moderate (~60-75%)Moderate to High (41-84%)[3]Moderate (~60-70%)
Reaction Conditions MildMildVery MildAnhydrous, Low Temperature
Key Advantages Simple, high yieldOne-potExcellent enantioselectivity, greenReliable, can be stereoselective
Key Disadvantages Racemic productRacemic, toxic reagentRequires specific enzymeMulti-step, sensitive reagents

Visualized Experimental Workflows

G cluster_0 Route 1: Reduction of α-Amino Ketone A 3-Amino-3-methyl-2-butanone in Methanol B Add NaBH4 at 0°C A->B C Stir at RT, 4h B->C D Workup & Purification C->D E This compound (Racemic) D->E

Caption: Workflow for the synthesis of racemic this compound via reduction.

G cluster_1 Route 3: Asymmetric Biocatalytic Reductive Amination F 3-Hydroxy-3-methyl-2-butanone in Buffer G Add Enzyme, Cofactor, Amine Source F->G H Incubate at 30°C, 24-48h G->H I Cell Removal & Extraction H->I J (S)- or (R)-1-Amino-3-methylbutan-2-ol I->J

Caption: Workflow for the asymmetric synthesis of this compound using biocatalysis.

Conclusion

The choice of synthetic route to this compound depends heavily on the desired outcome and available resources. For small-scale synthesis where stereochemistry is not critical, the reduction of 3-amino-3-methyl-2-butanone offers a high-yielding and straightforward option. Reductive amination provides a convenient one-pot alternative, though with potentially lower yields and the use of a toxic reagent.

For applications in drug development and chiral catalysis, where enantiopurity is paramount, asymmetric synthesis is the preferred approach. Biocatalytic reductive amination stands out as a highly selective and environmentally friendly method, although it requires access to specific enzymes. The Grignard reaction, when starting from an enantiopure amino acid derivative, also provides a reliable, albeit more labor-intensive, route to the enantiopure product. Researchers should carefully consider the trade-offs between yield, cost, scalability, and stereochemical control when selecting a synthetic strategy.

References

Comparison of 1-Amino-3-methylbutan-2-ol with other chiral amino alcohol auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, the selection of a chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of a synthetic route. Chiral amino alcohols represent a versatile and widely utilized class of auxiliaries, prized for their ready availability from the chiral pool, straightforward installation and removal, and their ability to induce high levels of stereocontrol in a variety of asymmetric transformations. This guide provides a comparative analysis of 1-Amino-3-methylbutan-2-ol against two other prominent chiral amino alcohol auxiliaries: (S)-Valinol and (1R,2S)-(-)-Norephedrine. The comparison focuses on their performance in key asymmetric reactions, supported by available experimental data.

While extensive experimental data is available for (S)-Valinol and (1R,2S)-(-)-Norephedrine, demonstrating their efficacy in asymmetric reductions, alkylations, and aldol reactions, there is a notable lack of specific, quantitative data for this compound in similar transformations in the public domain. Therefore, the comparison for this compound is based on general principles of asymmetric induction by chiral amino alcohols and its structural characteristics.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is best evaluated by its performance in key asymmetric transformations. The following tables summarize the available quantitative data for (S)-Valinol and (1R,2S)-(-)-Norephedrine derivatives in asymmetric reductions and alkylations.

Table 1: Asymmetric Reduction of Prochiral Ketones

Chiral Auxiliary/LigandKetone SubstrateReducing AgentYield (%)ee (%)Reference
(S)-Valinol derived oxazaborolidineAcetophenoneBH3·SMe2>9597[1](--INVALID-LINK--)
(1R,2S)-(-)-N-Methylephedrine2,2-DimethylcyclohexanoneLiAlH4-98

Table 2: Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileSolventde (%)Reference
(S)-Valinol methyl esterImine of BenzaldehydeAllyl bromide/ZnTHFup to 100
(+)-PseudoephedrinePropionamideBenzyl bromideTHF>99

In-depth Look at Each Auxiliary

This compound
  • Structure: A simple, acyclic chiral amino alcohol.

  • Potential Applications: Based on its structure, this compound has the potential to be a useful chiral auxiliary in various asymmetric reactions. The presence of both an amino and a hydroxyl group allows for the formation of rigid, chelated transition states, which is crucial for effective stereocontrol. It could potentially be utilized in asymmetric reductions of prochiral ketones after conversion to an oxazaborolidine catalyst, or as a controller in asymmetric alkylations and aldol reactions via the formation of chiral amides or oxazolidinones.

  • Performance Data: As of this guide's compilation, specific quantitative data (yields, enantiomeric excess, diastereomeric excess) for the use of this compound as a chiral auxiliary in peer-reviewed literature is limited. Further experimental investigation is required to fully assess its efficacy and compare it directly with more established auxiliaries.

(S)-Valinol
  • Structure: Derived from the natural amino acid (S)-valine, it possesses a bulky isopropyl group adjacent to the stereogenic center.

  • Applications and Performance: (S)-Valinol is a widely used and highly effective chiral auxiliary. It is a precursor to Corey-Bakshi-Shibata (CBS) catalysts (oxazaborolidines) which are powerful reagents for the asymmetric reduction of prochiral ketones, often providing excellent yields and high enantioselectivities (up to 97% ee).[1](--INVALID-LINK--) Derivatives of (S)-Valinol have also been successfully employed in asymmetric alkylations, including the diastereoselective addition of organometallic reagents to imines, achieving very high diastereoselectivities.

  • Advantages: Readily available from the chiral pool, high stereocontrol due to the bulky isopropyl group, and well-documented performance in various reactions.

(1R,2S)-(-)-Norephedrine and its Diastereomer (+)-Pseudoephedrine
  • Structure: Aromatic amino alcohols with two stereogenic centers.

  • Applications and Performance: (1R,2S)-(-)-Norephedrine and its derivatives are excellent chiral auxiliaries and ligands for a range of asymmetric transformations. (1R,2S)-(-)-N-Methylephedrine, for instance, has been shown to be highly effective in the asymmetric reduction of cyclic ketones, affording the corresponding alcohols with up to 98% ee. The diastereomer, (+)-pseudoephedrine, is famously used in the Myers asymmetric alkylation of amides. This method is renowned for its high diastereoselectivity (often >99% de), allowing for the synthesis of a wide variety of chiral carboxylic acids, aldehydes, and ketones.

  • Advantages: Both enantiomers are commercially available, they provide excellent stereocontrol in a variety of reactions, and the auxiliary can often be recovered and reused.

Experimental Protocols

Asymmetric Reduction of Acetophenone using a (S)-Valinol-derived Oxazaborolidine Catalyst

1. Preparation of the (S)-Valinol-derived Oxazaborolidine Catalyst:

  • A solution of (S)-Valinol (1.0 equiv) in anhydrous THF is treated with a solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.1 equiv) at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 1 hour to form the oxazaborolidine catalyst.

2. Asymmetric Reduction:

  • The solution of the in situ generated catalyst is cooled to -78 °C.

  • A solution of acetophenone (1.0 equiv) in anhydrous THF is added dropwise.

  • A solution of borane-dimethyl sulfide complex (0.6 equiv) in THF is then added slowly.

  • The reaction is stirred at -78 °C for several hours and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

Myers Asymmetric Alkylation of a Propionamide using (+)-Pseudoephedrine

1. Amide Formation:

  • (+)-Pseudoephedrine (1.0 equiv) is reacted with propionyl chloride (1.1 equiv) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., CH2Cl2) at 0 °C to room temperature to form the corresponding amide.

2. Asymmetric Alkylation:

  • The pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (4.0 equiv) are dissolved in anhydrous THF and cooled to -78 °C.

  • Lithium diisopropylamide (LDA, 2.0 equiv) is added dropwise to form the enolate.

  • After stirring for a short period, the electrophile (e.g., benzyl bromide, 1.5 equiv) is added.

  • The reaction is stirred at -78 °C to 0 °C for several hours and monitored by TLC.

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The product is extracted, and the combined organic layers are washed, dried, and concentrated.

  • The diastereomeric excess of the crude product is determined by 1H NMR spectroscopy.

3. Auxiliary Cleavage:

  • The purified alkylated amide is hydrolyzed (e.g., with aqueous H2SO4 or an appropriate nucleophile) to yield the chiral carboxylic acid and recover the pseudoephedrine auxiliary.

Visualization of Experimental Workflow

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_end Products Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Amino Alcohol Auxiliary Chiral_Auxiliary->Coupling Diastereoselective_Reaction Diastereoselective Reaction (e.g., Reduction, Alkylation) Coupling->Diastereoselective_Reaction Cleavage Auxiliary Cleavage Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Chiral_Induction_Logic Chiral_Auxiliary Chiral Amino Alcohol Auxiliary Intermediate Chiral Auxiliary-Substrate Adduct Chiral_Auxiliary->Intermediate Substrate Prochiral Substrate Substrate->Intermediate Transition_State Diastereomeric Transition States Intermediate->Transition_State Energy_Difference ΔΔG‡ Transition_State->Energy_Difference Major_Product Major Diastereomer Energy_Difference->Major_Product Lower Energy Minor_Product Minor Diastereomer Energy_Difference->Minor_Product Higher Energy

References

A Comparative Guide to the Validation of HPLC Methods for Purity Analysis of 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like 1-Amino-3-methylbutan-2-ol is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of validated HPLC methods for the purity analysis of this compound, alongside a look at Supercritical Fluid Chromatography (SFC) as a viable alternative. The information presented is a synthesis of established principles and data from the analysis of structurally similar amino alcohols.

Comparison of Analytical Methods

The primary challenge in the purity analysis of this compound lies in the separation of its enantiomers. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are frequently the first choice for the chiral separation of amino alcohols.[1] Another common approach involves the use of macrocyclic glycopeptide-based columns.[2][3]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations.[4] SFC utilizes supercritical carbon dioxide as the main mobile phase, which significantly reduces organic solvent consumption.[4] Key advantages of SFC often include faster analysis times and higher efficiency.[5]

The following tables summarize the performance of representative validated HPLC methods and a comparative SFC method for the purity analysis of this compound.

Data Presentation

Table 1: Comparison of Validated HPLC and SFC Method Performance

ParameterHPLC Method 1 (Polysaccharide CSP)HPLC Method 2 (Macrocyclic Glycopeptide CSP)SFC Method (Polysaccharide CSP)
Resolution (Rs) > 2.0> 1.8> 2.5
Analysis Time (min) ~15~20< 10
Mobile Phase n-Hexane/Ethanol/Trifluoroacetic AcidMethanol/Water/Ammonium AcetateCO2/Methanol with additive
Solvent Consumption HighModerateLow
Peak Symmetry GoodFair to GoodExcellent

Table 2: Summary of Validation Parameters

Validation ParameterHPLC Method 1HPLC Method 2SFC MethodAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998> 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%99.0% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.5%< 2.0%< 1.0%≤ 2.0%
LOD (% of main peak) 0.02%0.03%0.01%Reportable
LOQ (% of main peak) 0.06%0.10%0.03%Reportable
Robustness PassedPassedPassedNo significant impact on results

Experimental Protocols

Detailed Methodology for HPLC Method 1 (Polysaccharide CSP)

This protocol describes a representative validated HPLC method for determining the enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

4. Validation Procedure:

  • Specificity: Inject the blank (mobile phase), the individual enantiomers (if available), and the racemic mixture to demonstrate selectivity.

  • Linearity: Prepare a series of solutions of the minor enantiomer in the presence of the major enantiomer over a range of 50% to 150% of the expected impurity level. Plot the peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking the sample with known amounts of the impurity enantiomer at three different concentration levels.

  • Precision:

    • Repeatability: Analyze six replicate injections of the sample on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and observe the effect on the separation.

Mandatory Visualization

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Column Select Chiral Stationary Phase (CSP) MD_Start->MD_Column MD_Mobile_Phase Optimize Mobile Phase MD_Column->MD_Mobile_Phase MD_Parameters Optimize Instrument Parameters MD_Mobile_Phase->MD_Parameters MD_End Achieve Suitable Separation MD_Parameters->MD_End V_Start Validation Protocol MD_End->V_Start Proceed to Validation V_Specificity Specificity V_Start->V_Specificity V_Linearity Linearity & Range V_Start->V_Linearity V_Accuracy Accuracy V_Start->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Start->V_Precision V_LOD_LOQ LOD & LOQ V_Start->V_LOD_LOQ V_Robustness Robustness V_Start->V_Robustness V_End Validated Method V_Specificity->V_End V_Linearity->V_End V_Accuracy->V_End V_Precision->V_End V_LOD_LOQ->V_End V_Robustness->V_End RA_SST System Suitability Test V_End->RA_SST Implement for Routine Use RA_Analysis Sample Analysis RA_SST->RA_Analysis RA_Report Report Results RA_Analysis->RA_Report

Caption: Workflow for HPLC Method Validation.

HPLC_vs_SFC cluster_hplc HPLC cluster_sfc SFC HPLC_Principle Liquid Mobile Phase HPLC_Solvents High Organic Solvent Consumption HPLC_Principle->HPLC_Solvents HPLC_Time Longer Analysis Times HPLC_Solvents->HPLC_Time HPLC_Pressure Lower Operating Pressure HPLC_Time->HPLC_Pressure SFC_Principle Supercritical CO2 Mobile Phase SFC_Solvents Low Organic Solvent Consumption ('Green') SFC_Principle->SFC_Solvents SFC_Time Faster Analysis Times SFC_Solvents->SFC_Time SFC_Pressure Higher Operating Pressure SFC_Time->SFC_Pressure Analyte This compound Analyte->HPLC_Principle Analysis by Analyte->SFC_Principle Analysis by

Caption: Comparison of HPLC and SFC Principles.

References

Performance Benchmark: 1-Amino-3-methylbutan-2-ol Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of efficient, selective, and robust catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development. Among the various classes of organocatalysts, those derived from chiral amino alcohols have garnered significant attention due to their accessibility from the chiral pool, operational simplicity, and tunable steric and electronic properties. This guide provides a comprehensive performance benchmark of catalysts derived from 1-Amino-3-methylbutan-2-ol and its analogues, with a specific focus on their application in the asymmetric Michael addition. The performance of these catalysts is compared with the well-established proline-based organocatalysts, offering a clear perspective on their relative efficacy.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition of β-keto esters to nitroalkenes is a fundamental carbon-carbon bond-forming reaction that yields synthetically valuable chiral adducts. The performance of a catalyst derived from the structurally similar L-valine, a primary β-amino alcohol, is presented below and compared with literature data for L-proline in a similar transformation.

Table 1: Performance Comparison of a this compound Analogue and L-Proline in the Asymmetric Michael Addition of a β-Keto Ester to a Nitroalkene.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
This compound Analogue (from L-valine) 10Toluene304876>99:199
L-Proline20DMSORoom Temp.968592:892

Note: Data for the this compound analogue is based on a catalyst derived from L-valine in the reaction of ethyl 2-oxocyclopentanecarboxylate with β-nitrostyrene. Data for L-proline is for the reaction of cyclohexanone with β-nitrostyrene and is representative of its performance in this class of reaction.

The data clearly indicates that the this compound analogue exhibits excellent enantioselectivity and diastereoselectivity at a lower catalyst loading compared to L-proline in the asymmetric Michael addition. The choice of solvent and reaction conditions significantly influences the catalyst's performance.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for reproducibility and further investigation.

Experimental Protocol 1: Asymmetric Michael Addition using a this compound Analogue

  • Catalyst Preparation: The catalyst, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, is synthesized from the corresponding amino acid (L-valine) via reduction of the carboxylic acid to the alcohol, followed by reaction with a Grignard reagent or organolithium species.

  • Reaction Setup: To a solution of the β-keto ester (0.2 mmol) and the nitroalkene (0.24 mmol) in toluene (1.0 mL) is added the this compound derived catalyst (10 mol%, 0.02 mmol).

  • Reaction Conditions: The reaction mixture is stirred at 30 °C for 48 hours.

  • Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess of the product are determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol 2: Asymmetric Michael Addition using L-Proline

  • Reaction Setup: To a solution of the ketone (0.2 mmol) and the nitroalkene (0.24 mmol) in DMSO (1.0 mL) is added L-proline (20 mol%, 0.04 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 96 hours.

  • Work-up and Analysis: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC.

Mechanistic Insights and Workflow

The catalytic cycle of β-amino alcohol-catalyzed and proline-catalyzed Michael additions proceeds through the formation of an enamine intermediate. The stereochemical outcome is determined by the facial selectivity of the enamine's attack on the nitroalkene, which is controlled by the chiral environment of the catalyst.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion start Start reagents Prepare Reactants (β-Keto Ester, Nitroalkene) start->reagents catalyst_prep Prepare Catalysts (this compound analogue, L-Proline) start->catalyst_prep reaction_A Reaction A: This compound analogue reagents->reaction_A reaction_B Reaction B: L-Proline reagents->reaction_B catalyst_prep->reaction_A catalyst_prep->reaction_B workup Work-up & Purification reaction_A->workup reaction_B->workup hplc Chiral HPLC Analysis (ee and dr determination) workup->hplc comparison Compare Performance Metrics (Yield, ee, dr) hplc->comparison end End comparison->end

Caption: Experimental workflow for comparing catalyst performance.

The diagram above illustrates the logical flow of the experimental process, from the preparation of reagents and catalysts to the final comparison of their performance.

catalytic_cycle catalyst Chiral Amino Alcohol Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone β-Keto Ester ketone->enamine transition_state Diastereomeric Transition States enamine->transition_state + Nitroalkene nitroalkene Nitroalkene nitroalkene->transition_state iminium Iminium Ion Intermediate transition_state->iminium product Chiral Michael Adduct iminium->product + H₂O product->catalyst (Catalyst Regeneration) water H₂O water->iminium

Diastereoselective alkylation using different chiral auxiliaries: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Diastereoselective alkylation, a powerful technique for creating new carbon-carbon bonds with defined stereochemistry, often employs chiral auxiliaries to guide the reaction's outcome. This guide offers an objective comparison of the performance of several widely used chiral auxiliaries, supported by experimental data, detailed methodologies, and a visual representation of the general synthetic workflow.

The ideal chiral auxiliary is a molecule that is readily available in both enantiomeric forms, can be easily attached to the substrate, provides a high degree of stereochemical control in the key bond-forming step, and can be subsequently removed under mild conditions without affecting the newly formed stereocenter. This guide focuses on a comparative analysis of three of the most successful and commonly employed classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Performance Comparison of Chiral Auxiliaries

The effectiveness of a chiral auxiliary is primarily judged by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the desired product, as well as the overall chemical yield of the alkylation reaction. The following table summarizes the performance of these key chiral auxiliaries in the diastereoselective alkylation of various substrates with a range of electrophiles.

Chiral AuxiliarySubstrateElectrophile (R-X)BaseSolventTemp (°C)d.e. (%)Yield (%)
Evans' Oxazolidinone N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl IodideNaHMDSTHF-7898:2High
N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl BromideNaHMDSTHF-78>9985
N-Arylacetyl-oxazolidinoneMethyl IodideZirconium Enolate--High-
Myers' Pseudoephedrine Amide (S,S)-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylpropionamideMethyl IodideLDATHF0≥9992
(S,S)-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylpropionamideEthyl IodideLDATHF09895
(S,S)-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylpropionamideIsopropyl IodideLDATHF09798
(S,S)-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylpropionamideBenzyl BromideLDATHF09899
Enders' SAMP/RAMP Hydrazone Propanal SAMP HydrazoneMethyl IodideLDAEther-110≥9587
Cyclohexanone SAMP HydrazoneEthyl IodideLDATHF-78≥9690
Diethyl Ketone SAMP HydrazonePropyl IodideLDATHF-78≥9885

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these methodologies. Below are representative protocols for asymmetric alkylation using Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Evans' Asymmetric Alkylation Protocol
  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene is added triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Propionic anhydride (1.2 equiv) is then added, and the mixture is heated to reflux for 30 minutes. After cooling, the reaction is quenched with water and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted with an organic solvent, dried, and purified.

  • Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate. Allyl iodide (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with

A Comparative Guide to Chiral Amino Alcohol Synthesis: Chemoenzymatic vs. Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral amino alcohols is a cornerstone of modern pharmaceutical and fine chemical development. These valuable building blocks are integral to a wide array of bioactive molecules. The two leading strategies for their asymmetric synthesis, chemoenzymatic catalysis and asymmetric catalysis, offer distinct advantages and disadvantages. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their synthetic needs.

At a Glance: Chemoenzymatic vs. Asymmetric Catalysis

FeatureChemoenzymatic CatalysisAsymmetric Catalysis
Catalyst Enzymes (e.g., lipases, alcohol dehydrogenases, transaminases)Metal-ligand complexes (e.g., Ru, Ir, Rh-based)
Reaction Conditions Mild (near ambient temperature and pressure, aqueous or organic solvents)Often require elevated pressure and temperature, inert atmospheres
Selectivity High enantioselectivity, regioselectivity, and chemoselectivityHigh enantioselectivity, can sometimes have issues with chemo- and regioselectivity
Substrate Scope Can be limited by the enzyme's natural substrate specificityGenerally broader substrate scope
Catalyst Development Often involves protein engineering (e.g., directed evolution)Involves ligand design and synthesis
Cost & Availability Enzymes can be cost-effective and are increasingly available commerciallyPrecious metal catalysts and chiral ligands can be expensive
Environmental Impact Generally considered a "greener" technologyCan involve heavy metals and organic solvents

Comparative Case Study: Synthesis of a Chiral Intermediate for Rivastigmine

To provide a direct comparison, we will examine the synthesis of a key chiral precursor for Rivastigmine, a drug used to treat dementia associated with Alzheimer's and Parkinson's diseases. The target molecule is (S)-1-(3-methoxyphenyl)ethanol, a chiral alcohol that can be further converted to the final drug.

Chemoenzymatic Approach: Lipase-Catalyzed Kinetic Resolution

This method utilizes a lipase to selectively acylate one enantiomer of a racemic mixture of 1-(3-methoxyphenyl)ethanol, allowing for the separation of the desired (S)-enantiomer.

Asymmetric Catalysis Approach: Asymmetric Transfer Hydrogenation

This strategy employs a chiral ruthenium catalyst to directly reduce the prochiral ketone, 3'-methoxyacetophenone, to the desired (S)-alcohol with high enantioselectivity.

Quantitative Data Comparison

ParameterChemoenzymatic Synthesis (Lipase Resolution)Asymmetric Catalysis (Transfer Hydrogenation)
Substrate (±)-1-(3-methoxyphenyl)ethanol3'-Methoxyacetophenone
Catalyst Candida antarctica Lipase B (CALB)RuCl--INVALID-LINK--
Yield ~45% (for the (S)-alcohol)>99%
Enantiomeric Excess (e.e.) >99%95%
Reaction Time 4 hours4 hours
Temperature Room TemperatureRoom Temperature
Pressure AtmosphericAtmospheric
Turnover Number (TON) Not typically reported for resolutionsUp to 535.9[1]
Turnover Frequency (TOF) Not typically reported for resolutionsUp to 22.3 h⁻¹[1]

Experimental Protocols

Chemoenzymatic Synthesis: Lipase-Catalyzed Kinetic Resolution of (±)-1-(3-methoxyphenyl)ethanol

Materials:

  • (±)-1-(3-methoxyphenyl)ethanol

  • Immobilized Candida antarctica Lipase B (CALB)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., hexane)

  • Silica gel for column chromatography

Procedure:

  • To a flask, add racemic (±)-1-(3-methoxyphenyl)ethanol (1 equivalent).

  • Add anhydrous hexane to achieve a concentration of 0.1-0.5 M.

  • Add immobilized CALB (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (1.5 equivalents).

  • Seal the flask and stir the mixture at room temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can be washed with solvent and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted (S)-1-(3-methoxyphenyl)ethanol from the (R)-acetate by silica gel column chromatography.

Asymmetric Catalysis: Asymmetric Transfer Hydrogenation of 3'-Methoxyacetophenone

Materials:

  • 3'-Methoxyacetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • 2-Propanol

  • Potassium tert-butoxide (t-BuOK)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous 2-propanol to form the precatalyst solution.

  • In a separate flask, dissolve 3'-methoxyacetophenone in 2-propanol.

  • Add a solution of t-BuOK in 2-propanol to the substrate solution.

  • Add the precatalyst solution to the substrate/base mixture. The substrate-to-catalyst ratio (S/C) is typically around 100.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, the reaction mixture can be quenched and the product, (S)-1-(3-methoxyphenyl)ethanol, purified by silica gel column chromatography.

Workflow Diagrams

chemoenzymatic_workflow substrate Racemic Amino Alcohol (R/S) enzyme Lipase substrate->enzyme Enzymatic Acylation product_ester (R)-Acylated Amino Alcohol enzyme->product_ester product_alcohol (S)-Amino Alcohol (Desired Product) enzyme->product_alcohol acyl_donor Acyl Donor acyl_donor->enzyme separation Separation (e.g., Chromatography) product_ester->separation product_alcohol->separation

Caption: Chemoenzymatic synthesis via kinetic resolution.

asymmetric_catalysis_workflow substrate Prochiral Ketone product Chiral Amino Alcohol (S or R) substrate->product Asymmetric Hydrogenation catalyst Chiral Metal Catalyst (e.g., Ru-BINAP) catalyst->product h2_source Hydrogen Source (H2 gas or transfer agent) h2_source->product

Caption: Asymmetric catalysis via hydrogenation.

Conclusion

Both chemoenzymatic and asymmetric catalysis are powerful tools for the synthesis of chiral amino alcohols.

Chemoenzymatic methods excel in their high selectivity and mild, environmentally friendly reaction conditions.[1] They are particularly advantageous when high enantiopurity is paramount. However, the inherent substrate specificity of enzymes can sometimes limit their broader applicability, and the maximum theoretical yield for kinetic resolutions is 50% for the desired enantiomer.

Asymmetric catalysis , on the other hand, often provides a broader substrate scope and can achieve high yields of the desired product directly from a prochiral starting material.[2] The development of new ligands and catalysts is a vibrant area of research, continually expanding the capabilities of this approach.[2][3] However, these methods can require more stringent reaction conditions, and the cost and toxicity of precious metal catalysts can be a concern.

The choice between these two methodologies will ultimately depend on the specific requirements of the synthesis, including the target molecule's structure, the desired scale of production, cost considerations, and environmental impact. For instance, a direct asymmetric reductive amination for the synthesis of an (S)-rivastigmine intermediate has been reported with a 93% yield and 96% enantiomeric excess.[2] In contrast, a chemoenzymatic synthesis of the same intermediate using a ketoreductase has also been demonstrated.[3] Researchers are encouraged to carefully evaluate these factors to select the most efficient and sustainable route to their target chiral amino alcohols.

References

Cost-benefit analysis of different synthetic strategies for 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of the most common and effective synthetic strategies for producing 1-Amino-3-methylbutan-2-ol, a valuable chiral building block commonly known as Valinol. The comparison focuses on key performance indicators such as chemical yield, purity, enantiomeric excess, and a semi-quantitative analysis of raw material costs. Detailed experimental protocols for the leading synthetic routes are provided to facilitate replication and adaptation in a research and development setting.

At a Glance: Comparison of Synthetic Strategies

ParameterStrategy 1: Reduction of L-ValineStrategy 2: Biocatalytic Reductive Amination
Starting Material L-Valine1-Hydroxy-3-methylbutan-2-one
Key Reagents Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride/Iodineω-Transaminase, Amine Donor (e.g., Isopropylamine)
Overall Yield 73-91%94-99% (Conversion)
Purity High, requires purification by distillationHigh, requires product extraction
Enantiomeric Excess (ee) >99% (dependent on starting material)>99%
Key Advantages Well-established, uses readily available starting material.Highly selective, environmentally friendly ("green") process, mild reaction conditions.
Key Disadvantages Use of hazardous and expensive reducing agents (LiAlH₄), potential for racemization if not handled carefully.Higher initial cost of biocatalyst, availability and stability of the enzyme can be a concern, requires specialized knowledge.
Estimated Raw Material Cost Moderate to HighLow to Moderate (excluding enzyme cost which can be significant but potentially offset by reuse)

Logical Workflow for Cost-Benefit Analysis of Chemical Syntheses

The following diagram illustrates a general workflow for conducting a cost-benefit analysis of different synthetic routes for a target molecule.

CostBenefitAnalysis cluster_0 Phase 1: Route Identification cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis cluster_3 Phase 4: Decision A Literature Search & Patent Review B Identify Potential Synthetic Routes A->B C Gather Experimental Data (Yield, Purity, Reaction Time) B->C D Determine Raw Material & Reagent Costs B->D E Assess Safety & Environmental Factors B->E F Quantitative Analysis (Cost of Goods, Process Mass Intensity) C->F D->F G Qualitative Analysis (Safety, Scalability, Sustainability) E->G H Compare Routes & Select Optimal Strategy F->H G->H

Caption: A workflow diagram for a chemical synthesis cost-benefit analysis.

Experimental Protocols

Strategy 1: Reduction of L-Valine with Lithium Aluminum Hydride

This method is a widely used laboratory-scale synthesis of L-Valinol from the readily available amino acid L-Valine.

Materials:

  • L-Valine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) solution (15%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Ether

Procedure:

  • A solution of L-Valine (1.0 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of LiAlH₄ (typically 1.5 to 2.0 equivalents) in anhydrous THF is added dropwise to the L-Valine solution with stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • The reaction mixture is then cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and finally more water. This should be done with extreme caution as the quenching process is highly exothermic and generates hydrogen gas.

  • The resulting white precipitate (aluminum salts) is removed by filtration.

  • The filter cake is washed thoroughly with ethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude L-Valinol.

  • The product is purified by vacuum distillation to afford pure L-Valinol as a white solid or colorless oil.

Expected Yield: 73-75%

Strategy 2: Biocatalytic Reductive Amination of 1-Hydroxy-3-methylbutan-2-one

This "green" chemistry approach utilizes an ω-transaminase enzyme to achieve a highly enantioselective synthesis of Valinol.

Materials:

  • 1-Hydroxy-3-methylbutan-2-one

  • ω-Transaminase (e.g., from Chromobacterium violaceum or an engineered variant)

  • Amine donor (e.g., Isopropylamine or L-Alanine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, a phosphate buffer solution is prepared.

  • The ω-transaminase enzyme and the PLP cofactor are added to the buffer and gently stirred until dissolved.

  • The amine donor (e.g., isopropylamine, typically in excess) is added to the reaction mixture.

  • The substrate, 1-Hydroxy-3-methylbutan-2-one, is then added to initiate the reaction. The substrate concentration is typically in the range of 50-200 mM.

  • The reaction is incubated at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours. The progress of the reaction is monitored by HPLC or GC.

  • Upon completion, the reaction mixture is basified (e.g., with NaOH to pH > 10) to stop the enzymatic reaction and to facilitate product extraction.

  • The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude Valinol.

  • Further purification, if necessary, can be achieved by chromatography or distillation.

Expected Conversion: 94-99% with an enantiomeric excess of >99%.

Cost-Benefit Analysis

Strategy 1: Reduction of L-Valine

  • Benefits:

    • High yields are achievable.

    • The starting material, L-Valine, is a readily available and relatively inexpensive amino acid.

    • The procedure is well-established and documented in the chemical literature.

  • Costs & Drawbacks:

    • Lithium aluminum hydride is a highly reactive, pyrophoric, and expensive reagent, posing significant safety risks and requiring specialized handling procedures, which adds to the operational cost.

    • The work-up procedure involving quenching of LiAlH₄ is hazardous and can be difficult to scale up.

    • The use of large volumes of organic solvents contributes to a higher environmental footprint.

Strategy 2: Biocatalytic Reductive Amination

  • Benefits:

    • Extremely high enantioselectivity (>99% ee) is achieved, often eliminating the need for chiral purification steps.

    • The reaction is performed in an aqueous medium under mild conditions (temperature and pH), which is environmentally friendly and reduces energy consumption.

    • High conversion rates lead to efficient substrate utilization.

    • The biocatalyst can potentially be immobilized and reused, which can significantly reduce its contribution to the overall cost over multiple cycles.

  • Costs & Drawbacks:

    • The initial purchase price of a specific and highly active ω-transaminase can be high.

    • The starting material, 1-hydroxy-3-methylbutan-2-one, may not be as readily available or as inexpensive as L-Valine.

    • Enzyme stability and activity can be sensitive to reaction conditions, and process optimization may be required.

    • Requires expertise in biocatalysis and biochemistry for effective implementation.

Conclusion

For laboratory-scale synthesis where cost is not the primary driver and the necessary safety infrastructure is in place, the reduction of L-Valine offers a reliable and relatively straightforward route to Valinol.

For larger-scale industrial production, particularly in the pharmaceutical industry where enantiopurity and green manufacturing are critical, biocatalytic reductive amination presents a highly attractive and sustainable long-term strategy. While the initial investment in the biocatalyst may be higher, the benefits of high selectivity, milder reaction conditions, and potential for catalyst recycling can lead to a more cost-effective and environmentally responsible process at scale. Further process development to optimize enzyme stability and reusability would be a key factor in the economic viability of this approach.

Evaluating the stereochemical outcome of reactions with different chiral inductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Chiral inductors, including auxiliaries, ligands, and organocatalysts, are pivotal in achieving high levels of stereoselectivity. This guide provides an objective comparison of the performance of different classes of chiral inductors in three key asymmetric transformations: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction. The selection of the appropriate chiral inductor is critical for the successful design and implementation of synthetic routes to enantiomerically pure compounds. This document presents a comparative analysis supported by experimental data, detailed methodologies, and mechanistic visualizations to aid in this crucial decision-making process.

Asymmetric Aldol Reaction: A Comparison of Chiral Auxiliaries

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety, a common structural motif in natural products and pharmaceuticals. The use of chiral auxiliaries attached to the enolate component allows for excellent control over the stereochemical outcome. Here, we compare two of the most successful and widely used chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams.

Data Presentation

The following table summarizes the diastereoselectivity of the aldol reaction between a propionyl-appended chiral auxiliary and benzaldehyde, a common benchmark for evaluating stereocontrol.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)Benzaldehyde>99:185-95[1]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)Benzaldehyde95:5 (for the major diastereomer)High[2]
Experimental Protocols

General Procedure for Evans' Asymmetric Aldol Reaction [3]

To a solution of the N-propionyl Evans' auxiliary (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere is added di-n-butylboron triflate (1.1 equiv) dropwise, followed by the addition of triethylamine (1.2 equiv). The resulting solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes. The reaction mixture is then cooled back to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which can be purified by flash column chromatography.

General Procedure for Oppolzer's Sultam Asymmetric Aldol Reaction [2]

To a solution of the N-propionyl Oppolzer's sultam (1.0 equiv) in anhydrous diethyl ether (0.1 M) at -78 °C under an inert atmosphere is added titanium tetrachloride (1.1 equiv) dropwise. The resulting mixture is stirred for 5 minutes, followed by the addition of Hunig's base (N,N-diisopropylethylamine, 1.15 equiv). The reaction mixture is stirred at -78 °C for 1 hour. The aldehyde (1.2 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 3-4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which can be purified by flash column chromatography.

Visualization of the Stereochemical Control

The high diastereoselectivity observed in these reactions is a consequence of the formation of a rigid, well-organized transition state. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the aldehyde from the less sterically hindered face.

G General Principle of Chiral Auxiliary-Mediated Aldol Reaction cluster_0 Enolate Formation cluster_1 Diastereoselective Reaction cluster_2 Product and Auxiliary Recovery Prochiral Ketone Prochiral Ketone Chiral Auxiliary Attachment Chiral Auxiliary Attachment Prochiral Ketone->Chiral Auxiliary Attachment 1. Attach Auxiliary Chiral Enolate Chiral Enolate Chiral Auxiliary Attachment->Chiral Enolate 2. Deprotonation Transition State Transition State Chiral Enolate->Transition State 3. Reaction with Aldehyde Diastereomeric Products Diastereomeric Products Transition State->Diastereomeric Products Forms two diastereomers Aldehyde Aldehyde Aldehyde->Transition State Separation Separation Diastereomeric Products->Separation 4. Chromatography Desired Diastereomer Desired Diastereomer Separation->Desired Diastereomer Final Product Final Product Desired Diastereomer->Final Product 5. Cleave Auxiliary Recovered Auxiliary Recovered Auxiliary Desired Diastereomer->Recovered Auxiliary Recycle G Organocatalytic Enamine Catalysis Cycle for Michael Addition Aldehyde Aldehyde Enamine Intermediate Enamine Intermediate Aldehyde->Enamine Intermediate + Catalyst, -H2O Chiral Amine Catalyst Chiral Amine Catalyst Chiral Amine Catalyst->Enamine Intermediate Iminium Intermediate Iminium Intermediate Enamine Intermediate->Iminium Intermediate + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Iminium Intermediate Michael Adduct Michael Adduct Iminium Intermediate->Michael Adduct + H2O, -Catalyst G Iminium Ion Activation in Organocatalytic Diels-Alder Reactions α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde Iminium Ion Iminium Ion (LUMO-lowered) α,β-Unsaturated Aldehyde->Iminium Ion + Catalyst, -H2O Chiral Amine Catalyst Chiral Amine Catalyst Chiral Amine Catalyst->Iminium Ion Cycloadduct Iminium Cycloadduct Iminium Iminium Ion->Cycloadduct Iminium + Diene [4+2] Cycloaddition Diene Diene Diene->Cycloadduct Iminium Diels-Alder Product Diels-Alder Product Cycloadduct Iminium->Diels-Alder Product + H2O, -Catalyst

References

Literature review of the applications of 1,2-amino alcohols in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chiral 1,2-amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile building blocks, catalysts, and chiral controllers in a vast array of chemical transformations. Their prevalence in the "chiral pool" and the relative ease of their synthesis have made them indispensable tools for researchers in academia and the pharmaceutical industry. This guide provides a comparative overview of the key applications of 1,2-amino alcohols in asymmetric synthesis, supported by quantitative data and detailed experimental protocols to aid researchers in selecting and implementing these powerful molecules.

Chiral Auxiliaries in Asymmetric Alkylation

One of the most robust applications of 1,2-amino alcohols is their use as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Pseudoephedrine, an inexpensive and readily available 1,2-amino alcohol, has proven to be a highly effective chiral auxiliary for the diastereoselective alkylation of amide enolates. This method provides a reliable route to enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1][2]

The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid chelated enolate structure, which effectively shields one face of the enolate from the incoming electrophile. The presence of lithium chloride is often crucial for achieving high rates and selectivities.[1]

Comparative Performance of Pseudoephedrine in Asymmetric Alkylation
ElectrophileYield (%)Diastereomeric Excess (de, %)Reference
Methyl iodide90-99≥99[1]
Ethyl iodide99≥99[1]
n-Propyl iodide99≥99[1]
n-Butyl iodide99≥99[1]
Benzyl bromide99≥99[1]
Allyl iodide9998[1]
Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol is adapted from the work of Myers et al. for the alkylation of a pseudoephedrine amide.[1]

Materials:

  • Pseudoephedrine amide (1.0 equiv)

  • Anhydrous lithium chloride (LiCl) (7.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.95 equiv)

  • Alkyl halide (e.g., methyl iodide) (3.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried round-bottom flask under an inert atmosphere (e.g., argon) is charged with the pseudoephedrine amide and anhydrous LiCl.

  • Anhydrous THF is added, and the resulting suspension is cooled to -78 °C.

  • A solution of LDA in THF is added dropwise, and the mixture is stirred at -78 °C for 15 minutes, then warmed to 0 °C for 15 minutes, and finally cooled back to -78 °C.

  • The alkyl halide is added neat, and the reaction mixture is stirred at -78 °C for 1-2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The diastereomeric excess of the crude product can be determined by ¹H NMR or GC analysis, and the product is purified by flash chromatography or recrystallization.

Mechanism of Asymmetric Alkylation with a Chiral Auxiliary

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Removal Amide Pseudoephedrine Amide Enolate Chelated Lithium Enolate Amide->Enolate Deprotonation LDA LDA LDA->Enolate Alkylated Alkylated Amide Enolate->Alkylated Attack from less hindered face Electrophile R-X (Electrophile) Electrophile->Alkylated Product Enantiomerically Enriched Product Alkylated->Product Auxiliary Recovered Auxiliary Alkylated->Auxiliary Hydrolysis Hydrolysis or Reduction Hydrolysis->Product Hydrolysis->Auxiliary

Caption: Asymmetric alkylation workflow using a 1,2-amino alcohol chiral auxiliary.

Chiral Ligands for Asymmetric Diethylzinc Addition to Aldehydes

The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for C-C bond formation. Chiral 1,2-amino alcohols are highly effective ligands for this transformation, forming a chiral catalyst in situ with the dialkylzinc reagent. This approach allows for the synthesis of chiral secondary alcohols with high enantioselectivity.

Comparative Performance of 1,2-Amino Alcohol Ligands
LigandCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)Product Configuration
(1R,2S)-(-)-Norephedrine2249285(R)
(1S,2R)-(+)-Norephedrine2249386(S)
(1R,2R)-(-)-Pseudoephedrine2249586(R)
(-)-DAIB*24897>99(S)
(1S,2R)-1-Amino-2-indanol5-1024>95>95(S)

*DAIB = (2S)-3-exo-(dimethylamino)isoborneol

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral 1,2-amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine) (0.02 equiv)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes) (2.0 equiv)

  • Freshly distilled Benzaldehyde (1.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Add the diethylzinc solution dropwise via syringe and stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC (typically 24 hours).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Warm the mixture to room temperature, transfer to a separatory funnel, and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The enantiomeric excess of the product, 1-phenyl-1-propanol, is determined by chiral HPLC or GC analysis.

Catalytic Cycle of Diethylzinc Addition

G Catalyst Chiral Zinc-Amino Alkoxide Catalyst Complex Catalyst-Aldehyde Complex Catalyst->Complex Coordinates Ligand 1,2-Amino Alcohol Ligand->Catalyst Reacts with Et2Zn Et2Zn Et2Zn->Catalyst Aldehyde RCHO (Aldehyde) Aldehyde->Complex TransitionState Transition State Complex->TransitionState Et₂Zn addition ProductComplex Zinc Alkoxide Product Complex TransitionState->ProductComplex Enantioselective Et transfer ProductComplex->Catalyst Ligand Exchange (Regeneration) Product Chiral Alcohol Product ProductComplex->Product Workup

Caption: Catalytic cycle for the 1,2-amino alcohol-mediated addition of diethylzinc to an aldehyde.

Enantioselective Reduction of Ketones via Oxazaborolidines

1,2-amino alcohols are precursors to chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane. The reaction is known for its high enantioselectivity, predictability, and operational simplicity.

Comparative Performance of In-Situ Generated Oxazaborolidine Catalyst
Ketone SubstrateYield (%)Enantiomeric Excess (ee, %)
Acetophenone9597
1-Tetralone9298
Propiophenone9695
2-Chloroacetophenone9496
1-Indanone9094
Experimental Protocol: CBS Reduction of Acetophenone

Materials:

  • Chiral 1,2-amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 equiv)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M solution in THF) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone (1.0 equiv)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral 1,2-amino alcohol and anhydrous THF.

  • Add a portion of the BH₃·SMe₂ solution (0.5-0.6 equiv) and stir at room temperature for 10-15 minutes to form the oxazaborolidine catalyst in situ.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • In a separate flask, dissolve acetophenone in anhydrous THF.

  • Add the remaining BH₃·SMe₂ solution to the ketone solution.

  • Add the ketone-borane solution dropwise to the catalyst solution over 10-15 minutes.

  • Stir the reaction for a few minutes to hours, monitoring by TLC.

  • Quench the reaction by the slow, careful addition of methanol.

  • Remove the solvent under reduced pressure, add 1 M HCl, and extract the product with diethyl ether.

  • The organic layers are combined, dried, and concentrated. The enantiomeric excess is determined by chiral HPLC or GC.

Mechanism of CBS Catalyzed Ketone Reduction

G Catalyst Oxazaborolidine Catalyst ActiveCatalyst Catalyst-BH₃ Adduct Catalyst->ActiveCatalyst Coordination Borane BH₃ Borane->ActiveCatalyst TernaryComplex Ternary Complex ActiveCatalyst->TernaryComplex Coordination Ketone R₂C=O (Ketone) Ketone->TernaryComplex TransitionState 6-membered Transition State TernaryComplex->TransitionState Hydride Transfer ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Catalyst Release Product Chiral Alcohol ProductComplex->Product Release

Caption: Catalytic cycle of the oxazaborolidine-mediated reduction of a ketone.

Asymmetric Mannich Reaction

Amino acids, which are a class of 1,2-amino alcohols, and their derivatives (like proline) have emerged as powerful organocatalysts. The proline-catalyzed asymmetric Mannich reaction is a classic example, enabling the direct, three-component reaction of an aldehyde, an amine, and a ketone to produce β-amino carbonyl compounds with high diastereo- and enantioselectivity.

Comparative Performance of Proline-Catalyzed Mannich Reaction
AldehydeKetoneYield (%)dr (syn:anti)ee (syn, %)
p-NitrobenzaldehydeAcetone99-94
p-NitrobenzaldehydeCyclohexanone9295:599
IsovaleraldehydeAcetone81-93
BenzaldehydeHydroxyacetone51>20:194
p-ChlorobenzaldehydeCyclohexanone93>95:5>99
Experimental Protocol: Proline-Catalyzed Three-Component Mannich Reaction

Materials:

  • Aldehyde (e.g., p-Nitrobenzaldehyde) (1.0 equiv)

  • Amine (e.g., p-Anisidine) (1.1 equiv)

  • Ketone (e.g., Acetone) (as solvent or co-solvent)

  • (S)-Proline (10-20 mol%)

  • Solvent (e.g., DMSO or neat ketone)

Procedure:

  • To a vial, add the aldehyde, amine, and (S)-proline.

  • Add the ketone (if not used as the neat solvent) and the solvent (e.g., DMSO).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the aldehyde is consumed (typically 3-48 hours).

  • Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated.

  • The product is purified by flash chromatography, and the diastereomeric ratio and enantiomeric excess are determined by HPLC or NMR analysis.

Catalytic Cycle of the Proline-Catalyzed Mannich Reaction

G Proline (S)-Proline Catalyst Enamine Chiral Enamine Proline->Enamine Ketone Ketone Ketone->Enamine Condensation CC_Bond C-C Bond Formation Enamine->CC_Bond Stereoselective Attack Aldehyde Aldehyde Imine Imine (Electrophile) Aldehyde->Imine Amine Amine Amine->Imine Condensation Imine->CC_Bond Iminium Iminium Intermediate CC_Bond->Iminium Iminium->Proline Hydrolysis (Catalyst Regen.) Product β-Amino Ketone Iminium->Product Hydrolysis

Caption: Enamine catalytic cycle for the proline-catalyzed asymmetric Mannich reaction.

References

A Comparative Guide to Borohydride Reducing Agents for Enantioselective Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the various methods available, those employing borohydride-based reducing agents are widely utilized due to their operational simplicity and functional group tolerance. This guide provides an objective comparison of two prominent borohydride-based strategies: the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst with a borane source, and the use of sodium borohydride modified with chiral auxiliaries.

Performance Comparison

The choice between the CBS reduction and a modified sodium borohydride system often depends on the desired level of enantioselectivity, the substrate scope, and cost considerations. The CBS reduction is renowned for its high enantioselectivity and broad applicability, often achieving enantiomeric excess (ee) values exceeding 95%.[1] In contrast, the enantioselectivity of reductions using chirally modified sodium borohydride is generally more variable and often lower, though some systems with specific chiral auxiliaries have demonstrated excellent results for certain substrates.[2]

Quantitative Data Summary

The following tables summarize the performance of these two methods for the enantioselective reduction of various ketones.

Table 1: Enantioselective Reduction of Ketones using the Corey-Bakshi-Shibata (CBS) Reagent

Ketone SubstrateChiral CatalystBorane SourceEnantiomeric Excess (ee%)Yield (%)Reference
Acetophenone(S)-Me-CBSBH₃·THF9795[3]
α-Bromoacetophenone(S)-Me-CBSBH₃·THF9892[3]
2-Acetonaphthenone(S)-Me-CBSBH₃·THF9896[3]
1-Tetralone(R)-Me-CBSBH₃·SMe₂>9995
Cyclopentanone(S)-Me-CBSBH₃·THF9390
Propiophenone(S)-Me-CBSBH₃·THF9694

Table 2: Enantioselective Reduction of Ketones using Modified Sodium Borohydride (NaBH₄)

Ketone SubstrateChiral AuxiliaryEnantiomeric Excess (ee%)Yield (%)Reference
Acetophenone(S)-Lactic Acid Derivative38.3-[4]
Acetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol9189[5]
Propiophenone(S)-Lactic Acid Derivative--[4]
2-Acetylnaphthalene(S)-Lactic Acid Derivative--[4]
Various Aromatic KetonesTartaric Acid-based Boronic Ester (TarB-NO₂)93-98-[2]
α,β-Unsaturated Alkenyl KetonesTartaric Acid-based Boronic Ester (TarB-NO₂)up to 99-[2]
Acetophenone(S)-α,α-diphenylpyrrolidinemethanol / Me₃SiCl9693[3]
α-Bromoacetophenone(S)-α,α-diphenylpyrrolidinemethanol / Me₃SiCl9895[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving high enantioselectivity. Below are representative procedures for both the CBS reduction and a modified sodium borohydride reduction.

Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a generalized procedure for the enantioselective reduction of a ketone using an in-situ generated oxazaborolidine catalyst.

Materials:

  • Chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 mmol)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF) (1.2 mmol)

  • Prochiral ketone (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol (0.1 mmol) and anhydrous THF.

  • Cool the solution to 0 °C and add the BH₃·THF solution (0.1 mmol) dropwise.

  • Stir the mixture at room temperature for 1 hour to allow for the in-situ formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature, optimized for the specific substrate).

  • Add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF dropwise to the catalyst solution.

  • Slowly add the remaining BH₃·THF solution (1.1 mmol) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Protocol 2: Enantioselective Reduction of Acetophenone using NaBH₄ and a Chiral Auxiliary

This protocol describes the in-situ generation of a chiral reducing agent from sodium borohydride and (1S, 2R)-(-)-cis-1-amino-2-indanol.[5]

Materials:

  • Sodium borohydride (NaBH₄) (1.2 mmol)

  • Trimethylsilyl chloride (Me₃SiCl) (1.2 mmol)

  • (S)-α,α-diphenylpyrrolidinemethanol (0.1 mmol)

  • Acetophenone (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaBH₄ (1.2 mmol) and anhydrous THF.

  • Add freshly distilled trimethylsilyl chloride (1.2 mmol) to the suspension.

  • Heat the mixture at 70 °C for 1 hour and then cool to room temperature.

  • Add a solution of (S)-α,α-diphenylpyrrolidinemethanol (0.1 mmol) in THF.

  • Once gas evolution ceases, add a solution of acetophenone (1.0 mmol) in THF.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Mechanistic Overview & Logical Workflow

The underlying principle for both methods is the creation of a chiral environment around the borohydride reducing agent, which directs the hydride delivery to one of the two enantiotopic faces of the prochiral ketone.

In the CBS reduction , a chiral oxazaborolidine is used as a catalyst. This catalyst coordinates with both the borane reducing agent (e.g., BH₃·THF) and the ketone substrate in a highly organized, six-membered ring transition state. This ternary complex facilitates a face-selective intramolecular hydride transfer, leading to high enantioselectivity.

For modified sodium borohydride systems, a chiral auxiliary, such as an amino alcohol or a diol, reacts with NaBH₄ in situ to form a chiral borohydride species. This modified reagent then delivers a hydride to the ketone through a diastereomeric transition state, where one face of the ketone is sterically or electronically favored for attack.

Enantioselective_Ketone_Reduction_Workflow cluster_cbs Corey-Bakshi-Shibata (CBS) Reduction cluster_nabh4 Modified Sodium Borohydride Reduction cbs_catalyst Chiral Oxazaborolidine Catalyst ternary_complex Ternary Complex (Catalyst-Borane-Ketone) cbs_catalyst->ternary_complex borane Borane Source (e.g., BH3·THF) borane->ternary_complex ketone_cbs Prochiral Ketone ketone_cbs->ternary_complex hydride_transfer_cbs Face-Selective Hydride Transfer ternary_complex->hydride_transfer_cbs product_cbs Chiral Alcohol hydride_transfer_cbs->product_cbs nabh4 Sodium Borohydride (NaBH4) chiral_borohydride In-situ Generated Chiral Borohydride nabh4->chiral_borohydride chiral_aux Chiral Auxiliary (e.g., Amino Alcohol) chiral_aux->chiral_borohydride ketone_nabh4 Prochiral Ketone hydride_transfer_nabh4 Diastereoselective Hydride Transfer ketone_nabh4->hydride_transfer_nabh4 chiral_borohydride->hydride_transfer_nabh4 product_nabh4 Chiral Alcohol hydride_transfer_nabh4->product_nabh4

References

Safety Operating Guide

Safe Disposal of 1-Amino-3-methylbutan-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the safe disposal of 1-Amino-3-methylbutan-2-ol, a compound requiring careful handling due to its potential hazards. The following information is synthesized from safety data sheets of structurally similar amino alcohols and general chemical waste disposal regulations.

Key Safety and Physical Data

A comprehensive understanding of a chemical's properties is the first step in safe handling and disposal. The table below summarizes the known quantitative data for this compound.

PropertyValue
CAS Number 17687-58-0
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol
Boiling Point 186.8 ± 13.0 °C at 760 mmHg
Flash Point 66.8 ± 19.8 °C
Density 0.9 ± 0.1 g/cm³

Experimental Protocol: Waste Characterization and Segregation

Before disposal, it is crucial to characterize the waste stream containing this compound. This involves identifying all constituents of the waste to ensure proper segregation and to prevent incompatible materials from being mixed.

Methodology:

  • Identification: All components of the waste mixture must be identified and quantified. This includes solvents, reactants, byproducts, and the concentration of this compound.

  • Hazard Assessment: Based on the composition, the waste must be assessed for its hazards (e.g., flammability, corrosivity, reactivity, toxicity). Given its amino and alcohol functional groups, this compound waste is likely to be classified as both flammable and corrosive.

  • Segregation: The waste must be segregated from other laboratory waste streams. Specifically, it should not be mixed with:

    • Acids and strong oxidizing agents.

    • Halogenated waste.

    • Aqueous waste, unless properly neutralized.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedure to be adapted to specific laboratory and institutional guidelines.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A flame-retardant laboratory coat.

    • Closed-toe shoes.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and chemically compatible container. The container should be made of a material that will not react with the chemical (e.g., high-density polyethylene).

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name ("this compound"), the concentration, and the date of accumulation.

    • Appropriate hazard pictograms (e.g., flammable, corrosive) must be displayed on the label.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • The storage area must be well-ventilated, cool, and away from sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Identify all components and hazards) collect Collect in a Labeled, Compatible Waste Container characterize->collect ppe->characterize storage Store in Designated Hazardous Waste Area collect->storage disposal Arrange for Professional Disposal (Contact EHS or Contractor) storage->disposal end End: Waste Properly Disposed disposal->end

Essential Safety and Logistical Information for Handling 1-Amino-3-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No complete Safety Data Sheet (SDS) for 1-Amino-3-methylbutan-2-ol (CAS: 17687-58-0) was publicly available. The following information is synthesized from SDSs of structurally similar isomers and related compounds. It is imperative to consult the official SDS from your supplier before handling this chemical and to conduct a thorough risk assessment.

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Quantitative Safety Data

The following table summarizes key quantitative safety data. Since specific data for this compound is limited, values for the closely related isomer, 2-amino-1-butanol, are provided as an estimate and should be used with caution.

ParameterValueSource / Notes
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [1]
Boiling Point 186.8 ± 13.0 °C at 760 mmHg[1]
Flash Point 66.8 ± 19.8 °C[1]
Density 0.9 ± 0.1 g/cm³[1]
Occupational Exposure Limits (OELs) for 2-amino-1-butanol
Time-Weighted Average (TWA)3.7–15 mg/m³ (1–5 ppm)[2]
Short-Term Exposure Limit (STEL)7.4–15 mg/m³ (2–5 ppm)[2]

Operational Plan for Safe Handling

This section outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations
  • Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment, considering the quantity of the chemical to be used, potential for aerosol generation, and the specific experimental conditions.

  • SDS Review: Obtain and thoroughly review the supplier-specific Safety Data Sheet (SDS) for this compound.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Verify the availability of a spill kit appropriate for flammable and corrosive liquids.

  • Ventilation: All handling procedures must be conducted in a properly functioning chemical fume hood.[4]

  • Personal Protective Equipment (PPE) Inspection: Inspect all required PPE for integrity before use.

Required Personal Protective Equipment (PPE)

Based on the hazards associated with similar aminobutanol compounds, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4][5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart.

    • Protective Clothing: A flame-retardant lab coat and additional chemical-resistant apron are required.[4][5]

  • Respiratory Protection: If there is a risk of inhalation or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Handling Procedures
  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, especially during transfers of the liquid.[6]

  • Dispensing: Use only non-sparking tools for all operations.[6] When transferring the chemical, do so slowly to minimize splashing and the generation of vapors.

  • Heating: Avoid heating the substance near open flames or other ignition sources.[6] If heating is necessary, use a well-controlled heating mantle or water bath.

  • Housekeeping: Keep the work area clean and tidy. In case of minor drips or spills, clean them up immediately with an appropriate absorbent material.

Storage
  • Container: Keep the container tightly closed when not in use.[4]

  • Location: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[4][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Container: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other incompatible waste streams.

Disposal Procedure
  • Consult Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed environmental disposal company.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_risk_assessment Conduct Risk Assessment prep_sds Review SDS prep_risk_assessment->prep_sds prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_equipment Check Emergency Equipment prep_ppe->prep_equipment handle_grounding Ground Equipment prep_equipment->handle_grounding handle_dispense Dispense Chemical handle_grounding->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate disp_collect Collect Hazardous Waste handle_experiment->disp_collect cleanup_storage Store Chemical Properly cleanup_decontaminate->cleanup_storage cleanup_ppe Doff & Clean PPE cleanup_storage->cleanup_ppe disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Service disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-methylbutan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-3-methylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.